molecular formula C6H6O3S B1344300 5-(Hydroxymethyl)thiophene-2-carboxylic acid CAS No. 14282-64-5

5-(Hydroxymethyl)thiophene-2-carboxylic acid

Cat. No.: B1344300
CAS No.: 14282-64-5
M. Wt: 158.18 g/mol
InChI Key: GXXSPHXNQIGROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)thiophene-2-carboxylic acid (CAS 53892-13-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and material science. This bifunctional molecule features both a carboxylic acid and a hydroxymethyl group on a thiophene ring, making it an ideal precursor for the synthesis of more complex structures. Its primary research value lies in its role as a key intermediate in the development of pharmaceutical candidates, particularly as it can be used to construct thiophene-containing analogs of active compounds. For instance, it serves as a crucial synthon in the synthesis of potential dual angiotensin II receptor and neprilysin inhibitors, a promising class of cardiovascular drugs [https://pubmed.ncbi.nlm.nih.gov/25434947/]. The compound's mechanism of action is not inherent but is conferred upon its derivatives, which can interact with various biological targets. The thiophene core is a common bioisostere for phenyl rings, often improving metabolic stability and altering electronic properties. Beyond pharmaceuticals, this carboxylic acid is explored in polymer chemistry and as a precursor for ligands in catalysis and functional materials. Researchers value this compound for its structural rigidity and the synthetic handles it provides for amide coupling, esterification, and ether formation. It is supplied for research purposes only and must be handled by qualified laboratory personnel.

Properties

IUPAC Name

5-(hydroxymethyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-3-4-1-2-5(10-4)6(8)9/h1-2,7H,3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXSPHXNQIGROW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627344
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14282-64-5
Record name 5-(Hydroxymethyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Introduction: The Structural Elucidation of a Versatile Thiophene Building Block

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid

5-(hydroxymethyl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of thiophene, a privileged scaffold in numerous pharmaceutical agents, its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the desired properties of target molecules.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive non-destructive technique for the unambiguous structural elucidation of such organic molecules in solution.

This technical guide provides a comprehensive analysis and expert interpretation of the ¹H and ¹³C NMR spectra anticipated for 5-(hydroxymethyl)thiophene-2-carboxylic acid. Leveraging established principles of NMR spectroscopy and comparative data from analogous structures, this document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals. We will delve into the causality behind the expected chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and offer a predictive data summary for practical application.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum of 5-(hydroxymethyl)thiophene-2-carboxylic acid is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The interpretation hinges on understanding the electronic effects of the electron-withdrawing carboxylic acid group at the C-2 position and the hydroxymethyl group at the C-5 position.

  • Thiophene Ring Protons (H-3 and H-4): The two protons on the thiophene ring, H-3 and H-4, will appear as two distinct doublets in the aromatic region of the spectrum.

    • H-3 Proton: This proton is situated adjacent to the strongly electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, shifting its resonance downfield. It will appear as a doublet due to coupling with H-4.

    • H-4 Proton: This proton is adjacent to the hydroxymethyl group. It will also appear as a doublet from coupling to H-3. Its chemical shift is influenced by both substituents.

    • Coupling: The coupling constant between H-3 and H-4 (J3,4) in a 2,5-disubstituted thiophene ring is typically in the range of 3.5–4.5 Hz.[2] The observation of this characteristic coupling is a key diagnostic feature for confirming the substitution pattern.

  • Hydroxymethyl Protons (-CH₂OH):

    • Methylene Protons (-CH₂-): These two protons are chemically equivalent and are expected to produce a singlet. The adjacent oxygen atom causes a downfield shift into the approximate range of 4.5–5.0 ppm. In aprotic solvents like DMSO-d₆, coupling to the hydroxyl proton may be observed, resulting in a doublet.

    • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet. In DMSO-d₆, it may sharpen and couple with the adjacent methylene protons, appearing as a triplet. A definitive method for its assignment is through a D₂O exchange experiment, which will cause the signal to disappear.[3][4]

  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the carbonyl group and its acidic character. It will appear as a broad singlet at a very downfield chemical shift, typically greater than 10 ppm, and often in the 12-13 ppm range in solvents like DMSO-d₆.[3][5] This signal will also disappear upon the addition of D₂O.[3][4]

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For 5-(hydroxymethyl)thiophene-2-carboxylic acid, six distinct signals are anticipated. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic influence of the attached functional groups.

  • Thiophene Ring Carbons (C-2, C-3, C-4, C-5):

    • C-2 and C-5: These are quaternary carbons bonded to the substituents and the sulfur atom. They are typically found further downfield than the protonated carbons of the ring. C-2, attached to the electron-withdrawing carboxylic acid, will be significantly deshielded. C-5, bonded to the hydroxymethyl group, will also be downfield. Based on data for the analogous 5-methylthiophene-2-carboxylic acid where C-5 is at ~150 ppm, a similar or slightly more downfield shift is expected due to the oxygen of the hydroxymethyl group.[2]

    • C-3 and C-4: These are the protonated carbons of the thiophene ring. C-3, being ortho to the carboxylic acid group, will be more deshielded than C-4. Their expected chemical shifts will be in the aromatic region, generally between 125-140 ppm.

  • Functional Group Carbons:

    • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functionalities, typically between 160–170 ppm.[4][5]

    • Methylene Carbon (-CH₂OH): This sp³-hybridized carbon, being directly attached to an electronegative oxygen atom, will be found in the range of 55–65 ppm.

Data Summary: Predicted NMR Assignments

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 5-(hydroxymethyl)thiophene-2-carboxylic acid. These predictions are based on established substituent effects in thiophene systems and comparative analysis with structurally similar compounds, such as 5-methylthiophene-2-carboxylic acid.[1][2]

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
H-3~7.5 - 7.8d
H-4~7.0 - 7.2d
-CH₂OH~4.7 - 4.9s (or d)
-OHvariablebr s (or t)
-COOH>12br s
C-2--
C-5--

Note: Spectra are predicted in DMSO-d₆ to allow for the observation of exchangeable protons. Chemical shifts (δ) are referenced to TMS at 0.00 ppm. d = doublet, s = singlet, t = triplet, br s = broad singlet.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality, reproducible NMR data is fundamental for accurate structural validation.[1] The following protocol outlines a self-validating system for obtaining the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid.

1. Sample Preparation: a. Weigh 5-10 mg of the purified, dry compound directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the polar carboxylic acid and slows down the exchange rate of the -OH and -COOH protons, allowing for their observation. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). d. Cap the tube and vortex gently until the sample is fully dissolved.

2. Spectrometer Setup (400 MHz or higher): a. Insert the sample into the spectrometer. b. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent. c. Tune and shim the spectrometer probes to achieve a homogeneous magnetic field, ensuring sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition: a. Pulse Program: Utilize a standard single-pulse sequence (e.g., zg30).[1] b. Spectral Width: Set a spectral width of approximately 15 ppm to encompass the entire range from TMS to the carboxylic acid proton. c. Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio. d. Relaxation Delay: Use a relaxation delay of 2-5 seconds.

4. ¹³C NMR Data Acquisition: a. Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.[1] b. Spectral Width: Set a spectral width of approximately 220 ppm. c. Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope. d. Relaxation Delay: Use a relaxation delay of 2 seconds to ensure adequate relaxation of all carbon nuclei.

5. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the resulting spectrum. c. Apply a baseline correction. d. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. e. Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Visualization of Molecular Structure and NMR Assignments

The following diagram provides a clear visual representation of the molecular structure of 5-(hydroxymethyl)thiophene-2-carboxylic acid with its predicted ¹H and ¹³C NMR chemical shift assignments.

Caption: Molecular structure and predicted NMR assignments for 5-(hydroxymethyl)thiophene-2-carboxylic acid.

Conclusion: A Framework for Confident Structural Assignment

This technical guide has provided a detailed, predictive framework for the interpretation of the ¹H and ¹³C NMR spectra of 5-(hydroxymethyl)thiophene-2-carboxylic acid. By grounding our analysis in the fundamental principles of substituent effects and leveraging data from closely related analogues, we have established a reliable set of expectations for chemical shifts and coupling constants. The detailed experimental protocol ensures that researchers can acquire high-fidelity data, which, when compared against the predictions herein, will enable confident and unambiguous structural verification. For professionals in drug discovery and materials science, this level of analytical rigor is not merely academic but a critical component of robust and reproducible research and development.

References

  • PubChem. 5-(hydroxymethyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Methylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Available from: [Link]

  • Global Thesis. Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Available from: [Link]

  • IOSR Journal of Applied Physics. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

  • SpectraBase. 5-Iodo-thiophene-2-carboxylic acid. Wiley-VCH GmbH. Available from: [Link]

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Available from: [Link]

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available from: [Link]

  • SpectraBase. Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. Wiley-VCH GmbH. Available from: [Link]

  • SpectraBase. Thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Wiley-VCH GmbH. Available from: [Link]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

thermodynamic stability profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Profile of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

As a bifunctional heteroaromatic scaffold, 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) presents a unique thermodynamic landscape governed by the electronic "push-pull" dynamics of its substituents. The molecule features a central thiophene ring flanked by an electron-donating hydroxymethyl group (-CH₂OH) at the C5 position and an electron-withdrawing carboxylic acid (-COOH) at the C2 position.

Understanding the thermodynamic stability of 5-HMTCA is critical for researchers utilizing it as a pharmaceutical intermediate or a biomass-derived building block. This guide deconstructs the energetic vulnerabilities of 5-HMTCA, explaining the causality behind its degradation pathways and providing self-validating experimental protocols for rigorous stability profiling.

Electronic Effects and Thermodynamic Parameters

The baseline stability of 5-HMTCA is rooted in the aromaticity of the thiophene ring. Sulfur's polarizability and the participation of its lone pairs in the π -system provide an aromatic stabilization energy of approximately 29 kcal/mol. This makes thiophene derivatives significantly more thermodynamically stable than their furan counterparts, which suffer from higher ring strain and lower resonance energy [1].

Density Functional Theory (DFT) calculations on similar substituted thiophenes reveal that the HOMO-LUMO gap—a primary indicator of kinetic stability—ranges between 3.44 and 4.65 eV[2]. In 5-HMTCA, the electron-withdrawing carboxyl group lowers the HOMO energy level, effectively stabilizing the molecule against spontaneous electrophilic attack, while the hydroxymethyl group provides localized reactive sites.

Table 1: Comparative Thermodynamic Parameters of Heteroaromatic Carboxylic Acids

ParameterThiophene-2-carboxylic Acid (TCA)Furan-2-carboxylic Acid (FCA)5-HMTCA (Extrapolated)*
Aromatic Resonance Energy ~29.0 kcal/mol~16.0 kcal/mol~28.5 kcal/mol
HOMO-LUMO Gap (eV) 4.50 - 4.65 eV4.00 - 4.20 eV3.80 - 4.30 eV
Standard Enthalpy ( ΔHf∘​ ) Exothermic (Stable)Exothermic (Stable)Exothermic (Stable)
Primary Vulnerability Decarboxylation (>250°C)Ring-openingOxidation (-CH₂OH)

*Values for 5-HMTCA are extrapolated from DFT computational models of structurally analogous substituted thiophenes.

Orthogonal Degradation Pathways: Kinetic vs. Thermodynamic Control

The degradation of 5-HMTCA is dictated by three orthogonal pathways, each governed by distinct thermodynamic barriers and kinetic triggers.

  • Thermal Protodecarboxylation: The removal of the C2 carboxyl group is thermodynamically favorable (driven by the entropic release of CO₂) but kinetically hindered by a massive activation energy barrier. Uncatalyzed decarboxylation requires extreme thermal input (>250°C). Even under forced conditions, such as continuous flow in high-boiling solvents (sulfolane) with a base (DBU), significant thermal energy is required to break the resonance-stabilized C-C bond [3].

  • Oxidation of the Hydroxymethyl Group: The benzylic-like thienyl carbon at C5 is highly susceptible to autoxidation. Exposure to reactive oxygen species (ROS) or atmospheric oxygen under catalytic conditions rapidly converts the alcohol to a formyl group, yielding 5-formylthiophene-2-carboxylic acid[4]. This is the lowest-energy degradation pathway under ambient storage.

  • Acid-Catalyzed Polycondensation: While 2-hydroxymethylthiophene readily undergoes acid-catalyzed polycondensation via a thienyl carbocation intermediate[5], the presence of the C2 carboxyl group in 5-HMTCA exerts a strong electron-withdrawing effect. This increases the enthalpic penalty required to form the carbocation, kinetically trapping the molecule and granting it superior stability at low pH compared to its unsubstituted analog.

DegradationPathways HMTCA 5-HMTCA (Stable at RT) Decarb Protodecarboxylation (High Heat / Base) HMTCA->Decarb > 250°C Oxid Oxidation (O2 / ROS) HMTCA->Oxid Oxidative Stress Poly Polycondensation (Strong Acids) HMTCA->Poly pH < 2.0 Prod1 2-Hydroxymethylthiophene + CO2 Decarb->Prod1 Prod2 5-Formylthiophene- 2-carboxylic acid Oxid->Prod2 Prod3 Polymeric Thiophene Derivatives Poly->Prod3

Thermodynamic and kinetic degradation pathways of 5-HMTCA under environmental stress.

Self-Validating Experimental Protocols for Stability Profiling

To accurately map the thermodynamic stability of 5-HMTCA, empirical testing must move beyond simple visual or chromatographic observation. The following protocols are designed as self-validating systems, ensuring that the data collected is an artifact of the molecule's thermodynamics, not instrumental drift.

Protocol 1: Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)

Causality: Chromatographic methods (HPLC) only detect degradation after significant mass conversion has occurred. IMC detects the enthalpy change ( ΔH ) of bond cleavage in real-time (measured in μ W). By monitoring heat flow at a constant temperature, we can calculate the Arrhenius activation energy ( Ea​ ) without waiting months for visual degradation.

  • Step 1: Prepare a 50 mM solution of 5-HMTCA in a pH 7.4 phosphate buffer.

  • Step 2 (Internal Control): Load a reference ampoule with the exact pH 7.4 buffer minus the 5-HMTCA. Validation: If the baseline drifts >0.5 μ W/day, the buffer is degrading or the instrument requires thermal recalibration.

  • Step 3 (Positive Control): Spike a separate 5-HMTCA sample with 0.1% H₂O₂. Validation: This must produce an immediate exothermic spike, validating the assay's sensitivity to the oxidative degradation of the C5 hydroxymethyl group.

  • Step 4: Incubate the primary sample at 40°C in the microcalorimeter for 14 days. Integrate the area under the heat flow curve to determine the total thermodynamic degradation penalty.

Protocol 2: Forced Decarboxylation Kinetics via TGA-MS

Causality: To determine the thermodynamic barrier to decarboxylation, we must force the reaction using heat and measure the evolved gas. Thermogravimetric Analysis (TGA) measures the mass loss, while the coupled Mass Spectrometer (MS) confirms the loss is specifically CO₂ ( m/z 44), ruling out simple volatilization or dehydration.

  • Step 1: Load 5.0 mg of crystalline 5-HMTCA into an alumina TGA crucible.

  • Step 2 (Negative Control): Run a parallel sample of benzoic acid. Validation: Benzoic acid is highly resistant to decarboxylation. If the MS detects CO₂ loss from benzoic acid below 300°C, the system is inducing non-specific combustion (likely due to an oxygen leak) rather than true protodecarboxylation.

  • Step 3: Purge the furnace with ultra-high purity Nitrogen (50 mL/min) to prevent oxidation.

  • Step 4: Ramp the temperature at 10°C/min from 25°C to 400°C.

  • Step 5: Monitor the first derivative of the mass loss curve (DTG) alongside the MS ion current for m/z 44. The peak of the DTG curve represents the maximum rate of decarboxylation, allowing for the calculation of the thermal activation barrier.

StabilityWorkflow S1 1. Sample Preparation Formulate 5-HMTCA in pH 2-8 buffers S2 2. Isothermal Microcalorimetry Monitor heat flow (μW) at 40°C S1->S2 Long-term stability S3 3. TGA-DSC Analysis Thermal ramp 10°C/min to 400°C S1->S3 Thermal forced degradation S4 4. HPLC-MS Quantification Identify degradation products S2->S4 Aliquot sampling S3->S4 Evolved gas / residue analysis S5 5. Thermodynamic Parameter Extraction Calculate ΔG, ΔH, and Ea S4->S5 Data integration

Self-validating experimental workflow for the thermodynamic profiling of 5-HMTCA.

Formulation & Storage Implications

Based on its thermodynamic profile, the long-term stability of 5-HMTCA is highly dependent on mitigating oxidative and extreme pH conditions.

  • pH Considerations: The pKa of the carboxylic acid group is approximately 3.5. Formulating 5-HMTCA in solutions below pH 3.0 protonates the carboxylate, subtly altering the ring's electron density and increasing the risk of acid-catalyzed polycondensation at the C5 position. Optimal aqueous stability is achieved between pH 5.5 and 7.5.

  • Storage: To prevent the thermodynamically favored oxidation of the hydroxymethyl group, 5-HMTCA must be stored under an inert atmosphere (Argon or Nitrogen) at 2°C to 8°C, protected from UV light which can initiate radical-mediated autoxidation.

References

  • Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. AIP Conference Proceedings.[Link]

  • A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development.[Link]

  • Acid-Catalyzed Polycondensation of 2-Hydroxymethylthiophene and Some of Its Homologues. Macromolecules.[Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules (MDPI).[Link]

  • Spontaneous Oxygenation of Siloxy-N-silylketenimines to α-Ketoamides. Organic Letters.[Link]

Sources

electronic properties and HOMO-LUMO gap of 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 5-(hydroxymethyl)thiophene-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 5-(hydroxymethyl)thiophene-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical and experimental determination of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the critical energy gap between them. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational concepts and detailed, field-proven protocols for analysis. We will bridge high-level computational chemistry with practical electrochemical and spectroscopic techniques to present a holistic understanding of this thiophene derivative.

Introduction: The Significance of a Substituted Thiophene

Thiophene and its derivatives are cornerstone heterocyclic compounds, integral to the development of a wide array of pharmaceuticals and advanced materials.[1][2] Their unique aromatic and electronic characteristics make them versatile scaffolds in drug design and building blocks for organic electronics.[3] 5-(hydroxymethyl)thiophene-2-carboxylic acid (HMTCA), the subject of this guide, combines the thiophene core with two key functional groups: a carboxylic acid and a hydroxymethyl group.[4] These substituents are not merely passive additions; they fundamentally modulate the electronic landscape of the thiophene ring, influencing the molecule's reactivity, stability, and intermolecular interactions.

Understanding the electronic properties of HMTCA is paramount. The energies of the frontier molecular orbitals, HOMO and LUMO, and their energy gap (ΔE) are primary determinants of a molecule's behavior.[5] These parameters govern:

  • Chemical Reactivity: A small HOMO-LUMO gap often indicates high chemical reactivity and lower kinetic stability.[6][7]

  • Optical Properties: The energy gap is directly related to the wavelength of light a molecule absorbs, dictating its color and photochemical behavior.[8]

  • Electronic Conductivity: In materials science, the HOMO-LUMO gap is analogous to the band gap in semiconductors, a key factor in designing organic electronic devices.[9]

This guide will provide the theoretical framework and practical methodologies to accurately characterize these vital electronic properties for HMTCA.

The Theoretical Framework: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful lens through which we can understand and predict chemical reactivity and electronic transitions. It posits that the most significant interactions between molecules occur between the HOMO of one species and the LUMO of another.

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band. Its energy level (E_HOMO) is proportional to the ionization potential—the energy required to remove an electron. A higher E_HOMO indicates a greater propensity to donate an electron.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital is analogous to the conduction band. Its energy level (E_LUMO) relates to the electron affinity—the energy released when an electron is added. A lower E_LUMO signifies a greater ability to accept an electron.[6]

  • The HOMO-LUMO Gap (ΔE): The energy difference, ΔE = E_LUMO - E_HOMO, is a critical descriptor of molecular stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[5]

Computational Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for its accuracy in predicting the electronic structure of molecules.[10] It provides a robust and efficient method for calculating HOMO and LUMO energies and visualizing the spatial distribution of these orbitals.[6]

Expertise in Practice: Why DFT?

We choose DFT because it offers an excellent balance of computational cost and accuracy for systems like HMTCA. Unlike simpler methods, DFT accounts for electron correlation, providing a more realistic description of the molecule's electronic behavior. The selection of the functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) is critical and is based on their proven performance for similar organic molecules in numerous studies.[6][11]

Protocol 1: DFT Calculation of HMTCA's Electronic Properties

This protocol outlines the standard workflow for a DFT-based analysis.

  • Molecular Geometry Optimization:

    • Construct the 3D structure of 5-(hydroxymethyl)thiophene-2-carboxylic acid using a molecular modeling program.

    • Perform a full geometry optimization to find the lowest energy conformation. This is a critical step, as the electronic properties are highly dependent on the molecular structure.

    • Method: DFT with the B3LYP functional and the 6-311G(d,p) basis set is recommended for a reliable initial geometry.[12]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

    • From the output, extract the energy values for the HOMO and LUMO.

  • Orbital Visualization:

    • Generate cube files for the HOMO and LUMO electron density surfaces.

    • Visualize these orbitals to understand the distribution of electron density. Typically, for π-conjugated systems like thiophene, the HOMO and LUMO are π-type orbitals distributed across the aromatic ring.[5]

DFT_Workflow A 1. Build 3D Structure of HMTCA B 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) A->B Input Structure C 3. Frequency Analysis (Confirm Minimum) B->C Optimized Geometry D 4. Single-Point Energy Calculation C->D Verified Minimum E 5. Extract E_HOMO & E_LUMO D->E Orbital Energies F 6. Visualize Orbitals D->F Electron Densities

Caption: Standard workflow for DFT analysis of molecular electronic properties.

Anticipated DFT Results

The calculations will yield precise energy values for the frontier orbitals. These values can then be used to calculate other important electronic descriptors.

ParameterSymbolFormulaPredicted Value (eV)
HOMO EnergyE_HOMO--6.20 to -5.80
LUMO EnergyE_LUMO--2.10 to -1.70
HOMO-LUMO Gap ΔE E_LUMO - E_HOMO 3.90 to 4.30
Ionization PotentialIP-E_HOMO5.80 to 6.20
Electron AffinityEA-E_LUMO1.70 to 2.10
Note: These values are predictive estimates based on literature for structurally similar thiophene derivatives and serve as a guide for expected outcomes.[6][13]

Experimental Validation of Electronic Properties

While DFT provides powerful predictions, experimental validation is the cornerstone of scientific trustworthiness. We employ two primary techniques: Cyclic Voltammetry (CV) to probe the electrochemical gap and UV-Visible Spectroscopy to determine the optical gap.

Cyclic Voltammetry (CV)

CV measures the redox behavior of a molecule, allowing us to determine its oxidation and reduction potentials. These electrochemical events are directly related to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.[14][15]

Expertise in Practice: Causality in CV

The choice of solvent, electrolyte, and reference electrode is critical for obtaining reproducible and meaningful data. We use a non-aqueous solvent like acetonitrile or dichloromethane to avoid interference from water.[16] A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is required to ensure conductivity.[16] All potentials are referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which provides a stable and solvent-independent reference point, allowing for comparison of data across different studies.

Protocol 2: Electrochemical Analysis via Cyclic Voltammetry
  • Solution Preparation:

    • Prepare a ~1 mM solution of HMTCA in dry acetonitrile.

    • Add a supporting electrolyte, such as 0.1 M TBAPF6, to the solution.

    • Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell:

      • Working Electrode: Glassy Carbon Electrode (GCE)[16]

      • Reference Electrode: Ag/Ag+ or a Saturated Calomel Electrode (SCE) isolated by a salt bridge.

      • Counter (Auxiliary) Electrode: Platinum wire.

  • Data Acquisition:

    • Record a cyclic voltammogram of the blank electrolyte solution first to establish the potential window.

    • Record the voltammogram of the HMTCA solution. Scan from an initial potential towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials to find the reduction peak.

    • Scan Rate: A typical starting scan rate is 100 mV/s.[17]

  • Internal Referencing:

    • After the sample run, add a small amount of ferrocene to the cell and record its voltammogram. Determine the potential of the Fc/Fc+ couple (E_1/2).

  • Data Analysis:

    • Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram of HMTCA.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the vacuum level):[9]

      • E_HOMO (eV) = -[E_ox^onset - E_1/2(Fc/Fc+)] - 4.8

      • E_LUMO (eV) = -[E_red^onset - E_1/2(Fc/Fc+)] - 4.8

    • The electrochemical HOMO-LUMO gap is then calculated: ΔE_electrochem = E_LUMO - E_HOMO.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Sample Solution (HMTCA + Electrolyte in Acetonitrile) B Purge with Inert Gas A->B C Assemble 3-Electrode Cell (GCE, Pt, Ag/Ag+) B->C D Run Cyclic Voltammogram C->D E Add Ferrocene & Rerun for Reference D->E F Determine Onset Potentials (E_ox, E_red) E->F G Calculate E_HOMO and E_LUMO Using Empirical Formulas F->G H Calculate Electrochemical Gap G->H

Caption: Experimental workflow for determining HOMO/LUMO via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated molecules like HMTCA, the absorption in the UV-Vis range typically corresponds to an electronic transition from the HOMO to the LUMO (a π → π* transition).[11][18]

Protocol 3: Spectroscopic Analysis via UV-Vis
  • Sample Preparation:

    • Prepare a dilute solution of HMTCA in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

    • Use a matched pair of quartz cuvettes, one for the sample and one for a solvent blank.

  • Data Acquisition:

    • Calibrate the spectrophotometer using the solvent blank.

    • Record the absorption spectrum of the HMTCA solution over a range of approximately 200-600 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorption (λ_max) from the spectrum. For determining the gap, the absorption onset (the wavelength where absorption begins) is often used.

    • Calculate the optical HOMO-LUMO gap (ΔE_optical) using the Planck-Einstein relation:

      • ΔE_optical (eV) = 1240 / λ_onset (nm)

Anticipated Experimental Results

Experimental analysis provides real-world values that anchor our computational models.

MethodMeasured ParameterSymbolPredicted Value
Cyclic VoltammetryOnset Oxidation PotentialE_ox^onset+1.2 to +1.5 V (vs Fc/Fc+)
Onset Reduction PotentialE_red^onset-1.8 to -2.2 V (vs Fc/Fc+)
Electrochemical Gap ΔE_electrochem 4.2 to 4.7 eV
UV-Vis SpectroscopyAbsorption Onsetλ_onset280 to 310 nm
Optical Gap ΔE_optical 4.0 to 4.4 eV
Note: These values are predictive estimates based on literature for similar thiophene derivatives.[14][15][18][19]

Synthesizing the Data: A Unified View

A crucial aspect of a thorough scientific investigation is the comparison of theoretical and experimental data.

Data SourceHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DFT Calculation~ -6.00~ -1.90~ 4.10
Cyclic Voltammetry~ -6.10~ -1.60~ 4.50
UV-Vis Spectroscopy--~ 4.20
Interpreting Discrepancies

It is common to observe small differences between the calculated and measured values.

  • DFT vs. Experiment: DFT calculations are typically performed on a single molecule in a vacuum (gas phase), whereas experiments are conducted in a solvent. Solvation effects can stabilize the orbitals differently, leading to shifts in energy levels.[15]

  • Electrochemical vs. Optical Gap: The electrochemical gap represents the energy difference between two separate events (oxidation and reduction), while the optical gap represents the energy required for a single event (photoexcitation). The optical gap is often smaller than the electrochemical gap due to the exciton binding energy—the electrostatic attraction between the excited electron and the hole it leaves behind in the HOMO.[9]

The presence of both an electron-withdrawing group (carboxylic acid) and a relatively neutral/weakly donating group (hydroxymethyl) on the thiophene ring lowers the energy of both the HOMO and LUMO compared to unsubstituted thiophene, and influences the magnitude of the HOMO-LUMO gap.[20]

Conclusion

This guide has detailed a multi-faceted approach to characterizing the electronic properties of 5-(hydroxymethyl)thiophene-2-carboxylic acid. By integrating the predictive power of Density Functional Theory with the empirical validation of Cyclic Voltammetry and UV-Vis Spectroscopy, we can construct a robust and reliable model of the molecule's electronic structure. The HOMO energy, LUMO energy, and the HOMO-LUMO gap are not abstract numbers; they are fundamental descriptors that provide profound insight into the molecule's potential as a drug candidate or a component in next-generation organic materials. The protocols and insights provided herein serve as a comprehensive resource for researchers seeking to unlock the potential of this versatile thiophene derivative.

References

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. [Link]

  • Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015). PubMed. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

  • Cyclic voltammetry of thiophen-3-yl-acetic acid methyl ester 5 (0.02 M,... (n.d.). ResearchGate. [Link]

  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. (2023). MDPI. [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Semantic Scholar. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal. [Link]

  • Analysis of molecular structures and spectroscopic properties of thiophene molecules. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • (a) Cyclic voltammogram of 0.1 M thiophene þ 0:2 M LiClO 4 þ... (n.d.). ResearchGate. [Link]

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]

  • An Integrated Experimental/Theoretical Study of Structurally Related Poly-Thiophenes Used in Photovoltaic Systems. (n.d.). PMC. [Link]

  • Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. (n.d.). Asian Journal of Chemistry. [Link]

  • Energies of HOMO, LUMO, and the gap between HOMO-LUMO. All energies are... (n.d.). ResearchGate. [Link]

  • Plot of the HOMO – LUMO gap expressed as Δ E for the 2,2 ' -bithiophene... (n.d.). ResearchGate. [Link]

  • Theoretical studies of 2-carbaldehyde oxime-5-nitrothiophene molecule. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cyclic Voltammetry Study of Thiophene Polymerization. (2013). Asian Journal of Research in Chemistry. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). PMC. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2024). BMC Chemistry. [Link]

  • Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. (n.d.). Polymer. [Link]

  • 5-(hydroxymethyl)thiophene-2-carboxylic acid (C6H6O3S). (n.d.). PubChemLite. [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). Sciforum. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). Semantic Scholar. [Link]

  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science Publisher. [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde: Experimental and TD/DFT study. (2025). ResearchGate. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010). J-STAGE. [Link]

  • Calculated UV–Vis spectra for thiophene-2-carbohydrazide. (n.d.). ResearchGate. [Link]

  • Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (n.d.). Journal of Molecular Structure. [Link]

  • 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. (n.d.). PMC. [Link]

  • Supplemental Information. (n.d.). RSC.org. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (n.d.). Moodle. [Link]

Sources

Preliminary Biological Activity of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid Derivatives: A Technical Guide to Mechanistic Pathways and Pharmacological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of heterocyclic scaffolds remains a cornerstone of modern drug discovery. Among these, 5-(hydroxymethyl)thiophene-2-carboxylic acid and its derivatives have emerged as highly versatile pharmacophores. By combining the bioisosteric properties of the thiophene ring with the electrostatic anchoring potential of a carboxylic acid and the hydrogen-bonding capacity of a hydroxymethyl group, this molecular framework exhibits profound preliminary biological activities.

As an Application Scientist evaluating early-stage hit-to-lead compounds, it is critical to understand not just what these compounds do, but how their structural nuances dictate target engagement. This technical whitepaper synthesizes current literature to explore the core biological activities of thiophene-2-carboxylic acid derivatives—specifically focusing on antimicrobial efficacy and G-protein coupled receptor (GPR35) modulation [1][2]. Furthermore, it provides field-proven, self-validating experimental workflows for characterizing these activities in vitro.

Pharmacophore Rationale: Structural Causality

To understand the biological activity of 5-(hydroxymethyl)thiophene-2-carboxylic acid derivatives, we must deconstruct the molecule into its three critical functional vectors:

  • The Thiophene Ring (Bioisostere): Thiophene is a classical bioisostere for benzene. However, its smaller molecular volume, altered electron density, and the presence of the heteroatomic sulfur allow for distinct polarizability. The sulfur atom can act as a weak hydrogen bond acceptor, facilitating unique interactions within hydrophobic binding pockets that phenyl rings cannot achieve.

  • The 2-Carboxylic Acid (Electrostatic Anchor): The carboxylic acid moiety is essential for target activation in several pathways. At physiological pH, it exists as a carboxylate anion, forming critical salt bridges with positively charged amino acid residues (e.g., Arginine or Lysine) in target proteins such as GPR35 [3].

  • The 5-Hydroxymethyl Group (H-Bond Vector): Substitution at the 5-position with a hydroxymethyl group dramatically alters the physicochemical profile. It increases aqueous solubility and introduces a strong hydrogen bond donor/acceptor. This vector often dictates target residence time by locking the molecule into specific orientations within the active site, preventing rapid dissociation.

Mechanistic Pathways & Biological Activity

Pathway A: Antimicrobial & Antifungal Efficacy

Derivatives of 2-thiophene carboxylic acid, particularly thiourea and amide functionalized analogs, demonstrate significant broad-spectrum antimicrobial activity. Recent molecular docking and in vitro studies reveal that these compounds act as competitive inhibitors of bacterial Tyrosyl-tRNA synthetase (TyrRS) [1]. By mimicking the natural substrate, the thiophene derivatives bind to the TyrRS active site, blocking the formation of tyrosyl-AMP. This halts protein synthesis, leading to bacterial cell death.

Furthermore, these derivatives exhibit potent antifungal properties against nosocomial strains, including Candida auris, by disrupting biofilm formation and microbial adherence [2].

G A 5-(HM)Thiophene-2-CA Derivative B Tyrosyl-tRNA Synthetase (TyrRS) A->B Binds C Competitive Binding at Active Site B->C D Inhibition of Tyrosyl-AMP C->D Blocks ATP E Protein Synthesis Arrest D->E

Fig 1. Mechanism of Tyrosyl-tRNA Synthetase inhibition by thiophene derivatives.
Pathway B: GPR35 Agonism and Metabolic Regulation

GPR35 is an orphan G-protein coupled receptor implicated in inflammatory diseases, pain transmission, and metabolic disorders. Thiophene-2-carboxylic acid derivatives (including thieno[3,2-b]thiophene analogs) have been identified as highly potent GPR35 agonists [3][4].

Crucially, structural optimization of the thiophene core has led to the discovery of β -arrestin-biased agonists . While traditional agonists activate both the G αi/o​ pathway (leading to cAMP reduction) and the β -arrestin pathway (leading to receptor internalization), biased agonists preferentially trigger β -arrestin translocation. This is a highly desirable pharmacological trait, as it allows researchers to decouple therapeutic efficacy from G-protein-mediated adverse effects.

G Ligand Thiophene-2-CA Agonist Receptor GPR35 Receptor Ligand->Receptor Activation G_alpha Gαi/o Pathway Receptor->G_alpha G-protein Beta_arr β-Arrestin Pathway Receptor->Beta_arr GRK cAMP ↓ cAMP Levels G_alpha->cAMP Internal Receptor Internalization Beta_arr->Internal

Fig 2. GPR35 activation pathways highlighting β-arrestin biased agonism.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the biological evaluation of these derivatives must utilize self-validating assay systems. Below are the standard operating protocols for assessing the dual activities of thiophene derivatives.

Protocol 1: Resazurin-Based Broth Microdilution (MIC Determination)

Causality & Rationale: Traditional optical density (OD) measurements for MIC can be confounded by the poor aqueous solubility of highly substituted thiophene derivatives, which may precipitate and mimic bacterial turbidity. Using Resazurin (a metabolic indicator) provides a self-validating, colorimetric endpoint. Living cells reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, definitively separating compound precipitation from bacterial viability.

Step-by-Step Workflow:

  • Preparation: Dissolve the 5-(hydroxymethyl)thiophene-2-carboxylic acid derivative in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) across a 96-well plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Add 5×105 CFU/mL of the target bacterial strain (e.g., S. aureus) to each well.

  • Controls (Self-Validation):

    • Positive Control: Ampicillin (validates bacterial susceptibility).

    • Negative Control: 1% DMSO in MHB (validates solvent non-toxicity).

    • Sterility Control: Uninoculated MHB (validates media sterility).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic reduction/cell death).

Protocol 2: Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation

Causality & Rationale: GPR35 signaling is complex and can be biased. Traditional cAMP assays only capture G αi/o​ activity. DMR is a label-free technology that measures the holistic mass redistribution of cellular contents (cytoskeleton rearrangement, protein trafficking) upon receptor activation. It captures both G-protein and β -arrestin pathways simultaneously, providing a comprehensive, unbiased view of receptor engagement [4].

Step-by-Step Workflow:

  • Cell Culture: Seed HT-29 cells (endogenously expressing GPR35) onto a fibronectin-coated 384-well DMR biosensor microplate. Culture until a confluent monolayer is formed.

  • Equilibration: Wash cells with assay buffer (HBSS containing 20 mM HEPES) and equilibrate in the DMR reader at 37°C for 2 hours to establish a baseline resonant wavelength.

  • Compound Addition: Inject the thiophene derivative (ranging from 1 nM to 10 µM) into the wells.

  • Validation Control: Inject Zaprinast (a known GPR35 agonist) into control wells to validate receptor responsiveness.

  • Kinetic Readout: Monitor the shift in resonant wavelength (in picometers, pm) continuously for 60 minutes.

  • Data Analysis: Extract the maximum DMR amplitude and plot against the log of compound concentration to determine the EC50​ .

Quantitative Data Summaries

The following tables summarize representative biological activity metrics for thiophene-2-carboxylic acid derivatives based on recent literature benchmarks [1][3][4].

Table 1: Representative Antimicrobial Activity (MIC)

Compound ClassTarget OrganismMIC Range (µg/mL)Mechanistic Note
Thiophene-2-CA Thiourea DerivativesS. aureus (Gram +)7.8 - 62.5TyrRS competitive inhibition
Thiophene-2-CA Thiourea DerivativesE. coli (Gram -)125 - 500Reduced permeability via outer membrane
5-Substituted Thiophene-2-CACandida auris (Fungal)15.6 - 31.2Biofilm disruption

Table 2: GPR35 Agonist Activity (DMR & β -Arrestin Assays)

Compound ScaffoldAssay Type EC50​ (nM)Efficacy (% relative to Zaprinast)
Zaprinast (Reference)DMR (HT-29)~163 ± 19100%
Thieno[3,2-b]thiophene-2-CADMR (HT-29)63.7 ± 4.1115%
Thieno[3,2-b]thiophene-2-CA β -Arrestin Translocation85.2 ± 5.0High ( β -arrestin biased)

References

  • Mahyavanshi, J., Lokhandwala, S., Pandya, J., & Patel, J. (2024). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Asian Journal of Chemistry, 36(6), 1321-1326.[Link]

  • Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M.-C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-242.[Link]

  • Deng, H., Hu, J., Hu, H., He, M., & Fang, Y. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4152.[Link]

  • Deng, H., Hu, H., He, M., Hu, J., & Fang, Y. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385–7396.[Link]

Supramolecular Architecture and Hydrogen Bonding Networks in 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Crystal Engineering Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and materials scientists, the solid-state behavior of active pharmaceutical ingredients (APIs) and their fragments dictates critical physicochemical properties, including solubility, bioavailability, and mechanical stability. 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTC) is a highly versatile bifunctional building block. Characterized by a hydrogen-bond-donating/accepting hydroxymethyl group, a strongly dimerizing carboxylic acid moiety, and a polarizable thiophene ring, 5-HMTC presents a complex, multidimensional hydrogen bonding network.

This technical guide deconstructs the supramolecular synthons governing 5-HMTC, details self-validating experimental protocols for structural elucidation, and provides a quantitative framework for predicting its solid-state behavior.

Deconstructing the Supramolecular Synthons of 5-HMTC

The crystallization of 5-HMTC is not a random aggregation of molecules; it is a highly ordered, thermodynamically driven self-assembly process governed by competing intermolecular forces. The hierarchy of these interactions dictates the final crystal lattice.

The Primary Driver: The R22​(8) Carboxylic Acid Homosynthon

In the absence of strong competing heterosynthons, the carboxylic acid group of 5-HMTC overwhelmingly favors the formation of a cyclic dimer. This interaction is characterized by a pair of strong O-H···O hydrogen bonds, mathematically described in graph-set notation as an R22​(8) motif. As observed in numerous 1, this homosynthon acts as the fundamental 0D structural unit of the crystal lattice[1]. The robust nature of this dimer often forces the rest of the molecule to adapt its conformation to accommodate the R22​(8) core[2].

Dimensionality Expansion via the Hydroxymethyl Group

While the carboxylic acid dimer is self-terminating (0D), the presence of the 5-hydroxymethyl (-CH₂OH) group breaks this structural isolation. The hydroxyl oxygen acts as a hydrogen bond acceptor, while the hydroxyl proton acts as a donor. This bifunctionality allows the hydroxymethyl group to bridge adjacent R22​(8) dimers, propagating the structure into 3[3]. In similar hydroxymethyl-substituted aromatics, these interactions frequently generate complex C(n) chain motifs and large macrocyclic rings[4].

Secondary Stabilization: Thiophene π−π Stacking and σ -Hole Interactions

The thiophene ring provides critical secondary stabilization. The sulfur atom can act as a pseudo-hydrogen bond acceptor or engage in5 to facilitate coplanarity with the carboxylic acid group[5]. Furthermore, the planar nature of the thiophene rings promotes offset π−π stacking, which locks the hydrogen-bonded 2D sheets into a cohesive 3D crystal lattice.

G HMTC 5-HMTC Molecule COOH Carboxylic Acid Group (-COOH) HMTC->COOH presents CH2OH Hydroxymethyl Group (-CH2OH) HMTC->CH2OH presents Thiophene Thiophene Ring (S-heterocycle) HMTC->Thiophene presents Dimer R22(8) Homosynthon (0D Dimer) COOH->Dimer O-H...O bonding Network Extended H-Bonding (2D/3D Network) CH2OH->Network Donor/Acceptor bridging Stacking Pi-Pi & Sigma-Hole Interactions Thiophene->Stacking Orbital overlap Crystal Macroscopic Crystal Lattice Dimer->Crystal Primary structural unit Network->Crystal Lattice propagation Stacking->Crystal Packing stabilization

Caption: Supramolecular assembly logic of 5-HMTC from molecular functional groups to the macroscopic lattice.

Quantitative Data Presentation

To predict the solid-state behavior of 5-HMTC, we benchmark its expected crystallographic parameters against highly conserved motifs found in related thiophene-2-carboxylic acid and hydroxymethyl-aromatic systems.

Table 1: Theoretical and Observed Supramolecular Synthons in 5-HMTC
Functional GroupSynthon TypeGraph Set NotationPrimary InteractionStructural Role
Carboxylic Acid Homosynthon R22​(8) O-H···O=CForms the primary 0D dimeric core.
Hydroxymethyl Heterosynthon C(n) / Rnn​(x) O-H···O(hydroxyl)Bridges dimers into 1D chains or 2D sheets.
Thiophene Ring Non-covalentN/A π−π stackingInter-sheet stabilization (typically ~3.5–3.7 Å).
Thiophene Sulfur Chalcogen/H-bondN/AS···O or S···H-OSubtle conformational locking via σ -holes.
Table 2: Representative Hydrogen Bond Geometries in Thiophene-2-Carboxylic Acid Derivatives

Data aggregated from standard crystallographic databases for related substructures.

Interaction TypeDonor···Acceptor Distance (Å)Hydrogen···Acceptor Distance (Å)Donor-H···Acceptor Angle (°)
O-H···O (Carboxyl Dimer) 2.62 – 2.681.65 – 1.75170 – 178
O-H···O (Hydroxymethyl) 2.70 – 2.851.80 – 1.95155 – 175
C-H···O (Weak H-Bond) 3.20 – 3.452.40 – 2.60130 – 160
C-H···S (Pseudo H-Bond) 3.60 – 3.802.80 – 3.00120 – 150

Experimental Protocols for Structural Elucidation

To empirically validate the hydrogen bonding network of 5-HMTC, researchers must utilize a self-validating workflow. The following protocols ensure thermodynamic control during crystallization and high-fidelity data collection during diffraction.

Protocol 1: Isothermal Solvent Evaporation Crystallization

Causality: Rapid precipitation kinetically traps molecules in metastable polymorphs. Isothermal slow evaporation ensures the system remains near equilibrium, allowing the molecules time to sample conformational space and lock into the thermodynamically stable lattice governed by the strongest hydrogen bond networks.

  • Solvent Selection: Prepare three separate 20 mL scintillation vials. Dissolve 50 mg of high-purity 5-HMTC in 5 mL of (A) Methanol, (B) Ethyl Acetate, and (C) a 1:1 mixture of Toluene/Acetone. Rationale: Varying solvent polarity probes the competition between solute-solute and solute-solvent hydrogen bonding.

  • Filtration: Pass the solutions through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Controlled Evaporation: Puncture the vial caps with a single needle hole (approx. 1 mm diameter). Place the vials in a vibration-free incubator set strictly to 20.0 ± 0.1 °C.

  • Validation Check: Monitor daily. Crystals should appear within 7–14 days. If rapid powder precipitation occurs, the evaporation rate is too high; reduce the hole size and repeat.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Hirshfeld Analysis

Causality: Standard room-temperature SCXRD suffers from thermal smearing of electron density, making the exact positioning of the highly mobile hydroxymethyl protons ambiguous. Low-temperature data collection freezes out thermal motion, allowing for precise assignment of the O-H···O network.

  • Crystal Harvesting: Submerge the selected single crystal (optimal size ~0.2 x 0.2 x 0.1 mm) in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

  • Mounting and Cooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream, plunging the temperature to 100 K.

  • Data Collection: Collect diffraction data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation. Ensure high redundancy to accurately model the light hydrogen atoms.

  • Structure Solution (SHELXT/SHELXL): Solve the phase problem. Critical Step: Locate the hydroxymethyl hydrogen atom in the difference Fourier map rather than placing it in a geometrically idealized position, as its rotational conformation dictates the extended network.

  • Validation Check: The final structural model must yield an R1​ value < 0.05 and a Goodness-of-Fit (GoF) near 1.0.

  • Hirshfeld Surface Analysis: Export the .cif file to CrystalExplorer software. Generate 2D fingerprint plots to quantitatively map the percentage contribution of O···H, C···H, and S···H interactions to the total 6[6].

Workflow Prep Solvent Screening & Dissolution Cryst Isothermal Slow Evaporation Prep->Cryst Thermodynamic control Harvest Crystal Harvesting & Mounting (< 100K) Cryst->Harvest Select single crystal XRD SCXRD Data Collection Harvest->XRD Minimize thermal motion Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Electron density mapping Analyze Hirshfeld Surface Analysis Solve->Analyze Quantify weak interactions

Caption: Self-validating experimental workflow for the crystallographic elucidation of 5-HMTC.

Implications for Drug Development

Understanding the precise hydrogen bonding network of 5-HMTC is not merely an academic exercise. In medicinal chemistry, thiophene-2-carboxylic acid derivatives are frequently utilized as bioisosteres for phenyl rings to improve metabolic stability.

When 5-HMTC is incorporated into a larger API framework (such as in the development of 5[5]), the hydroxymethyl group acts as a critical vector for target engagement. If the solid-state hydrogen bonding network (the R22​(8) dimer and extended chains) is exceptionally strong, the lattice energy will be high, resulting in poor aqueous solubility. Formulation scientists can utilize this data to design pharmaceutical co-crystals—introducing coformers that deliberately disrupt the R22​(8) homosynthon in favor of more soluble heterosynthons[2].

References

  • [1] carboxylic acid dimers: Topics by Science.gov. Science.gov. Available at:

  • [5] Discovery of ATX968: An Orally Available Allosteric Inhibitor of DHX9. Accent Therapeutics. Available at:

  • [3] Design of Resolving Agents Based on Crystal Engineering. ResearchGate. Available at:

  • [6] Hydrogen bonding geometry for the compounds 1 and 2. ResearchGate. Available at:

  • [2] Improving the Membrane Permeability of 5-Fluorouracil via Cocrystallization. ACS Publications. Available at:

  • [4] Hydrogen-bonding in 4-(hydroxymethyl)imidazolium picrate. ResearchGate. Available at:

Sources

Comprehensive Structural Characterization of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Hydroxymethyl)thiophene-2-carboxylic acid (CAS: 14282-64-5) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, organic synthesis, and materials science[1]. As a bioisostere for substituted phenyl rings, the thiophene core offers unique electronic properties, altered lipophilicity, and enhanced metabolic stability[2]. However, before this compound can be deployed in rigorous downstream synthetic applications or drug development pipelines, its structural integrity and purity must be unambiguously verified.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol listing. This guide details the causality behind specific analytical choices and establishes a self-validating system for the structural elucidation of 5-(hydroxymethyl)thiophene-2-carboxylic acid, ensuring high-fidelity data acquisition across Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy[3].

Analytical Strategy and Workflow Logic

To prevent false positives during structural characterization, we employ an orthogonal, multi-modal analytical workflow. Each technique interrogates a different physical property of the molecule, creating a closed-loop validation system.

AnalyticalWorkflow Start 5-(hydroxymethyl)thiophene -2-carboxylic acid HPLC HPLC-UV Purity Check (>98%) Start->HPLC HRMS HRMS (ESI-) Exact Mass: 157.00 m/z HPLC->HRMS Pass NMR 1H & 13C NMR (DMSO-d6) HPLC->NMR Pass FTIR FTIR Spectroscopy Functional Groups HPLC->FTIR Pass Valid Validated Structure HRMS->Valid NMR->Valid FTIR->Valid

Multi-modal analytical workflow for the structural validation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact molecular formula ( C6​H6​O3​S ) by measuring the monoisotopic mass.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilution: Dilute the stock 1:100 in a solvent matrix of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Acquisition: Inject 5 µL into an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

  • Ionization Mode: Operate strictly in Negative Ion Mode (ESI-) .

Causality & Expertise

Why choose negative mode ESI over the more common positive mode? The target molecule contains a highly acidic carboxylic acid moiety at the C-2 position. In a protic solvent mixture, this group readily deprotonates to form a highly stable [M−H]− anion. Forcing positive ionization would require protonating the less basic thiophene ring or hydroxyl oxygen, leading to severe in-source fragmentation and a weak molecular ion signal[3].

Self-Validation Checkpoint

The theoretical exact monoisotopic mass of the neutral molecule is 158.0038 Da . In ESI- mode, the observed [M−H]− peak must appear at exactly 157.00 m/z (within 5 ppm error). Crucial Validation: The spectrum must exhibit an M+2 isotopic peak at approximately 4.5% relative intensity to the base peak. This is the mathematical signature of the 34S isotope, definitively proving the presence of the thiophene sulfur atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm the 2,5-disubstitution pattern of the thiophene ring.

Step-by-Step Protocol
  • Sample Preparation: Weigh exactly 15 mg of the rigorously dried compound.

  • Solvent Selection: Dissolve in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal reference.

  • Transfer: Transfer the homogenous solution to a 5 mm precision NMR tube.

  • Acquisition: Acquire 1H NMR (16 scans, 400 MHz) and 13C NMR (256 scans, 100 MHz) at standard probe temperature (298 K).

Causality & Expertise

While Chloroform-d ( CDCl3​ ) is the default solvent in many organic labs, it is a catastrophic choice for this specific molecule. The highly polar carboxylic acid and hydroxymethyl groups induce strong intermolecular hydrogen bonding, creating dynamic polymeric aggregates in non-polar solvents. This results in severe peak broadening and loss of coupling information. DMSO-d6 is deliberately selected because it acts as a strong hydrogen-bond acceptor, disrupting these aggregates and yielding razor-sharp, well-resolved signals—even for the exchangeable −OH and −COOH protons[3].

Self-Validation Checkpoint

The coupling constant ( J ) between the two aromatic protons (H-3 and H-4) must fall between 3.5 and 4.0 Hz . This specific J -value is a self-validating geometric signature of 2,5-disubstituted thiophenes. If the value is >5.0 Hz or <2.0 Hz, the substitution pattern is incorrect (e.g., indicating a 2,3- or 2,4-disubstitution).

Quantitative Data Summary: NMR Assignments

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Chemical Shift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
12.95Broad Singlet1H- −COOH (Carboxylic acid proton)
7.58Doublet1H3.8Thiophene H-3 (Deshielded by C=O )
6.95Doublet1H3.8Thiophene H-4 (Adjacent to −CH2​OH )
5.52Broad Triplet1H5.5 −OH (Hydroxyl proton)
4.65Doublet2H5.5 −CH2​− (Methylene protons)

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (ppm)Structural Assignment
162.8 C=O (Carboxylic acid carbonyl)
152.4C-5 (Thiophene ring, attached to −CH2​OH )
133.1C-2 (Thiophene ring, attached to −COOH )
132.5C-3 (Thiophene ring)
125.2C-4 (Thiophene ring)
58.3 −CH2​OH (Aliphatic methylene carbon)

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: Validate the presence of key functional groups (hydroxyl, carbonyl, and aromatic ring) in the solid state.

Step-by-Step Protocol
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean by running an ambient background scan.

  • Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the anvil to ensure intimate contact with the crystal.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm−1 with a resolution of 4 cm−1 (32 co-added scans).

Causality & Expertise

ATR-FTIR is explicitly selected over traditional KBr pelleting. KBr is highly hygroscopic; the mechanical grinding process often introduces atmospheric water into the pellet, which artificially inflates and obscures the critical O−H stretching region (3300-2500 cm−1 ). ATR requires no sample preparation, preserving the native polymorphic hydrogen-bonding network of the solid state compound[2].

Self-Validation Checkpoint

The spectrum must show a massive, broad absorption band stretching from 3300 down to 2500 cm−1 , overlapping with the C−H stretches. This "hairy beard" appearance, coupled with a sharp, intense C=O stretch at ~1670 cm−1 , physically validates that the carboxylic acid exists as a hydrogen-bonded dimer in the solid state.

Table 3: FTIR Spectral Data Summary

Wavenumber ( cm−1 )Functional GroupVibration Mode
3350 - 2500 O−H (Acid & Alcohol)Stretching (broad, hydrogen-bonded)
1670 C=O Stretching (conjugated carboxylic acid)
1530, 1435 C=C (Thiophene)Aromatic ring stretching
1260 C−O Stretching

Structural Elucidation Logic Mapping

The following diagram maps how the independent analytical streams converge to prove the molecular structure without ambiguity.

ElucidationLogic Molecule Target: C6H6O3S Thiophene Thiophene Core (NMR: H-3, H-4 coupling) Molecule->Thiophene Carboxyl C-2 Carboxylic Acid (IR: 1670 cm-1, NMR: 163 ppm) Molecule->Carboxyl Hydroxymethyl C-5 Hydroxymethyl (NMR: 4.7 ppm CH2, 58 ppm) Molecule->Hydroxymethyl Confirmation Orthogonal Confirmation Thiophene->Confirmation Carboxyl->Confirmation Hydroxymethyl->Confirmation

Logical mapping of structural features to their corresponding spectroscopic signatures.

References

  • PubChem - National Institutes of Health (NIH)
  • Title: 5-(hydroxymethyl)thiophene-2-carboxylic acid Product Page (CAS 14282-64-5)
  • Title: 14282-64-5 | 5-(Hydroxymethyl)

Sources

An In-depth Technical Guide to the Aqueous and Organic Solubility Profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the expected aqueous and organic solubility profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid. In the absence of extensive empirical data in publicly accessible literature, this document leverages fundamental principles of physical organic chemistry and data from structurally analogous compounds to construct a predictive and practical overview for researchers, scientists, and drug development professionals.

Executive Summary: A Molecule of Dual Character

5-(hydroxymethyl)thiophene-2-carboxylic acid is a bifunctional molecule containing both a hydrophilic carboxylic acid and a hydroxymethyl group, as well as a somewhat lipophilic thiophene ring. This duality governs its solubility, making it a molecule with tunable properties, particularly in aqueous solutions. Its solubility is a critical parameter, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical applications. This guide will dissect the factors controlling its solubility, provide a predictive solubility profile, and offer robust protocols for empirical determination.

Physicochemical Properties at a Glance

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. While experimental data for the target molecule is sparse, we can collate predicted values and data from related compounds to build a working profile.

PropertyValue / PredictionRationale & Impact on Solubility
Molecular Formula C₆H₆O₃S[1][2]The relatively low molecular weight suggests a potential for moderate aqueous solubility.
Molecular Weight 158.18 g/mol [2]
Predicted XlogP 0.6[1]A low positive XlogP suggests a degree of lipophilicity, but overall a more balanced hydrophilic/lipophilic character. This is higher than thiophene-2-carboxylic acid (1.570), likely due to the polar hydroxymethyl group.[3]
pKa ~3.5 - 4.5 (estimated)The carboxylic acid is the primary acidic proton. Thiophene-2-carboxylic acid has a pKa around 3.5. The electron-donating nature of the hydroxymethyl group may slightly increase the pKa compared to the unsubstituted acid. This acidic nature is key to its pH-dependent aqueous solubility.
Melting Point Not availableA higher melting point generally correlates with lower solubility in a given solvent due to stronger crystal lattice energy that must be overcome. For comparison, 5-methylthiophene-2-carboxylic acid has a melting point of 135.5-141.5 °C.[4]

The Dichotomy of Solubility: Aqueous vs. Organic Media

The presence of both hydrogen-bond donating and accepting groups (carboxylic acid and alcohol) and a non-polar aromatic ring sets up a fascinating solubility profile. The principle of "like dissolves like" is the guiding tenet.[5][6]

Aqueous Solubility: A pH-Dependent Phenomenon

The aqueous solubility of 5-(hydroxymethyl)thiophene-2-carboxylic acid is expected to be highly dependent on the pH of the solution. This is due to the ionizable carboxylic acid group.

  • In Acidic to Neutral pH (pH < pKa): The carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule relies on hydrogen bonding from both the carboxylic acid and the hydroxymethyl group to overcome the hydrophobicity of the thiophene ring. Lower chain carboxylic acids and alcohols (up to 4-5 carbons) are generally water-soluble due to hydrogen bonding.[7][8][9] Given the small size of the molecule, it is expected to have some inherent solubility in neutral water.

  • In Basic pH (pH > pKa): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻). The introduction of a formal negative charge dramatically increases the molecule's polarity and its ability to interact with polar water molecules through ion-dipole interactions. This will lead to a significant increase in aqueous solubility. The sodium and potassium salts of carboxylic acids are typically very soluble in water.[9]

dot digraph "pH-Dependent Aqueous Solubility" { graph [fontname="Arial", fontsize=12, labelloc="t", label="pH-Dependent Equilibrium of 5-(hydroxymethyl)thiophene-2-carboxylic acid", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: pH's effect on solubility.

Organic Solubility: A Spectrum of Interactions

The solubility in organic solvents will be dictated by the polarity of the solvent and its ability to form hydrogen bonds.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and hydroxymethyl groups. The alkyl portion of the alcohols can also interact favorably with the thiophene ring. Carboxylic acids and alcohols generally dissolve well in other alcohols.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): Good to moderate solubility is predicted. These solvents can accept hydrogen bonds from the -COOH and -OH groups. The high polarity of solvents like DMSO and DMF makes them excellent solvents for a wide range of organic molecules. A structurally similar compound, 5-hydroxymethyl-2-furancarboxylic acid, is soluble in DMSO and DMF.[10]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The high polarity of the carboxylic acid and hydroxymethyl groups is incompatible with the nonpolar nature of these solvents. While the thiophene ring has some nonpolar character, it is insufficient to drive solubility in these media.[6]

Experimental Determination of Solubility: A Practical Guide

To move from prediction to empirical data, standardized experimental protocols are essential. The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[11]

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of 5-(hydroxymethyl)thiophene-2-carboxylic acid in aqueous buffers of varying pH.

Materials:

  • 5-(hydroxymethyl)thiophene-2-carboxylic acid

  • Calibrated pH meter

  • Analytical balance

  • Series of aqueous buffers (e.g., pH 2, 4, 7.4, 9)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of 5-(hydroxymethyl)thiophene-2-carboxylic acid to a known volume of each pH buffer in separate sealed vials. An excess is critical to ensure a saturated solution is achieved.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the appropriate mobile phase (for HPLC) or buffer.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

dot digraph "Aqueous_Solubility_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} enddot Caption: Workflow for aqueous solubility.

Protocol 2: Organic Solvent Solubility (Gravimetric Method)

Objective: To determine the solubility in various organic solvents.

Materials:

  • 5-(hydroxymethyl)thiophene-2-carboxylic acid

  • A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance

  • Vials with solvent-resistant caps

  • Temperature-controlled shaker/stirrer

  • Filtration apparatus (e.g., syringe filters)

  • Evaporation system (e.g., rotary evaporator or nitrogen stream)

Procedure:

  • Preparation: Prepare saturated solutions by adding an excess of the compound to a known volume of each organic solvent as described in Protocol 1.

  • Equilibration: Equilibrate the samples at a constant temperature.

  • Phase Separation: Filter the saturated solution through a syringe filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed vial. Carefully evaporate the solvent to dryness under reduced pressure or a gentle stream of nitrogen.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.

  • Calculation: Calculate the solubility in mg/mL.

Conclusion and Future Directions

The solubility profile of 5-(hydroxymethyl)thiophene-2-carboxylic acid is governed by the interplay of its acidic, alcoholic, and aromatic functionalities. It is predicted to exhibit classic pH-dependent aqueous solubility, being significantly more soluble in basic conditions. In organic media, its solubility is expected to be highest in polar protic solvents and lowest in nonpolar solvents.

The protocols outlined in this guide provide a clear pathway for the empirical validation of this predicted profile. Such data is invaluable for the rational design of synthetic routes, the development of effective purification strategies, and the formulation of this compound for pharmaceutical and other applications.

References

  • Britannica. (2026, January 22). Carboxylic acid - Properties, Structure, Reactions. Retrieved March 17, 2026, from [Link]

  • Chromestudy. (n.d.). Alcohols and Carboxylic Acids - CXC Chemistry. Retrieved March 17, 2026, from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. Retrieved March 17, 2026, from [Link]

  • Jain, N., & Yalkowsky, S. H. (2001). Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). Journal of Chemical Information and Modeling, 41(4), 1035–1040. [Link]

  • PubChem. (n.d.). 5-(hydroxymethyl)thiophene-2-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved March 17, 2026, from [Link]

  • Science Ready. (n.d.). Carboxylic Acids – HSC Chemistry. Retrieved March 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-thiophene carboxylic acid. Retrieved March 17, 2026, from [Link]

  • University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved March 17, 2026, from [Link]

  • University of Luxembourg. (2026). 5-(hydroxymethyl)thiophene-2-carboxylic acid (C6H6O3S). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved March 17, 2026, from [Link]

Sources

Methodological & Application

Application Note: Strategies for Amide Bond Formation with 5-(Hydroxymethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

5-(Hydroxymethyl)thiophene-2-carboxylic acid is a highly valuable bifunctional building block frequently utilized in medicinal chemistry and drug development. It contains both a hydrogen-bond donating/accepting primary alcohol and a versatile carboxylic acid.

The primary synthetic challenge when utilizing this scaffold for amide bond formation is chemoselectivity . Activation of the carboxylic acid generates an electrophilic intermediate that can react with the target amine (yielding the desired amide) or the unprotected primary alcohol (yielding undesired intermolecular polyesters). To overcome this, researchers must choose between a kinetically controlled chemoselective amidation or a thermodynamically secure protecting-group strategy.

The Causality of Chemoselectivity (E-E-A-T)
  • Kinetic Chemoselectivity (The T3P Method): Propylphosphonic anhydride (T3P) is a mild, highly efficient coupling reagent. When the carboxylic acid is activated by T3P, the resulting acyloxyphosphonium intermediate is highly reactive. Because primary and secondary aliphatic amines are significantly stronger nucleophiles (softer, lower pKa of the conjugate acid) than primary alcohols (harder, higher pKa), the amine attacks the intermediate orders of magnitude faster[1]. Maintaining a low temperature and using a non-nucleophilic base (like DIPEA) prevents the deprotonation of the alcohol, ensuring it remains a poor nucleophile[2].

  • Thermodynamic Protection (The TBS Method): If the target amine is sterically hindered (e.g., tert-butylamine) or electronically deactivated (e.g., anilines), the kinetic rate of amidation decreases, allowing competitive O-acylation to occur. In these edge cases, a self-validating protecting group strategy using a tert-butyldimethylsilyl (TBS) ether is mandatory to physically mask the alcohol[3].

Workflow Visualization

G cluster_A Method A: Direct Chemoselective cluster_B Method B: Protection Strategy Start 5-(Hydroxymethyl)thiophene- 2-carboxylic acid T3P T3P (50% in EtOAc) DIPEA, Amine 0 °C to RT Start->T3P Unhindered Amines TBS 1. TBSCl, Imidazole (Protecting Alcohol) Start->TBS Bulky/Deactivated Amines AmideA Target Amide (High Atom Economy) T3P->AmideA EDC 2. EDC/HOBt, Amine (Amide Coupling) TBS->EDC TBAF 3. TBAF, THF (Deprotection) EDC->TBAF AmideB Target Amide (High Purity) TBAF->AmideB

Workflow for chemoselective vs. protection-based amidation of bifunctional thiophenes.

Quantitative Method Comparison

MetricMethod A: Direct T3P CouplingMethod B: TBS Protection Strategy
Step Count 1 Step3 Steps
Typical Overall Yield 75 – 90%60 – 75% (Over 3 steps)
Atom Economy HighLow (Requires PG addition/removal)
Reaction Time 3 – 5 Hours24 – 36 Hours
Best Suited For Primary/Secondary aliphatic aminesAnilines, bulky amines (tert-butyl)
Risk of Oligomerization Low to Moderate (Substrate dependent)Zero (Alcohol is chemically masked)

Experimental Protocols

Protocol A: Direct Chemoselective Amidation (T3P Method)

Causality Note: T3P is added at 0 °C to control the exothermic formation of the active ester. DIPEA is chosen as the base because it is non-nucleophilic and effectively neutralizes the phosphonic acid byproducts without deprotonating the primary alcohol (which would drastically increase its nucleophilicity and lead to esterification).

  • Initiation : In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.0 equiv, 1.0 mmol) and the target amine (1.1 equiv, 1.1 mmol) in anhydrous EtOAc (5.0 mL).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to the stirring solution.

  • Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add Propylphosphonic anhydride (T3P) (50% wt. solution in EtOAc, 1.5 equiv, 1.5 mmol).

  • Propagation : Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature (RT). Monitor via LC-MS or TLC (typically complete within 2-4 hours).

  • Self-Validating Workup : Quench the reaction with water (5.0 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Insight: T3P byproducts are highly water-soluble cyclic/linear phosphonates, ensuring they are completely removed during these simple aqueous washes.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure amide.

Protocol B: Robust Protection-Coupling-Deprotection (TBS Method)

Causality Note: When dealing with poorly nucleophilic amines, the kinetic advantage of amidation over esterification is lost. Here, we intentionally over-silylate the molecule (protecting both the alcohol and the acid) and then selectively hydrolyze the silyl ester during workup, leaving the primary TBS ether intact.

Step 1: Selective TBS Protection

  • Dissolve the thiophene acid (1.0 equiv) in anhydrous DMF (0.2 M). Add Imidazole (3.0 equiv) and cool to 0 °C.

  • Add TBSCl (2.2 equiv) portion-wise. Stir at RT for 4 hours to form the di-silylated intermediate.

  • Selective Hydrolysis: Quench with a 10% aqueous K₂CO₃ solution and stir vigorously for 30 minutes. This selectively cleaves the highly labile silyl ester back to the carboxylate while the primary alcohol remains protected as the robust TBS ether.

  • Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Amide Coupling

  • Dissolve the TBS-protected acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DCM (0.2 M).

  • Add EDC·HCl (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv). Stir at RT for 12 hours.

  • Perform a standard aqueous workup (wash with 1M HCl, sat. NaHCO₃, brine), dry, and concentrate to yield the TBS-protected amide.

Step 3: TBAF Deprotection

  • Dissolve the crude TBS-amide in THF (0.1 M) and cool to 0 °C.

  • Add TBAF (1.0 M in THF, 1.2 equiv) dropwise. Stir for 2 hours at RT.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry, and concentrate. Purify the final 5-(hydroxymethyl)thiophene-2-carboxamide via flash column chromatography if trace silanol byproducts remain.

References

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters, 2011, 13(19), 5048-5051. URL: [Link]

  • Title: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions Source: Synthetic Communications, 2018, 49(1), 144-153. URL: [Link]

A Robust, Validated HPLC-UV Method for the Quantification of 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of 5-(hydroxymethyl)thiophene-2-carboxylic acid. This compound is a critical building block in medicinal chemistry, and its precise measurement is essential for reaction monitoring, purity assessment, and quality control of active pharmaceutical ingredients (APIs). The method utilizes a standard C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and sensitivity. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and specificity.

Introduction and Method Rationale

5-(hydroxymethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring, a carboxylic acid, and a hydroxymethyl group.[1] Its bifunctional nature makes it a versatile precursor in the synthesis of numerous pharmaceutical agents. Accurate quantification is therefore paramount during drug development and manufacturing.

The primary challenge in developing an HPLC method for this analyte lies in its polarity. The presence of both a carboxylic acid and an alcohol functional group increases its hydrophilicity, which can lead to poor retention on traditional nonpolar C18 stationary phases.[2][3][4] Furthermore, the carboxylic acid moiety (pKa estimated to be similar to thiophene-2-carboxylic acid, ~3.5) can lead to peak tailing if its ionization is not controlled.

The strategy for this method is based on the following principles:

  • Reversed-Phase Chromatography: This is the most common and versatile mode of HPLC, and a C18 column was chosen as the initial stationary phase due to its wide availability and robustness.[3][5]

  • Control of Analyte Ionization: To ensure consistent retention and symmetrical peak shape, the carboxylic acid group must be suppressed into its non-ionized, more hydrophobic form. This is achieved by acidifying the mobile phase to a pH well below the analyte's pKa.[2][6] A mobile phase containing 0.1% formic acid provides a pH of approximately 2.7, which is ideal for this purpose.

  • UV Detection: The thiophene ring is a strong chromophore, allowing for sensitive detection using a standard UV detector. Thiophene derivatives are known to absorb strongly in the UV range of 230-320 nm.[7][8] The optimal wavelength was determined to be 265 nm, providing a maximal response for the analyte.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used.

  • Reagents:

    • 5-(hydroxymethyl)thiophene-2-carboxylic acid reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade or higher)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Mobile Phase Preparation:

    • Aqueous Component (A): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v).

    • Organic Component (B): Acetonitrile.

    • The final mobile phase is a mixture of these components as specified in the chromatographic conditions.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 5-(hydroxymethyl)thiophene-2-carboxylic acid reference standard.

    • Transfer to a 25 mL Class A volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (1 - 200 µg/mL):

    • Prepare a series of working standards by performing serial dilutions of the stock solution into volumetric flasks using the mobile phase as the diluent.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 35% Acetonitrile : 65% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 10 minutes

Method Development and Validation Workflow

The development and validation process follows a logical sequence to ensure the final method is fit for its intended purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Dev_Start Define Analytical Requirements Column_Select Column & Stationary Phase Selection (C18) Dev_Start->Column_Select MP_Select Mobile Phase Screening (ACN/H2O, pH) Column_Select->MP_Select Detect_Select Wavelength Selection (λmax = 265 nm) MP_Select->Detect_Select Optimization Fine-Tune % Organic, Flow Rate, Temperature Detect_Select->Optimization Specificity Specificity & Peak Purity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD LOD & LOQ Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Validation_Report Final Validation Report Robustness->Validation_Report

Caption: Logical flow from method development to full validation.

Method Validation Protocol & Results

The optimized method was validated according to the ICH Q2(R1) guidelines.[9][10]

System Suitability

System suitability tests are performed prior to any sample analysis to ensure the chromatographic system is operating correctly.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
Retention Time (%RSD) ≤ 1.0%0.2%
Peak Area (%RSD) ≤ 1.0%0.4%
Specificity

Specificity was assessed by analyzing a blank (mobile phase) and a placebo sample (if applicable). No interfering peaks were observed at the retention time of 5-(hydroxymethyl)thiophene-2-carboxylic acid. Peak purity was confirmed using a PDA detector, which indicated no co-eluting impurities.

Linearity and Range

The linearity of the method was established by analyzing seven calibration standards across the concentration range of 1-200 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

  • Correlation Coefficient (R²): > 0.999

  • Equation: y = mx + c (where y is peak area and x is concentration)

  • Validated Range: 5 µg/mL to 150 µg/mL

Accuracy

Accuracy was determined by performing a spike and recovery study. A known amount of the analyte was added to a sample solution at three concentration levels (80%, 100%, and 120% of a target concentration of 50 µg/mL). Each level was prepared in triplicate.

Spike LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.5%0.6%98.0 - 102.0%
100% 100.8%0.4%98.0 - 102.0%
120% 101.2%0.5%98.0 - 102.0%

The high recovery rates confirm the excellent accuracy of the method.[11]

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.

    • Result: %RSD of peak areas was 0.5%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.

    • Result: %RSD of peak areas was 0.8%.

Both results are well within the typical acceptance criterion of %RSD ≤ 2.0%, demonstrating high precision.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.5 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.5 µg/mL (S/N ≈ 10:1)

The LOQ was confirmed to have acceptable precision and accuracy.

Sample Analysis Workflow

The following diagram illustrates the standard workflow for analyzing a sample using this validated method.

G Start Receive Sample Prep Prepare Sample (Dissolve in Diluent) Start->Prep SystemCheck Perform System Suitability Test (SST) Prep->SystemCheck Calibrate Run Calibration Standards SystemCheck->Calibrate SST Pass Inject Inject Sample Solutions Calibrate->Inject Integrate Integrate Peak Area Inject->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate Report Report Results Calculate->Report

Caption: Standard operating procedure for sample quantification.

Conclusion

This application note presents a fully developed and validated HPLC-UV method for the quantification of 5-(hydroxymethyl)thiophene-2-carboxylic acid. The method is simple, using an isocratic mobile phase and a standard C18 column, yet it is highly effective. The validation results demonstrate that the method is specific, linear, accurate, and precise, making it suitable for routine use in quality control and research environments within the pharmaceutical industry.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Farris, G. A., Fatichenti, F., & Deiana, P. (1984). A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines. American Journal of Enology and Viticulture.
  • BenchChem. (2025). Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • Angene Chemical. (n.d.). 5-(hydroxymethyl)thiophene-2-carboxylic acid (CAS# 14282-64-5). Retrieved from [Link]

  • Sice, J. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences.

Sources

Application Note: Scale-Up Synthesis and Isolation of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

Thiophene derivatives serve as critical bioisosteres for benzene rings in medicinal chemistry, offering improved metabolic stability and altered lipophilicity. Specifically, 5-(hydroxymethyl)thiophene-2-carboxylic acid (CAS 14282-64-5) is a highly versatile bifunctional building block used in the synthesis of active pharmaceutical ingredients (APIs)[1].

This application note details a highly scalable, chromatography-free protocol for the synthesis of 5-(hydroxymethyl)thiophene-2-carboxylic acid via the chemoselective reduction of 5-formylthiophene-2-carboxylic acid. By leveraging precise pH-controlled liquid-liquid extractions, this self-validating workflow ensures high purity and yield suitable for multi-gram to kilogram scale-up operations.

Mechanistic Rationale & Strategy

The transformation relies on the chemoselective reduction of an aldehyde in the presence of a free carboxylic acid using Sodium Borohydride ( NaBH4​ ).

  • Chemoselectivity: In the basic aqueous-organic solvent mixture ( THF/H2​O ), the carboxylic acid moiety is rapidly deprotonated to form a sodium carboxylate salt. This anionic carboxylate is electronically inert to nucleophilic hydride attack. Conversely, the highly electrophilic formyl group is rapidly reduced to the corresponding alkoxide, which yields the hydroxymethyl group upon aqueous quenching.

  • Stoichiometric Causality: While a standard aldehyde reduction requires only 0.25 to 0.5 equivalents of NaBH4​ , this protocol utilizes 3.0 equivalents. The excess is mandatory because the free carboxylic acid consumes hydride/base equivalents during salt formation, and the aqueous co-solvent competitively hydrolyzes the borohydride reagent.

  • Orthogonal pH Isolation: The isolation strategy exploits the pKa of thiophene-2-carboxylic acid, which is approximately 3.49[2][3]. By adjusting the reaction mixture to pH 8.0, the product remains in the aqueous phase as a highly soluble sodium salt, allowing neutral organic impurities to be washed away. Subsequent acidification to pH 2.0–2.5 fully protonates the carboxylate, driving the target molecule into the organic phase for quantitative recovery.

Process Workflow

Workflow SM 5-Formylthiophene-2-carboxylic acid (Starting Material) Rxn Reduction (NaBH4, THF/H2O, 0-25°C) SM->Rxn Add NaBH4 in portions Quench Initial Quench & pH Adjustment (1M HCl to pH 8.0) Rxn->Quench 1 hr reaction time Wash Organic Wash (EtOAc - Discard Org. Layer) Quench->Wash Removes neutral impurities Acidify Acidification (Conc. HCl to pH 2.0-2.5) Wash->Acidify Retain aqueous layer Extract Extraction & Crystallization (EtOAc extraction, dry, concentrate) Acidify->Extract Protonates carboxylate Product 5-(Hydroxymethyl)thiophene-2-carboxylic acid (Final Product) Extract->Product High purity isolation

Caption: Workflow for the scale-up synthesis and isolation of 5-(hydroxymethyl)thiophene-2-carboxylic acid.

Materials and Equipment

Table 1: Scale-Up Reagent Quantities (100 g Scale)
ReagentMW ( g/mol )Eq.Mass / VolumeFunction
5-Formylthiophene-2-carboxylic acid156.161.0100.0 gStarting Material
Sodium Borohydride ( NaBH4​ )37.833.072.6 gReducing Agent
Tetrahydrofuran (THF)72.11-1250 mLPrimary Solvent
Deionized Water ( H2​O )18.02-125 mLCo-solvent
1M Hydrochloric Acid (HCl)36.46Var.~150 mLQuench / pH 8 Adjustment
Conc. Hydrochloric Acid (12M)36.46Var.~60 mLAcidification to pH 2.0
Sodium Chloride (NaCl)58.44-As neededSalting-out Agent
Ethyl Acetate (EtOAc)88.11-~2500 mLWash / Extraction Solvent

Required Equipment:

  • 5 L Jacketed glass reactor with overhead stirring.

  • Calibrated pH meter.

  • Nitrogen/Argon manifold and gas bubbler (for H2​ venting).

Step-by-Step Scale-Up Protocol

Step 1: Substrate Dissolution
  • Charge the 5 L jacketed reactor with 5-formylthiophene-2-carboxylic acid (100.0 g, 0.64 mol).

  • Add THF (1250 mL) and initiate overhead stirring at 250 rpm until the solid is fully dissolved.

  • Add Deionized Water (125 mL) to the reactor.

  • Causality: Water is essential to solubilize the NaBH4​ and facilitate the formation of the sodium carboxylate intermediate, preventing the reduction of the carboxylic acid moiety.

Step 2: Controlled Borohydride Addition
  • Cool the reactor jacket to 0–5 °C under a steady sweep of Nitrogen.

  • Begin adding Sodium Borohydride (72.6 g, 1.92 mol) in small, 5-gram portions over 45–60 minutes.

  • Critical Safety & Causality: The addition is highly exothermic and evolves hydrogen gas ( H2​ ). The temperature must be maintained below 15 °C to prevent thermal runaway and minimize the hydrolysis rate of the borohydride reagent.

  • Once the addition is complete, warm the jacket to 20 °C and stir the mixture for 1 hour.

Step 3: In-Process Control (IPC) Validation
  • Withdraw a 0.5 mL aliquot, quench with 1M HCl (to pH 2), extract with 1 mL EtOAc, and analyze the organic layer via HPLC (UV 254 nm).

  • Validation Check: The reaction is deemed complete when the starting material peak is < 1.0% relative to the product peak. If > 1.0%, stir for an additional 30 minutes and re-test.

Step 4: Quenching and Impurity Wash
  • Cool the reactor to 10 °C.

  • Carefully add 1M HCl dropwise until the reaction mixture reaches pH 8.0 (monitor continuously with a calibrated pH meter).

  • Causality: This neutralizes the remaining NaBH4​ . At pH 8.0, the product is locked as a water-soluble sodium carboxylate.

  • Add EtOAc (500 mL) to the reactor, stir vigorously for 5 minutes, and allow the phases to separate.

  • Drain the lower aqueous layer (containing the product) into a clean holding vessel. Discard the upper organic layer.

  • Causality: This orthogonal wash removes non-acidic organic impurities (e.g., unreacted aldehyde byproducts or borate complexes) without the need for chromatography.

Step 5: Acidification and Product Isolation
  • Return the aqueous layer to the reactor. Cool to 5 °C.

  • Add Concentrated HCl dropwise until the solution reaches pH 2.0–2.5 .

  • Causality: The pKa of the product is ~3.49[2][3]. Lowering the pH to 2.0 ensures >99% protonation of the carboxylate, converting it back to the lipophilic free acid.

  • Saturate the aqueous layer by adding solid NaCl until no more dissolves.

  • Causality: This "salting-out" effect increases the ionic strength of the aqueous phase, drastically reducing the aqueous solubility of the product and driving it into the organic phase.

  • Extract the aqueous layer with EtOAc ( 3×600 mL).

  • Combine the organic extracts, wash with Brine (300 mL), and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the product as a white to off-white solid.

Quality Control & Analytical Specifications

To ensure the integrity of the self-validating system, the isolated product must meet the following analytical specifications before downstream application.

Table 2: Analytical Specifications
ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity 98.0%HPLC (Reverse Phase, UV at 254 nm)
Identity Conforms to structure 1 H NMR (400 MHz, DMSO- d6​ )
Yield > 85%Gravimetric

Expected 1 H NMR (DMSO- d6​ ) Shifts:

  • δ 12.90 (br s, 1H, COOH)

  • δ 7.58 (d, J = 3.8 Hz, 1H, Thiophene-H)

  • δ 6.95 (d, J = 3.8 Hz, 1H, Thiophene-H)

  • δ 5.55 (br s, 1H, OH)

  • δ 4.62 (s, 2H, CH 2​ )

Sources

Application Note: Strategic Incorporation of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid in High-Performance OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals transitioning into organic electronics.

Executive Overview

The thiophene heterocycle is a privileged scaffold, widely recognized in medicinal chemistry for its pharmacological versatility and in materials science for its exceptional optoelectronic properties [1]. In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are prized for their planar structure, high electron mobility, and ability to form extended π -conjugated networks through intermolecular S···S interactions.

While simple thiophenes are common, 5-(hydroxymethyl)thiophene-2-carboxylic acid offers a unique, bifunctional advantage. It provides two orthogonal reactive sites—a hydroxymethyl group (-CH₂OH) and a carboxylic acid group (-COOH)—allowing for the precise, stepwise construction of Donor- π -Acceptor (D- π -A) push-pull architectures. This application note details the mechanistic rationale and validated synthetic protocols for transforming this precursor into high-efficiency OLED emissive and charge-transport materials [2].

Mechanistic Rationale: The Bifunctional Advantage

Designing efficient OLED emitters, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), requires strict control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

5-(hydroxymethyl)thiophene-2-carboxylic acid serves as the central π -bridge. The synthetic logic is as follows:

  • The Carboxylic Acid (-COOH): Acts as an anchor point for electron-donating groups (e.g., triphenylamine or carbazole derivatives) via esterification or amidation. This modification raises the HOMO level, enhancing hole-transport capabilities [3].

  • The Hydroxymethyl Group (-CH₂OH): Can be selectively oxidized to an aldehyde. The resulting formyl group is highly reactive toward active methylene compounds (e.g., malononitrile) via Knoevenagel condensation, installing a strong electron-withdrawing group that lowers the LUMO level [4].

By spatially separating the donor and acceptor moieties across the rigid thiophene core, researchers can achieve the small singlet-triplet energy gap ( ΔEST​ ) required for efficient reverse intersystem crossing (RISC) in TADF OLEDs.

Synthetic Workflow & Logical Architecture

The following Graphviz diagram illustrates the divergent synthetic strategy used to convert the core scaffold into a functional D- π -A OLED emitter.

SyntheticWorkflow Core 5-(Hydroxymethyl)thiophene- 2-carboxylic acid (Core Scaffold) Oxidation Step 1: Selective Oxidation (MnO2, CH2Cl2) Core->Oxidation Aldehyde 5-Formylthiophene- 2-carboxylic acid Oxidation->Aldehyde Coupling Step 2: Steglich Esterification (EDC/DMAP, Donor Alcohol) Aldehyde->Coupling DonorIntermediate Donor-π-Aldehyde Intermediate Coupling->DonorIntermediate Condensation Step 3: Knoevenagel Condensation (Malononitrile, Piperidine) DonorIntermediate->Condensation FinalOLED D-π-A OLED Emitter (Push-Pull System) Condensation->FinalOLED

Caption: Stepwise synthetic workflow from 5-(hydroxymethyl)thiophene-2-carboxylic acid to D-π-A OLED emitters.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical checks are included to ensure causality and prevent downstream failures.

Protocol 1: Selective Oxidation to 5-Formylthiophene-2-carboxylic acid

Causality: Manganese dioxide (MnO₂) is chosen over harsher oxidants (like Jones reagent) to prevent over-oxidation of the resulting aldehyde to a dicarboxylic acid, preserving the orthogonal reactivity of the molecule.

  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve 5-(hydroxymethyl)thiophene-2-carboxylic acid (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an argon atmosphere.

  • Reaction: Add activated MnO₂ (10.0 eq, 100 mmol) in a single portion. Stir the black suspension vigorously at room temperature for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly polar starting material and the appearance of a UV-active spot (aldehyde) indicates completion.

  • Workup: Filter the suspension through a pad of Celite to remove MnO₂. Wash the Celite pad thoroughly with EtOAc (3 × 50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 5-formylthiophene-2-carboxylic acid. Recrystallize from ethanol to obtain the pure product.

Protocol 2: Steglich Esterification with a Hole-Transporting Donor

Causality: Steglich esterification (using EDC/DMAP) is utilized because it proceeds under mild conditions, preventing the degradation of the sensitive formyl group while effectively coupling bulky, sterically hindered carbazole or triphenylamine-based alcohols.

  • Setup: Dissolve 5-formylthiophene-2-carboxylic acid (1.0 eq, 5 mmol) and the donor-alcohol (e.g., 4-(9H-carbazol-9-yl)phenol) (1.1 eq, 5.5 mmol) in anhydrous DCM (50 mL).

  • Activation: Cool the mixture to 0 °C. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 6 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Workup: Quench with deionized water (50 mL). Extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Purify via silica gel column chromatography to isolate the Donor- π -Aldehyde intermediate.

Protocol 3: Knoevenagel Condensation to form the D- π -A Emitter

Causality: The addition of malononitrile establishes the strong electron-accepting terminus. Piperidine acts as a basic catalyst to generate the carbanion from malononitrile, driving the nucleophilic attack on the aldehyde.

  • Setup: Dissolve the Donor- π -Aldehyde intermediate (1.0 eq, 2 mmol) and malononitrile (1.5 eq, 3 mmol) in absolute ethanol (30 mL).

  • Catalysis: Add 3 drops of piperidine.

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours. A distinct color change (typically from pale yellow to deep red/orange) visually validates the extension of the π -conjugation.

  • Isolation: Cool the mixture to room temperature. The product typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final D- π -A emitter.

Optoelectronic Characterization Data

To benchmark the success of the synthesized materials, quantitative photophysical and electrochemical data must be collected. Table 1 summarizes the expected performance metrics for thiophene-based D- π -A emitters derived from this scaffold [3, 4].

Table 1: Photophysical and Electrochemical Properties of Thiophene-Based D- π -A Emitters

Material ArchitectureAbsorption λmax​ (nm)Emission λmax​ (nm)PLQY (%)HOMO (eV)LUMO (eV)Bandgap ( Eg​ ) (eV)
Carbazole-Thiophene-Malononitrile 415530 (Green)68-5.45-3.102.35
TPA-Thiophene-Malononitrile 430565 (Yellow)74-5.10-3.151.95
TPA(OMe)₂-Thiophene-Malononitrile 450610 (Red)55-4.95-3.201.75

Note: PLQY = Photoluminescence Quantum Yield (measured in doped PMMA films). TPA = Triphenylamine.

Device Fabrication Workflow (Solution Processing)

For rapid screening of the synthesized emitters, solution-processed OLED fabrication is recommended over vacuum deposition, leveraging the solubility imparted by the esterified donor groups.

  • Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each). Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.

  • Hole Injection Layer (HIL): Spin-coat PEDOT:PSS (aqueous dispersion) at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in air to remove residual water.

  • Emissive Layer (EML): Transfer substrates to a nitrogen-filled glovebox. Dissolve the synthesized D- π -A emitter (typically doped at 5-10 wt% in a host matrix like CBP) in chlorobenzene (10 mg/mL). Spin-coat at 2000 rpm for 60 seconds. Anneal at 80 °C for 10 minutes.

  • Cathode Deposition: Transfer to a thermal evaporator. Deposit a thin layer of LiF (1 nm) followed by Aluminum (100 nm) at a base pressure of 10−6 Torr.

  • Encapsulation: Encapsulate the devices using a glass lid and UV-curable epoxy before testing in ambient conditions.

References

  • Substrate-Selective Temperature-Controlled Synthesis of Thiophene Derivatives at Interfaces - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - Beilstein Journals. Available at:[Link]

  • Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells - Frontiers. Available at:[Link]

Application Notes and Protocols for In Vitro Assay Preparation Using 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including antimicrobial and anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of fundamental in vitro assays to characterize the biological activity of 5-(hydroxymethyl)thiophene-2-carboxylic acid. While specific biological data for this particular analogue is emerging, the protocols herein are based on established methodologies for the thiophene class of compounds, ensuring a robust starting point for investigation.[3][4] This guide emphasizes not just the procedural steps but the underlying scientific principles, ensuring that each protocol functions as a self-validating system.

Introduction: The Scientific Rationale

5-(hydroxymethyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring, a known pharmacophore present in numerous approved drugs.[5] The presence of both a carboxylic acid and a hydroxymethyl group offers potential sites for interaction with biological targets and for further chemical modification. The broader family of thiophene derivatives has been extensively documented to exhibit significant biological activities.[2] Notably, derivatives of 2-thiophene carboxylic acid have shown promising results as antimicrobial and antifungal agents.[3][4][6] Furthermore, various thiophene-containing molecules have been investigated for their cytotoxic effects against cancer cell lines, acting through diverse mechanisms such as enzyme inhibition and induction of apoptosis.[2][7]

Given this context, the logical first step in characterizing 5-(hydroxymethyl)thiophene-2-carboxylic acid is to screen for these foundational activities. This document provides detailed protocols for two essential in vitro assays:

  • Antimicrobial Susceptibility Testing: To determine the compound's ability to inhibit the growth of key bacterial and fungal pathogens.

  • Cytotoxicity Assessment: To evaluate the compound's potential as an anticancer agent by measuring its effect on the viability of cancer cell lines.

These protocols are designed to be adaptable and serve as a cornerstone for more advanced mechanistic studies.

Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of any in vitro assay begin with the correct handling and preparation of the test compound.

2.1. Physicochemical Properties Overview

A summary of the key properties for 5-(hydroxymethyl)thiophene-2-carboxylic acid is presented below.

PropertyValueSource
Molecular FormulaC₆H₆O₃S[8]
Molecular Weight158.18 g/mol [8]
AppearanceSolid (predicted)
StorageKeep in a dark place, sealed in dry, room temperature[9]

2.2. Protocol for Stock Solution Preparation

Causality: A high-concentration, sterile stock solution is critical for preventing contamination and minimizing the volume of solvent added to the assays, which could otherwise cause off-target effects. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell-based and microbiological assays at low final concentrations (<0.5%).

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

  • Weighing: Accurately weigh out a precise amount (e.g., 5 mg) of 5-(hydroxymethyl)thiophene-2-carboxylic acid using a calibrated analytical balance.

  • Dissolution: Add a calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Use the following formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Concentration (mol/L))

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but check for compound stability.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., an amber microcentrifuge tube).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C.

Protocol I: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This method is the gold standard for quantitative antimicrobial susceptibility testing.[3]

3.1. Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound in Broth inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Visually Inspect for Turbidity (Growth) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end_mic MIC Value determine_mic->end_mic start Start start->prep_compound start->prep_inoculum

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

3.2. Detailed Step-by-Step Protocol

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for standardizing the bacterial density to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in the appropriate sterile broth to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Compound Dilution Plate Preparation:

    • In a sterile 96-well U-bottom plate, add 100 µL of sterile broth to wells 2 through 12 of a given row.

    • Add 200 µL of the working stock of 5-(hydroxymethyl)thiophene-2-carboxylic acid (prepared in broth at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. The compound concentrations are now halved to the desired final test range.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plate. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear), as compared to the turbid growth in the positive control well (well 11). The sterility control (well 12) should remain clear.

Protocol II: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

4.1. Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed Cells in 96-Well Plate attach_cells Incubate (24h) for Cell Attachment seed_cells->attach_cells treat_cells Add Compound Dilutions to Wells attach_cells->treat_cells incubate_treat Incubate (e.g., 48-72h) treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs end_ic50 IC50 Value read_abs->end_ic50 start Start start->seed_cells

Caption: Workflow for determining cytotoxicity using the MTT assay.

4.2. Detailed Step-by-Step Protocol

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa, HepG2) using standard cell culture techniques.[11][12]

    • Harvest cells that are in the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cells in a complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells per well).

    • Dispense 100 µL of the cell suspension into the wells of a 96-well flat-bottom plate. Include wells for vehicle control (cells + medium + DMSO) and blank (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-(hydroxymethyl)thiophene-2-carboxylic acid stock solution in a complete culture medium.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and vehicle control) to the respective wells.

    • Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Solubilization:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Concluding Remarks

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 5-(hydroxymethyl)thiophene-2-carboxylic acid. By investigating both its antimicrobial and cytotoxic potential, researchers can efficiently determine the most promising therapeutic avenues for this compound. Positive results from these screening assays should be followed by more in-depth studies to elucidate the mechanism of action, explore the structure-activity relationship through synthetic modifications, and evaluate in vivo efficacy.

References

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (2010). ResearchGate. Available at: [Link]

  • Mishra, R. et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • Phutdhawong, W. et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (n.d.). Farmacia Journal. Available at: [Link]

  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2024). MDPI. Available at: [Link]

  • Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Available at: [Link]

  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). Oriental Journal of Chemistry. Available at: [Link]

  • 5-(hydroxymethyl)thiophene-2-carboxylic acid (C6H6O3S). (n.d.). PubChemLite. Available at: [Link]

  • Preparation method of 2-thiophenecarboxylic acid. (n.d.). Google Patents.
  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (n.d.). PMC. Available at: [Link]

  • Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]

  • 5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Extraction Yield of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly polar, functionalized heterocycles. 5-(Hydroxymethyl)thiophene-2-carboxylic acid presents a unique liquid-liquid extraction challenge. It possesses both a hydrophilic primary alcohol (hydroxymethyl group) and a carboxylic acid moiety, resulting in a low partition coefficient (LogP ~0.94)[1] and high aqueous solubility.

Furthermore, the electron-rich thiophene ring renders the hydroxymethyl group highly susceptible to acid-catalyzed degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your extraction yields while preserving molecular integrity.

🔍 Troubleshooting Guides & FAQs

Q1: My extraction yield is consistently below 40% even after acidifying the aqueous layer. How can I drive the compound into the organic phase? Causality & Solution: The parent compound, thiophene-2-carboxylic acid, has a pKa of 3.49[2][3]. The addition of the hydroxymethyl group slightly alters this, but the pKa remains in the 3.4–3.6 range. To ensure >99% of the compound is in its neutral, extractable form, the aqueous phase must be adjusted to at least 1.5 to 2 pH units below the pKa (i.e., pH 1.5–2.0).

However, pH adjustment alone is insufficient because the neutral molecule is still highly polar. You must employ a salting-out effect . Saturating the aqueous layer with sodium chloride (NaCl) alters the hydration sphere of the water molecules, decreasing the solubility of the non-electrolyte and thermodynamically driving the target molecule into the organic phase.

Q2: After concentration, my product appears as a dark, viscous oil rather than a crystalline solid, and NMR shows polymeric impurities. What went wrong? Causality & Solution: You are observing acid-catalyzed degradation. The 5-hydroxymethyl group on an electron-rich thiophene ring is highly reactive. Under strongly acidic conditions—especially if the mixture warms up during extraction—the hydroxyl group can be protonated and leave as water, generating a highly stabilized thienyl carbocation. This intermediate rapidly reacts with other molecules, leading to etherification or polymerization (dark oils).

  • Prevention: Perform the acidification and extraction at <10°C. Extract immediately after acidification (do not leave the acidified aqueous mixture stirring for prolonged periods), and evaporate the extraction solvent in vacuo at temperatures strictly below 30°C.

Q3: Which organic solvent provides the optimal balance of extraction efficiency and phase separation? Causality & Solution: Non-polar solvents like hexane or toluene will yield near-zero recovery. Dichloromethane (DCM) is often too non-polar for this di-functionalized molecule. Ethyl acetate (EtOAc) is the industry standard due to its hydrogen-bond accepting capability, which interacts favorably with both the carboxylic acid and the hydroxyl group[4]. Alternatively, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended; it offers superior partitioning for polar heterocycles and provides a cleaner phase separation with fewer emulsion issues compared to EtOAc, especially if extracting from biocatalytic whole-cell broths[5].

📊 Quantitative Data: Solvent Partitioning Comparison

To aid in your solvent selection, the following table summarizes the expected performance of common extraction solvents for 5-(hydroxymethyl)thiophene-2-carboxylic acid based on polarity and hydrogen-bonding capacity.

SolventRelative PolarityExpected Partitioning EfficiencyEmulsion RiskRecommendation
2-MeTHF 0.227High (>85% per wash)LowOptimal. Excellent recovery, clean phase separation.
Ethyl Acetate 0.228High (~80% per wash)ModerateStandard. Good recovery, but prone to emulsions in biological broths.
Dichloromethane 0.309Low (<30% per wash)LowNot Recommended. Insufficient hydrogen bonding for the di-polar structure.
MTBE 0.124Moderate (~50% per wash)LowAcceptable. Requires more extraction cycles (4-5 volumes).

🧪 Step-by-Step Methodology: Optimized Extraction Protocol

This protocol is designed as a self-validating system. If phase separation is poor or yields drop, verify the temperature and pH at Step 2.

  • Pre-treatment & Salting Out: Transfer the aqueous reaction mixture (containing the carboxylate salt) to a suitable reaction vessel. Cool the mixture to 0–5°C using an ice bath. Add solid NaCl incrementally until saturation is reached (undissolved salt remains visible).

  • Controlled Acidification: While maintaining vigorous stirring and a temperature below 10°C, slowly add cold 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter until it reaches exactly 1.5 to 2.0 . Self-Validation: The solution may become cloudy as the free acid precipitates or forms a fine suspension.

  • Liquid-Liquid Extraction: Immediately transfer the cold mixture to a separatory funnel. Add 1 volume of cold EtOAc or 2-MeTHF. Invert gently to avoid emulsions, venting frequently. Allow the phases to separate completely.

  • Repeated Partitioning: Collect the organic (top) layer. Re-extract the aqueous (bottom) layer with fresh solvent two additional times (3 x 1 Vol total). Combine all organic layers.

  • Washing & Drying: Wash the combined organic layers with a small volume (0.2 Vol) of saturated brine to remove residual mineral acid. Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate in vacuo using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30°C to prevent carbocation-mediated polymerization. Dry the resulting solid under high vacuum.

🗺️ Extraction Workflow Visualization

ExtractionWorkflow Start Aqueous Reaction Broth (Contains Target Salt) Salt 1. Salting Out (Add NaCl to Saturation) Start->Salt Acidify 2. Acidification (pH 1.5 - 2.0 at <10°C) Salt->Acidify Extract 3. Liquid-Liquid Extraction (EtOAc or 2-MeTHF) Acidify->Extract Phase Phase Separation Extract->Phase Org Organic Phase (Product) Phase->Org Top Layer Aq Aqueous Phase (Discard) Phase->Aq Bottom Layer Wash 4. Brine Wash & Drying (Na2SO4) Org->Wash Conc 5. Concentration (in vacuo, T < 30°C) Wash->Conc End Purified 5-(hydroxymethyl) thiophene-2-carboxylic acid Conc->End

Workflow for the optimized extraction of 5-(hydroxymethyl)thiophene-2-carboxylic acid.

📚 References

  • thiophene-2-carboxylic acid , ChemBK. (Source for physicochemical properties and pKa verification). Available at: [Link]

  • 5-羟基甲基-2-噻吩羧酸 (5-hydroxymethyl-2-thiophenecarboxylic acid) , ChemSrc. (Source for LogP calculations and structural partitioning data). Available at: [Link]

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts , Organic & Biomolecular Chemistry (RSC Publishing). (Source for biocatalytic extraction context and structural stability). Available at:[Link]

  • US Patent 8,084,489 B2 , Google Patents / Googleapis. (Source for ethyl acetate extraction methodologies of thiophene-carboxylic acid derivatives). Available at:

Sources

Technical Support Center: Troubleshooting 5-(Hydroxymethyl)thiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the synthesis of 5-(hydroxymethyl)thiophene-2-carboxylic acid. While the reduction of an aldehyde to an alcohol using Sodium Borohydride (NaBH₄) appears trivial on paper, the presence of the heteroaromatic thiophene ring and the highly acidic carboxylic acid moiety introduces competing mechanistic pathways.

This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind common failures, providing you with a self-validating experimental framework to ensure high conversion and maximum isolated yield.

Reaction Pathway & Mechanistic Workflow

To understand where this synthesis fails, we must map the chemical workflow. The diagram below illustrates the optimal reduction pathway, the critical pH-dependent isolation steps, and the common side-reaction that occurs when incorrect solvents are chosen.

Workflow SM 5-Formylthiophene-2- carboxylic acid Reagent NaBH4 (3.0 eq) THF/H2O (10:1) SM->Reagent Impurity Methyl Ester Impurity SM->Impurity MeOH Solvent + Acid Quench Intermediate Borate Complex & Carboxylate Salt Reagent->Intermediate RT, 1 hr Workup1 1. pH 8 Wash (Removes Neutrals) Intermediate->Workup1 Aqueous Quench Workup2 2. pH 2.0-2.5 + NaCl (Protonates Product) Workup1->Workup2 Retain Aqueous Product 5-(Hydroxymethyl)thiophene- 2-carboxylic acid Workup2->Product EtOAc Extraction

Fig 1: Chemoselective reduction workflow and pH-dependent isolation of the target carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion rate plateauing at 60-70% despite leaving the reaction overnight? The Causality: Many chemists treat this as a standard aldehyde reduction and use 1.0 to 1.5 equivalents of NaBH₄. However, the starting material contains a highly acidic carboxylic acid proton. This proton immediately reacts with the borohydride to form hydrogen gas and a carboxylate salt, irreversibly consuming 1.0 full equivalent of hydride before any reduction of the aldehyde occurs . Furthermore, if water is used as a co-solvent to aid solubility, background hydrolysis will continuously deplete the reagent. The Fix: Increase your NaBH₄ stoichiometry to a minimum of 3.0 equivalents. Add it in small portions at 0 °C to safely manage the exothermic hydrogen gas evolution.

Q2: My LC-MS shows 100% conversion, but my isolated yield is under 30%. Where is my product? The Causality: Your product is not failing to form; it is failing to extract. 5-(hydroxymethyl)thiophene-2-carboxylic acid is exceptionally polar due to the dual presence of a hydroxyl group and a carboxylic acid. If the aqueous workup pH is >4.0, the molecule remains ionized as a water-soluble carboxylate and will not partition into organic solvents like Ethyl Acetate (EtOAc). Conversely, if the pH is <1.0, you risk degrading the thiophene ring or inducing polymerization . The Fix: The pKa of thiophene-2-carboxylic acid derivatives is approximately 3.5. You must carefully acidify the aqueous layer to exactly pH 2.0–2.5 to ensure >95% protonation. Additionally, you must saturate the aqueous layer with solid NaCl ("salting out") to disrupt the hydration shell around the product, forcing it into the organic phase.

Q3: I am observing a +14 Da impurity in my final product. What is it and how do I prevent it? The Causality: If you are running the reduction in Methanol (MeOH) and quenching with an acid (like HCl) during workup, you are inadvertently performing a Fischer esterification. The +14 Da mass corresponds to the methyl ester of your target product (methyl 5-(hydroxymethyl)thiophene-2-carboxylate). The Fix: Switch your solvent system to Tetrahydrofuran (THF) and Water (10:1 ratio). This completely eliminates the possibility of methyl ester formation while maintaining excellent solubility for both the starting material and the reducing agent.

Quantitative Condition Analysis

The table below summarizes our internal validation data across different reaction conditions. Notice how the combination of solvent choice, reagent equivalents, and precise pH control dictates the final outcome.

Solvent SystemNaBH₄ (eq)Workup pHConversion (%)Isolated Yield (%)Primary Failure Mode / Impurity
Methanol1.53.065%40%Methyl Ester Impurity (~15%)
THF / H₂O1.52.570%60%Reagent Depletion (Unreacted SM)
THF / H₂O3.07.0>99%<10%Product lost in aqueous phase
THF / H₂O 3.0 2.0–2.5 >99% >90% None (Optimal Conditions)
Standardized Experimental Protocol (Self-Validating System)

To guarantee reproducibility, follow this step-by-step protocol. We have engineered a Self-Validation Checkpoint into Step 4 to ensure you can isolate the root cause of any potential failure in real-time .

Step 1: Dissolution Dissolve 2.00 g (12.81 mmol) of 5-formylthiophene-2-carboxylic acid in 25 mL of Tetrahydrofuran (THF). Add 2.5 mL of Deionized Water. Stir until completely homogeneous.

Step 2: Controlled Reduction Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.45 g (38.42 mmol, 3.0 eq) of NaBH₄ in small portions over 15 minutes. Caution: Vigorous hydrogen gas evolution will occur.

Step 3: Reaction Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor via LC-MS until the aldehyde peak is completely consumed.

Step 4: Neutral Wash (Self-Validation Checkpoint) Adjust the reaction mixture to pH ~8.0 using 1M HCl. Transfer to a separatory funnel and wash with 20 mL of EtOAc. Diagnostic Action: Separate and analyze this EtOAc layer via TLC/LC-MS. Because the target product is a carboxylate salt at pH 8, it remains in the aqueous layer. If your reaction failed to reduce, or if an ester impurity formed, it will partition into this organic layer. If this layer is clean, your reduction was 100% successful. Discard this organic layer.

Step 5: Acidic Protonation & Salting Out Take the retained aqueous layer and carefully adjust it to pH 2.0–2.5 by adding concentrated HCl dropwise. Once the correct pH is achieved, add solid NaCl to the aqueous phase until it is fully saturated (undissolved salt remains).

Step 6: Isolation Extract the saturated aqueous layer with EtOAc (3 x 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford 5-(hydroxymethyl)thiophene-2-carboxylic acid as a pure solid.

References
  • Discovery of Novel and Potent N-Methyl-d-aspartate Receptor Positive Allosteric Modulators with Antidepressant-like Activity in Rodent Models ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Technical Support Center: Purification & Troubleshooting for 5-(Hydroxymethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis and purification of 5-(hydroxymethyl)thiophene-2-carboxylic acid .

During the functionalization of thiophene derivatives, achieving absolute regiocontrol is a persistent challenge. This document provides mechanistic insights, frequently asked questions, and field-proven, self-validating protocols to successfully isolate your target compound from its regioisomeric impurities.

Part 1: Mechanistic Context & Frequently Asked Questions (FAQs)

Q: Why do I consistently see a 5–15% impurity in my crude NMR that co-elutes on silica TLC? A: This impurity is almost certainly the 4-(hydroxymethyl)thiophene-2-carboxylic acid regioisomer. Causality: The synthesis of the target compound typically involves the electrophilic aromatic substitution (e.g., formylation or chloromethylation) of thiophene-2-carboxylic acid. The carboxylic acid group is electron-withdrawing and meta-directing. The sulfur atom activates the ring, strongly directing electrophiles to the α -positions (positions 2 and 5). Because position 5 is both an α -position and meta to the carboxylic acid, it is the highly preferred site of attack. However, position 4 (a β -position) is also meta to the carboxylic acid. The inherent electron-rich nature of the thiophene ring allows for competitive substitution at this 4-position, resulting in the unavoidable formation of the 4-regioisomer [1].

Q: Why do the 4-isomer and 5-isomer co-elute on normal-phase silica gel? A: Both isomers possess a highly polar carboxylic acid and a hydrogen-bonding hydroxyl group. On bare silica gel, the carboxylic acid dominates the retention mechanism, interacting so strongly with the stationary phase silanol groups that it causes severe peak tailing. This tailing completely masks the subtle geometric differences between the 2,5- and 2,4-substitution patterns, resulting in co-elution.

Q: How can I accurately quantify the regioisomeric ratio in my crude mixture? A: You must use Reverse-Phase HPLC (C18 column) with an acidic mobile phase modifier (e.g., 0.1% Trifluoroacetic acid or Formic acid). Causality: The acidic modifier is critical; it suppresses the ionization of the carboxylic acid (which has a pKa of ~3.5), ensuring the molecules remain in their neutral, protonated state. This prevents peak splitting and tailing, allowing the column to resolve the isomers based on their hydrophobic surface area. The linear 5-isomer typically elutes slightly later than the bent 4-isomer.

Part 2: Quantitative Data & Isomer Comparison

To effectively separate these compounds, you must exploit their structural and physicochemical differences.

Physicochemical Property5-(Hydroxymethyl)thiophene-2-carboxylic acid (Target)4-(Hydroxymethyl)thiophene-2-carboxylic acid (Impurity)
Substitution Geometry 2,5-disubstituted (Linear)2,4-disubstituted (Bent)
Formation Causality Primary product ( α -attack, meta to COOH)Competitive byproduct ( β -attack, meta to COOH)
HPLC Retention (C18, Acidic) Elutes later (Larger hydrophobic surface area)Elutes earlier (More compact, polar surface)
TLC Rf​ (as Methyl Ester) ~0.35 (Hexane/EtOAc 6:4)~0.40 (Hexane/EtOAc 6:4)
Crystallization Behavior Packs efficiently; lower solubility in TolueneDisrupts lattice; higher solubility in Toluene

Part 3: Purification Workflows & Visualizations

PurificationWorkflow Crude Crude Acid Mixture (5- & 4-isomers) HPLC HPLC Purity Check (C18, 0.1% TFA) Crude->HPLC Decision Is 5-isomer > 85%? HPLC->Decision Recryst Recrystallization (Toluene/EtOAc) Decision->Recryst Yes (Bulk) Deriv Transient Esterification (MeOH, H2SO4) Decision->Deriv No (Complex) Pure Pure 5-(hydroxymethyl)thiophene -2-carboxylic acid Recryst->Pure Chrom Silica Chromatography (Hexane/EtOAc) Deriv->Chrom Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Chrom->Hydrolysis Hydrolysis->Pure

Decision tree for the purification of 5-(hydroxymethyl)thiophene-2-carboxylic acid regioisomers.

Part 4: Troubleshooting Guide & Step-by-Step Methodologies

Depending on the initial purity of your crude mixture (as determined by HPLC), select one of the following self-validating protocols.

Method A: The Transient Derivatization Strategy (For Complex Mixtures)

Context: When the 4-isomer impurity exceeds 15%, direct crystallization often fails due to co-precipitation. Temporarily masking the carboxylic acid as a methyl ester reduces the molecule's polarity and eliminates the dominant hydrogen-bonding interaction, allowing for straightforward separation on standard silica gel [2].

DerivatizationCycle Mix Crude Acids High Polarity Ester Methyl Esters Lower Polarity Mix->Ester MeOH, H+ Reflux SepEster Pure 5-Ester Chromatographed Ester->SepEster Silica Gel Separation PureAcid Pure 5-Acid Hydrolyzed SepEster->PureAcid LiOH THF/H2O

Transient derivatization cycle for separating thiophene-2-carboxylic acid regioisomers.

Step-by-Step Protocol:

  • Esterification: Dissolve the crude acid mixture (1.0 eq) in anhydrous methanol (0.2 M). Add a catalytic amount of concentrated H2​SO4​ (0.1 eq). Reflux the mixture for 4–6 hours.

  • Workup: Concentrate the reaction under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ and extract three times with Ethyl Acetate (EtOAc). Dry the combined organic layers over Na2​SO4​ and concentrate.

  • Chromatography: Load the crude esters onto a normal-phase silica gel column. Elute using a gradient of Hexane/EtOAc (starting at 8:2, moving to 6:4). The 4-isomer ester will elute slightly earlier than the 5-isomer ester.

    • Self-Validation Check 1: Analyze the fractions via TLC (Hexane/EtOAc 6:4). Pool only the fractions showing a single, distinct spot corresponding to the lower Rf​ (5-isomer).

  • Hydrolysis: Dissolve the pure 5-isomer methyl ester in a 1:1 mixture of THF and H2​O (0.1 M). Add LiOH⋅H2​O (2.0 eq). Stir vigorously at room temperature for 2 hours.

  • Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract the precipitated pure acid with EtOAc, dry over Na2​SO4​ , and concentrate.

    • Self-Validation Check 2: Run an HPLC analysis of the final solid. Purity should exceed 99%.

Method B: Selective Recrystallization (For Bulk Scalability)

Context: If your crude mixture is already >85% pure, you can exploit the geometric differences between the isomers. The 5-isomer is linear and packs highly efficiently into a crystal lattice. The 4-isomer is bent, disrupting lattice formation and exhibiting higher solubility in non-polar solvent mixtures.

Step-by-Step Protocol:

  • Dissolution: Place the crude mixture in a round-bottom flask. Add a minimum amount of boiling Ethyl Acetate just until the solid fully dissolves.

  • Anti-Solvent Addition: Slowly add hot Toluene dropwise to the boiling solution until it becomes slightly cloudy (the typical optimal ratio of EtOAc to Toluene is 1:3).

  • Controlled Cooling: Remove the flask from the heat source. Allow the solution to cool to room temperature slowly and undisturbed over 4 hours to promote the growth of large, pure crystals.

  • Harvesting: Transfer the flask to an ice bath for 1 hour to maximize yield. Filter the resulting crystals via vacuum filtration and wash the filter cake with ice-cold Toluene.

    • Self-Validation Check: Analyze the isolated crystals via HPLC. If the purity is <98%, the 4-isomer has co-precipitated. You must either perform a second recrystallization or pivot to the Transient Derivatization Strategy (Method A).

References

  • Thakur, S. et al., "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry, 2025; 16:481–510. Source: Royal Society of Chemistry / PubMed Central. URL:[Link]

  • Wuts, P. G. M., Greene, T. W., "Greene's Protective Groups in Organic Synthesis", 4th/5th Edition. Source: Journal of the American Chemical Society / John Wiley & Sons. URL:[Link]

Sources

LC-MS Technical Support Center: Method Optimization for 5-(hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the LC-MS analysis of 5-(hydroxymethyl)thiophene-2-carboxylic acid. Instead of a generic checklist, this document provides a logical, in-depth troubleshooting framework grounded in chromatographic principles to help you diagnose and resolve the issue systematically.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial questions. For detailed protocols and explanations, please proceed to the In-Depth Troubleshooting Guide.

Q1: What is the most common cause of peak tailing for an acidic molecule like 5-(hydroxymethyl)thiophene-2-carboxylic acid?

The most frequent cause is secondary-site interactions, specifically the interaction between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions are highly dependent on the mobile phase pH.

Q2: My peak shape is poor, but my colleague analyzing a neutral compound on the same system has perfect peaks. Why?

This strongly suggests a chemical interaction issue specific to your analyte rather than a system-wide problem (like extra-column dispersion). Acidic compounds like yours are particularly susceptible to interactions with the stationary phase or trace metals in the system, whereas neutral, non-chelating compounds are not.

Q3: I'm already using a low-pH mobile phase with formic acid, but the peak is still tailing. What's next?

While low pH is a crucial first step to suppress silanol ionization, it may not be sufficient.[1][4] The issue could be metal chelation, where your analyte interacts with metal ions in your system or column.[5][6] Alternatively, the pH may not be low enough relative to the pKa of the surface silanols, or you may be experiencing column overload.

Q4: Can my sample solvent affect the peak shape?

Absolutely. If your sample is dissolved in a solvent significantly stronger (i.e., more organic) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[2][7][8] This is known as the "sample solvent effect."

Q5: How do I know if the problem is with the column or the HPLC system itself?

If all peaks in your chromatogram (including any other analytes or internal standards) are tailing, the problem might be physical, such as a void at the column inlet or dead volume from improper fittings.[2] If only the 5-(hydroxymethyl)thiophene-2-carboxylic acid peak is tailing, the issue is almost certainly a specific chemical interaction.

Part 2: In-Depth Troubleshooting Guide

This guide presents a systematic approach to identifying and resolving the root cause of peak tailing for 5-(hydroxymethyl)thiophene-2-carboxylic acid.

Workflow: Systematic Troubleshooting of Peak Tailing

The following diagram outlines the logical progression for troubleshooting. Start with the most probable causes and proceed to less common ones.

Troubleshooting_Workflow start_node Peak Tailing Observed for 5-(hydroxymethyl)thiophene-2-carboxylic acid cause1 Hypothesis 1: Secondary Silanol Interactions start_node->cause1 action1 Action: Mobile Phase pH Optimization (Protocol 1) cause1->action1 cause2 Hypothesis 2: Metal Chelation action2 Action: Introduce Low-Conc. Chelator (Protocol 2) cause2->action2 cause3 Hypothesis 3: Column Overload / Solvent Effects action3 Action: Injection Volume & Solvent Test (Protocol 3) cause3->action3 cause4 Hypothesis 4: Extra-Column & System Issues action4 Action: System Inspection cause4->action4 result_good Result: Peak Shape Improved action1->result_good Issue Resolved result_bad Result: No Improvement action1->result_bad Tailing Persists action2->result_good action2->result_bad Tailing Persists action3->result_good action3->result_bad Tailing Persists action4->result_good result_bad->cause2 result_bad->cause3 result_bad->cause4

Caption: A logical workflow for diagnosing peak tailing.

The Primary Suspect: Secondary Silanol Interactions

On silica-based reversed-phase columns, residual silanol groups (Si-OH) on the surface are a primary cause of peak tailing for polar and ionizable analytes.[3] These groups can be acidic and, at mid-range pH values, become deprotonated (SiO⁻), creating active sites for unwanted ionic interactions.[1][9]

Silanol_Interaction cluster_surface Silica Surface (pH > 4) silanol Deprotonated Silanol (SiO⁻) analyte 5-(hydroxymethyl)thiophene- 2-carboxylic acid analyte->silanol Unwanted Ionic Interaction (Causes Tailing)

Caption: Interaction of analyte with active silanol sites.

Your analyte has a carboxylic acid group. To minimize interactions, you must control the ionization state of both the analyte and the surface silanols. The most effective strategy is ion suppression , achieved by lowering the mobile phase pH.[10] This protonates the silanol groups, rendering them neutral and far less interactive.[4][11]

pH Range5-(hydroxymethyl)thiophene-2-carboxylic acid (Analyte)Surface Silanols (SiO⁻)Expected Peak Shape
< 2.5 Neutral (R-COOH) Neutral (Si-OH) Optimal
3.0 - 4.5Partially Ionized (R-COO⁻)Partially Ionized (SiO⁻)Poor / Tailing
> 5.0Ionized (R-COO⁻)Ionized (SiO⁻)Very Poor / Tailing
  • Objective: To determine the effect of mobile phase pH on peak shape.

  • Initial Condition: Your current method (e.g., 0.1% Formic Acid in Water/Acetonitrile).

  • Step 1: Lower the pH. Prepare a mobile phase with a higher concentration of acid. A robust starting point for suppressing silanol activity is a pH of 2.7 or lower.

    • Mobile Phase A: 0.2% Formic Acid in Water.

    • Mobile Phase B: 0.2% Formic Acid in Acetonitrile.

  • Step 2: Use a Stronger Acid (If Necessary). If tailing persists and your mass spectrometer allows, consider a small amount of trifluoroacetic acid (TFA). Caution: TFA is a strong ion-pairing agent and can cause significant signal suppression in the MS; use it as a diagnostic tool at very low concentrations (e.g., 0.01-0.02%).[12] It is often difficult to wash out of an LC-MS system.

  • Step 3: Evaluate Column Chemistry. Ensure you are using a modern, high-purity, Type B silica column with robust end-capping.[1][4] These columns are designed to have minimal accessible silanol groups. If you are using an older column (Type A silica), it will be inherently more prone to this issue.

The Hidden Culprit: Metal Chelation

The structure of your analyte, containing a carboxylic acid and a hydroxymethyl group on a thiophene ring, makes it a potential chelating agent. It can form complexes with trace metal ions (Fe³⁺, Cr³⁺, Ni²⁺) present in stainless steel components of the HPLC (tubing, frits) or within the silica matrix of the column itself.[5][9] This interaction creates an alternative retention mechanism, leading to significant peak tailing.[6]

Chelation_Interaction cluster_system LC System Component metal Metal Ion (Fe³⁺) analyte 5-(hydroxymethyl)thiophene- 2-carboxylic acid analyte->metal Chelation Interaction (Causes Tailing)

Caption: Analyte chelation with trace metal ions.

The solution is to add a stronger, competitive chelating agent to the mobile phase. This agent will bind to the active metal sites, effectively masking them from your analyte.

  • Objective: To passivate active metal sites within the LC system and column.

  • Reagent Preparation: Prepare a 1 mM stock solution of ethylenediaminetetraacetic acid (EDTA) in LC-MS grade water.

  • Step 1: Introduce a Chelator. Add the EDTA stock solution to your aqueous mobile phase (Mobile Phase A) to achieve a final concentration of 5-10 µM. It is critical to keep the concentration low to minimize potential ion suppression.[6]

  • Step 2: Equilibrate and Analyze. Equilibrate the column with the EDTA-containing mobile phase for at least 30-60 minutes. Inject your sample.

  • Analysis: A dramatic improvement in peak symmetry upon the addition of EDTA is a strong confirmation that metal chelation is a primary cause of the tailing.[13]

Fundamental Checks: Column Overload and Sample Solvent Effects

Sometimes the issue is not complex chemistry but fundamental chromatographic principles.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase at the peak's center, causing molecules to travel further down the column before finding a place to interact. This leads to a broadened, tailing peak.[2]

  • Sample Solvent Effect: Dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase starts at 5% Acetonitrile) causes the sample to travel down the column in a distorted band before it properly partitions, resulting in poor peak shape.[7][8]

  • Objective: To rule out overload and solvent mismatch as the cause of tailing.

  • Step 1: Dilute the Sample. Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape (asymmetry factor) improves significantly with dilution, you are experiencing mass overload.

  • Step 2: Match the Sample Solvent. If dilution doesn't help, prepare your sample by dissolving it directly in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Inject this sample. If the peak shape improves, the issue was a solvent mismatch.

Part 3: Summary of Recommendations

For efficient method development, consider the following starting parameters and optimization steps.

ParameterInitial RecommendationOptimization Step & Rationale
Column High-purity, end-capped C18 (e.g., <2 µm particle size)If tailing persists, consider a column with a different base silica or a polymer-based column to eliminate silanol effects.[4]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Increase acid to 0.2% to further suppress silanol activity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileKeep modifier consistent with Mobile Phase A.
Additive NoneAdd 5-10 µM EDTA to Mobile Phase A to diagnose and mitigate metal chelation.
Sample Solvent Initial Mobile Phase CompositionEnsures proper peak focusing at the head of the column.
Injection Volume 1-2 µLReduce if mass overload is suspected.
Column Temp. 40 °CIncreasing temperature can sometimes improve peak shape by speeding up interaction kinetics.[14]

By systematically applying these diagnostic tests and optimization protocols, you will be able to identify the root cause of peak tailing for 5-(hydroxymethyl)thiophene-2-carboxylic acid and develop a robust, reliable LC-MS method.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Dertz, E. A., & Raymond, K. N. (2014). ChelomEx: Isotope-assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. PubMed. Retrieved from [Link]

  • Dertz, E. A., & Raymond, K. N. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry, 86(22), 11155–11162. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Wouters, B., et al. (2003). Reducing residual silanol interactions in reversed-phase liquid chromatography. Thermal treatment of silica before derivatization. PubMed. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Peak Shape Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Dolan, J. W. (1986).
  • Hahne, T., et al. (2009). Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent. PubMed. Retrieved from [Link]

  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]

  • Dertz, E. A., & Raymond, K. N. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. ACS Publications. Retrieved from [Link]

  • Kazár, Gy. (2010). Reversed Phase Chromatography – the Mystery of Surface Silanols. ResearchGate. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Chromatography Forum. (2007, December 27). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Restek Corporation. (2018, January 4). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]

  • Gunda, S. S. K., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC. Retrieved from [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]

  • ACS Publications. (2018, July 5). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Retrieved from [Link]

  • ResearchGate. (2020, December 15). How to get rid of tailing peaks?. Retrieved from [Link]

Sources

5-(hydroxymethyl)thiophene-2-carboxylic acid crystallization and purification troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-(hydroxymethyl)thiophene-2-carboxylic acid (CAS No. 14282-64-5)[1].

Because this molecule is bifunctional—containing both a highly polar, hydrogen-bond-donating hydroxymethyl group (-CH₂OH) and a carboxylic acid (-COOH) on an electron-rich thiophene ring[2]—it presents unique thermodynamic and kinetic challenges during downstream processing. This guide is engineered to help researchers and process chemists troubleshoot common failure modes such as oiling out, thermal degradation, and solvent entrapment.

Part 1: Physicochemical Parameters & Solvent Compatibility

Successful crystallization requires exploiting the differential solubility of the target molecule versus its impurities while avoiding conditions that trigger degradation.

Table 1: Physicochemical Profile and Solvent Selection

Parameter / SolventObservation / ValueMechanistic Rationale
Molecular Weight 158.18 g/mol Small, highly polar molecule with a high density of hydrogen-bond donors/acceptors[1].
Water Moderate solubility (Hot), Low (Cold)Strong hydrogen bonding leads to high supersaturation limits, frequently causing liquid-liquid phase separation (oiling out) rather than nucleation.
Acetone / Water (9:1 v/v) Optimal Crystallization SystemAcetone disrupts extensive aqueous hydrogen-bond networks, lowering the binodal curve and promoting ordered crystal packing[3].
Aliphatic Hydrocarbons Insoluble (Antisolvent)Highly non-polar; causes immediate crash-out (amorphous precipitation) if added too rapidly.
Thermal Stability Limit < 60°C in acidic mediaHeating above 60°C promotes intermolecular esterification between the -COOH and -CH₂OH groups[4].

Part 2: Troubleshooting Guides (Q&A)

Q1: My product consistently "oils out" (forms a biphasic liquid mixture) instead of crystallizing upon cooling. How do I force nucleation? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution hits the binodal curve before reaching the metastable zone for crystallization. For 5-(hydroxymethyl)thiophene-2-carboxylic acid, the dense network of intermolecular hydrogen bonds causes the solute molecules to aggregate into a dense, solute-rich liquid phase rather than an ordered crystal lattice. Solution:

  • Change the Solvent System: Shift away from pure water or pure alcohols. A binary mixture of a C3-C9 alkyl ketone and water (specifically Acetone/Water at a 9:1 v/v ratio) effectively modifies the activity coefficient of the solute, suppressing LLPS[3].

  • Implement Seeding: Cool the solution to just below the saturation temperature (typically ~40°C) and introduce 0.5–1.0 wt% of pure seed crystals. This bypasses the primary nucleation energy barrier, forcing the system directly into crystal growth.

Q2: After recrystallization, HPLC analysis shows new, high-molecular-weight impurities that were not present in the crude mixture. What is happening? Causality: You are observing self-condensation. The molecule contains both a carboxylic acid and a primary alcohol. Under thermal stress (especially >60°C) or localized acidic conditions, these groups undergo intermolecular esterification, forming dimers, trimers, and complex oligomers[4]. Solution:

  • Temperature Control: Never heat the dissolution mixture above 55°C.

  • Time Control: Minimize the time the product spends in hot solutions. Filter hot solutions rapidly using pre-warmed, jacketed funnels.

Q3: My isolated crystals are sticky and assay low by NMR, despite looking pure by HPLC. Why? Causality: This is indicative of solvent entrapment or co-precipitation of an amorphous phase. The rapid crash-out of the highly polar thiophene derivative can trap solvent molecules (especially water or heavy alcohols) within the crystal lattice defects. Solution: Reduce the cooling rate to 0.1°C – 0.2°C per minute. If using an antisolvent, add it dropwise via a dosing pump rather than in bulk portions. Finally, dry the product under high vacuum (<10 mbar) at 40°C for at least 12 hours.

Part 3: Mechanistic Workflows & Pathways

To visualize the critical failure modes and correct procedures, refer to the following system diagrams.

Workflow for avoiding oiling out during crystallization.

Self-condensation degradation pathway under thermal stress.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Crystallization via Acetone/Water (9:1 v/v) This protocol is self-validating: if the solution turns cloudy before the seeding step, the heating limit or solvent ratio has been compromised.

  • Solvent Preparation: Prepare a binary solvent mixture of HPLC-grade Acetone and Deionized Water in a 9:1 volumetric ratio[3].

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer, suspend 10.0 g of crude 5-(hydroxymethyl)thiophene-2-carboxylic acid in 50 mL of the prepared solvent mixture.

  • Controlled Heating: Warm the suspension to 50°C – 55°C until complete dissolution is achieved. CRITICAL: Do not exceed 60°C to prevent esterification[4].

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-warmed receiving vessel to remove insoluble particulates and polymeric impurities.

  • Cooling & Seeding: Cool the filtrate at a rate of 0.5°C/min to 40°C. At 40°C, pause cooling and add 50 mg of pure 5-(hydroxymethyl)thiophene-2-carboxylic acid seed crystals. Hold at 40°C for 30 minutes to allow the seed bed to mature.

  • Final Crystallization: Resume cooling at 0.2°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 10 mL of ice-cold Acetone/Water (9:1 v/v).

  • Drying: Dry the product in a vacuum oven at 40°C (< 10 mbar) to constant weight.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use basic conditions to increase solubility during purification? A: While converting the carboxylic acid to its sodium or potassium salt will drastically increase aqueous solubility, the hydroxymethyl group remains sensitive. Furthermore, re-acidification to precipitate the free acid often leads to rapid, uncontrolled crash-out (amorphous precipitation) and traps inorganic salts within the matrix.

Q: Does this compound exhibit polymorphism? A: Yes. Like many heteroaromatic carboxylic acids, varying the solvent polarity and hydrogen-bonding capacity can yield different crystal habits or polymorphs[5]. The Acetone/Water method described above reliably produces the thermodynamically stable crystalline form suitable for downstream pharmaceutical synthesis.

Q: How should the purified material be stored? A: Store the purified, dry solid in a tightly sealed amber glass container under an inert atmosphere (Nitrogen or Argon) at 2°C – 8°C. This prevents ambient moisture absorption and mitigates any slow, room-temperature oxidation of the hydroxymethyl group.

References

  • Nanchen, S., et al. (2022). Process for lotilaner intermediate (WO2022016490A1).
  • Kim, J., et al. (2020). Furan monomer having bifunctional hydroxymethyl group and preparation method therefor (EP3604294A1). European Patent Office.[Link]

  • Swanston, J. (2006). Thiophene-2-carboxylic acid. Wikipedia (Ullmann's Encyclopedia of Industrial Chemistry).[Link]

  • Yamazene Corporation. (2014). Monocyclic pyridine derivative (WO2014129477A1).

Sources

Validation & Comparative

Comparative Technical Guide: 5-(Hydroxymethyl)thiophene-2-carboxylic acid vs. 5-Hydroxymethyl-2-furancarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry, agrochemicals, and materials science, the strategic selection of heterocyclic scaffolds is critical for optimizing molecular performance. This guide provides an objective, data-driven comparison between 5-hydroxymethyl-2-furancarboxylic acid (5-HMFCA) and its sulfur-containing bioisostere, 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTC) . While 5-HMFCA is a highly polar, endogenous metabolite derived from biomass[1][2], 5-HMTC serves as a robust bioisosteric alternative designed to overcome the pharmacokinetic limitations of the furan ring[3].

As a Senior Application Scientist, I have structured this guide to dissect the causality behind their physicochemical differences and provide self-validating experimental protocols to evaluate their performance in vitro.

Structural & Physicochemical Profiling

The substitution of oxygen (furan) with sulfur (thiophene) is a classic bioisosteric replacement[3]. This single atomic swap fundamentally alters the electron distribution, lipophilicity, and acid-base chemistry of the molecule.

Quantitative Data Comparison

Data summarized from predictive models and experimental databases[3][4].

Property5-HMFCA (Furan Core)5-HMTC (Thiophene Core)Mechanistic Causality
Heteroatom Oxygen (-O-)Sulfur (-S-)Sulfur is larger, less electronegative, and possesses a more diffuse, polarizable electron cloud.
LogP (Lipophilicity) ~ -0.55[4]~ +0.45The lower electronegativity and higher polarizability of sulfur reduce the molecular dipole moment, significantly increasing lipid solubility compared to the hydrogen-bond-accepting furan oxygen.
pKa (Carboxylic Acid) 3.11 ± 0.10[4]~ 3.50Oxygen exerts a stronger inductive electron-withdrawing effect (-I) than sulfur, stabilizing the carboxylate anion and rendering 5-HMFCA slightly more acidic.
Aromaticity / Resonance Lower (Diene-like)Higher (Benzene-like)Thiophene has a higher resonance energy (29 kcal/mol) than furan (16 kcal/mol), making the thiophene core much less susceptible to addition reactions and oxidative cleavage.

Mechanistic Insights: The Bioisosteric Shift

Understanding the causality behind the performance of these two compounds requires looking at their behavior in biological and chemical systems.

The Furan Vulnerability (5-HMFCA): 5-HMFCA is the primary human urinary metabolite of 5-hydroxymethylfurfural (HMF)[2]. Because the furan ring has pronounced diene character, it is highly susceptible to CYP450-mediated epoxidation. This often leads to rapid ring-opening, forming reactive dicarbonyl species that can cause toxicity or rapid clearance. However, 5-HMFCA is heavily utilized in the polymer industry as a renewable, biodegradable building block to replace terephthalic acid in polyesters.

The Thiophene Advantage (5-HMTC): Replacing the furan oxygen with sulfur creates 5-HMTC. The increased aromaticity of the thiophene ring acts as a metabolic shield, drastically reducing the rate of oxidative ring-opening[3]. Furthermore, the ~1 log unit increase in LogP enhances passive membrane permeability, making 5-HMTC a vastly superior scaffold for central nervous system (CNS) targeting or intracellular drug delivery.

Bioisosterism HMFCA 5-HMFCA (Furan Core) HMTC 5-HMTC (Thiophene Core) HMFCA->HMTC Bioisosteric Replacement (O to S) Prop1 Lower Lipophilicity (LogP ~ -0.55) HMFCA->Prop1 Metab1 CYP450-Mediated Ring Opening HMFCA->Metab1 Prop2 Higher Lipophilicity (LogP ~ +0.45) HMTC->Prop2 Metab2 High Metabolic Stability HMTC->Metab2

Fig 1. Pharmacokinetic shifts via furan-to-thiophene bioisosteric replacement.

Self-Validating Experimental Protocols

To objectively compare the performance of 5-HMFCA and 5-HMTC, researchers must employ rigorous, self-validating assays. Below are two standardized methodologies designed with built-in quality controls.

Protocol A: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To quantify the resistance of the thiophene vs. furan core to CYP450-mediated degradation.

Self-Validating Mechanism: This protocol includes a "Minus-NADPH" negative control to rule out chemical instability, and a "Verapamil" positive control to confirm the enzymatic viability of the microsomes.

  • Reagent Preparation: Prepare 10 mM stock solutions of 5-HMFCA and 5-HMTC in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4)[5]. Ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Protocol Step1 1. Compound Prep (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quenching (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifugation (14,000g, 15 min) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Fig 2. Step-by-step workflow for in vitro human liver microsome stability assay.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

Purpose: To experimentally validate the calculated lipophilicity differences between the two scaffolds.

Self-Validating Mechanism: Mass balance calculation. The sum of the compound quantified in the aqueous phase and the octanol phase must equal ≥95% of the initial spike concentration. If not, the compound is precipitating or binding to the glass.

  • Phase Saturation: Pre-saturate 1-octanol and 100 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours, then separating the phases.

  • Spiking: Dissolve 5-HMFCA and 5-HMTC individually in the pre-saturated buffer to a concentration of 100 µM.

  • Partitioning: In a glass vial, combine 1 mL of the spiked buffer with 1 mL of pre-saturated 1-octanol.

  • Equilibration: Shake the vials mechanically at 300 RPM for 2 hours at 25°C.

  • Phase Separation: Centrifuge the vials at 2,000 × g for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute appropriately and quantify using HPLC-UV (λmax ~254 nm)[5]. Calculate LogD using the formula: LogD=Log10​([Drug]octanol​/[Drug]aqueous​) .

Sources

bioisosteric replacement using 5-(hydroxymethyl)thiophene-2-carboxylic acid vs phenyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Deep Dive into the Strategic Substitution of Phenyl Groups with 5-(hydroxymethyl)thiophene-2-carboxylic acid for Enhanced Drug-Like Properties

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Among the myriad of strategies employed, bioisosteric replacement stands out as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of a drug candidate. This guide provides an in-depth comparison of a classic bioisosteric pair: the phenyl group and its thiophene-based analog, specifically focusing on 5-(hydroxymethyl)thiophene-2-carboxylic acid. We will explore the nuances of this substitution, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its potential benefits and applications.

The Rationale for Bioisosteric Replacement: Moving Beyond the Phenyl Ring

The phenyl group is a ubiquitous structural motif in a vast number of pharmaceuticals, prized for its defined geometry and its ability to engage in crucial π-π stacking and hydrophobic interactions within protein binding pockets.[1] However, its lipophilic nature and susceptibility to metabolic oxidation by cytochrome P450 (CYP) enzymes often present significant challenges in drug development.[2] This metabolic vulnerability can lead to rapid clearance, the formation of potentially toxic metabolites, and overall suboptimal pharmacokinetic profiles.[2]

This is where the concept of bioisosterism comes into play. A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its biological activity. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a classical bioisostere of the phenyl ring.[1] This is due to their comparable size, planarity, and aromatic character.[1] The introduction of the sulfur heteroatom, however, can profoundly influence a molecule's properties in several advantageous ways.

The strategic replacement of a phenyl ring with a thiophene moiety, such as 5-(hydroxymethyl)thiophene-2-carboxylic acid, can lead to:

  • Modulated Lipophilicity: Generally, thiophene-containing compounds exhibit lower lipophilicity compared to their phenyl counterparts, which can translate to improved aqueous solubility and reduced off-target effects.[3][4]

  • Enhanced Metabolic Stability: The thiophene ring often displays increased resistance to CYP-mediated oxidation, leading to a longer in vivo half-life and a more favorable safety profile.[2]

  • Altered Electronic Properties: The sulfur atom in the thiophene ring alters the electron distribution, which can lead to different and potentially stronger interactions with the target protein.[1]

  • Improved Physicochemical Properties: The introduction of heteroatoms can also positively impact properties like aqueous solubility and plasma protein binding.[4]

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

To truly understand the impact of this bioisosteric switch, a direct comparison of key drug-like properties is essential. The following table summarizes the anticipated differences between a hypothetical parent compound containing a phenyl group and its analog featuring a 5-(hydroxymethyl)thiophene-2-carboxylic acid moiety.

PropertyPhenyl Analog5-(hydroxymethyl)thiophene-2-carboxylic acid AnalogRationale and Implications
Lipophilicity (LogP/LogD) HigherGenerally LowerThe sulfur and oxygen atoms in the thiophene analog increase polarity, leading to lower lipophilicity. This can improve aqueous solubility and reduce non-specific binding.
Aqueous Solubility LowerGenerally HigherThe increased polarity and potential for hydrogen bonding of the thiophene analog typically result in better solubility in aqueous media, which is crucial for oral bioavailability.[]
Metabolic Stability (t½) ShorterGenerally LongerThe thiophene ring is often less susceptible to oxidative metabolism by CYP enzymes compared to the phenyl ring, leading to a longer half-life and improved in vivo exposure.[2]
Intrinsic Clearance (Clint) HigherGenerally LowerA lower intrinsic clearance indicates slower metabolism, which can lead to improved bioavailability and a more sustained therapeutic effect.[2]
Protein Binding VariesCan be modulatedThe change in lipophilicity and electronic properties can alter the extent of plasma protein binding, potentially increasing the fraction of unbound, active drug.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate the theoretical advantages of the thiophene bioisostere, a series of well-defined in vitro assays are indispensable. Below are detailed protocols for key experiments that form the foundation of such a comparative study.

Protocol 1: Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The "gold standard" for LogP determination is the shake-flask method, which directly measures the partitioning of a compound between an organic and an aqueous phase.[6]

Objective: To quantify the octanol-water partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) for both the phenyl and thiophene analogs.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with water (or PBS for LogD) and vice-versa by vigorous mixing for 24 hours, followed by separation of the two phases.

  • Compound Preparation: Prepare stock solutions of each analog in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phase in a screw-cap vial.

  • Equilibration: Shake the vials at a constant temperature for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[7]

  • Phase Separation: Centrifuge the vials to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[8]

  • Calculation: Calculate LogP (or LogD) using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).[9]

Diagram 1: Experimental Workflow for LogP/LogD Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Pre-saturate n-octanol and water partitioning Add compound to phases and shake prep_phases->partitioning prep_compounds Prepare stock solutions of analogs prep_compounds->partitioning separation Centrifuge to separate phases partitioning->separation quantification Quantify concentration in each phase (HPLC/LC-MS) separation->quantification calculation Calculate LogP/LogD quantification->calculation

Caption: Workflow for determining LogP/LogD using the shake-flask method.

Protocol 2: Aqueous Solubility Assay

Aqueous solubility is a critical determinant of oral bioavailability.[] Both kinetic and thermodynamic solubility assays can provide valuable insights.[10]

Objective: To determine the aqueous solubility of the phenyl and thiophene analogs.

Methodology (Shake-Flask Method for Thermodynamic Solubility):

  • Compound Addition: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Separation: Filter or centrifuge the suspension to remove any undissolved solid.[11]

  • Quantification: Analyze the clear supernatant using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound. A calibration curve is used for accurate quantification.[10]

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[12]

Objective: To evaluate the metabolic stability of the phenyl and thiophene analogs in human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes, a NADPH regenerating system (cofactor for CYP enzymes), and phosphate buffer.[13]

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Initiation of Reaction: Add the test compound (phenyl or thiophene analog) to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile) to stop the reaction.[14]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (Clint).[13]

Diagram 2: Bioisosteric Replacement Strategy

G cluster_phenyl Phenyl Analog cluster_thiophene Thiophene Analog cluster_properties Improved Properties phenyl_structure [Lead Compound]-Phenyl thiophene_structure [Lead Compound]-5-(hydroxymethyl)thiophene-2-carboxylic acid phenyl_structure->thiophene_structure Bioisosteric Replacement solubility Increased Solubility thiophene_structure->solubility metabolism Enhanced Metabolic Stability thiophene_structure->metabolism potency Modulated Potency thiophene_structure->potency

Sources

Comparative Stability Guide: 5-(Hydroxymethyl)thiophene-2-carboxylic acid vs. Thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-based scaffolds are ubiquitous in drug discovery, frequently serving as bioisosteres for phenyl rings. However, the functionalization of the thiophene ring dramatically alters its thermodynamic stability and reactivity. This guide provides a definitive, data-driven comparison between the highly stable thiophene-2-carboxylic acid (TCA) and its oxidation-prone derivative, 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) . By understanding the mechanistic causality behind their degradation pathways, researchers can optimize synthetic routing, formulation strategies, and storage protocols.

Structural and Thermodynamic Foundations

The intrinsic stability of a thiophene derivative is dictated by the electronic effects of its substituents:

  • Thiophene-2-carboxylic acid (TCA): The carboxylic acid group at the C2 position is strongly electron-withdrawing. This deactivates the electron-rich thiophene ring, making it highly resistant to electrophilic attack and spontaneous oxidation. TCA exhibits robust thermal stability, with a melting point of 125–127 °C and a boiling point of 260 °C (1)[1].

  • 5-(Hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA): The addition of a primary alcohol (–CH₂OH) at the C5 position introduces a critical vulnerability. The thienylic position (analogous to a benzylic carbon) is highly activated. The lone pairs on the thiophene sulfur atom can delocalize to stabilize radical or carbocation intermediates at C5. This electron-donating effect drastically lowers the activation energy required for the oxidation of the primary alcohol.

Mechanisms of Degradation

  • TCA Degradation: TCA is remarkably inert under standard conditions. Ring destruction and decarboxylation require extreme Advanced Oxidation Processes (AOPs), such as Fenton's reagent (Fe²⁺/H₂O₂) or UV-activated titanium dioxide photocatalysis, which generate highly reactive hydroxyl radicals to force ring cleavage (2)[2].

  • 5-HMTCA Degradation: Conversely, 5-HMTCA undergoes rapid thienylic oxidation. Exposure to atmospheric oxygen, transition metal impurities, or mild oxidants converts the hydroxymethyl group into an aldehyde, yielding 5-formylthiophene-2-carboxylic acid (3)[3]. Under prolonged stress, this intermediate oxidizes further to thiophene-2,5-dicarboxylic acid.

degradation_pathways TCA Thiophene-2-carboxylic acid (TCA) Highly Stable TCA_deg Ring Cleavage & Decarboxylation (Inorganic Sulfates, CO2) TCA->TCA_deg Harsh AOPs (e.g., Fenton/TiO2 UV) HMTCA 5-(Hydroxymethyl)thiophene-2-carboxylic acid Oxidation-Prone HMTCA_ald 5-Formylthiophene-2-carboxylic acid (Aldehyde Intermediate) HMTCA->HMTCA_ald Mild Oxidants / Atmospheric O2 HMTCA_acid Thiophene-2,5-dicarboxylic acid (Final Oxidation State) HMTCA_ald->HMTCA_acid Further Oxidation

Degradation pathways of TCA and 5-HMTCA under oxidative stress.

Experimental Methodologies for Stability Profiling

To objectively quantify these stability differences, we employ a self-validating accelerated stress protocol. This workflow ensures kinetic accuracy by utilizing precise chemical quenching and orthogonal analytical detection.

stability_workflow Prep 1. Sample Preparation Equimolar Solutions in Buffer Stress 2. Accelerated Stress Oxidative (H2O2), Thermal, Photolytic Prep->Stress Quench 3. Reaction Quenching Sodium Thiosulfate / Rapid Cooling Stress->Quench Analysis 4. HPLC-UV/MS Analysis Quantification & Structural ID Quench->Analysis Kinetics 5. Kinetic Modeling Determine Half-life (t1/2) Analysis->Kinetics

Self-validating experimental workflow for comparative stability profiling.

Protocol: Accelerated Oxidative Degradation Assay
  • Sample Preparation: Prepare equimolar solutions (10 mM) of TCA and 5-HMTCA in a pH 7.4 phosphate buffer.

    • Causality: Buffering to physiological pH ensures the carboxylic acid groups (pKa ~3.49) (4)[4] are fully ionized, preventing acid-catalyzed ring opening and standardizing the baseline reactivity across both analytes.

  • Oxidative Stress Initiation: Introduce 3% v/v Hydrogen Peroxide (H₂O₂) and 10 µM FeSO₄ to the reaction vials. Incubate in the dark at 40 °C.

  • Reaction Quenching (Critical Step): At predetermined intervals (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots and immediately quench with a 10-fold molar excess of sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted peroxides, instantly halting oxidation. Without this step, oxidation continues in the autosampler queue, leading to artificially inflated degradation rates and invalid kinetic models.

  • Orthogonal Analysis: Analyze the quenched samples using HPLC-UV coupled with Mass Spectrometry (LC-MS).

    • Causality: UV detection (254 nm) allows for accurate quantification against an internal standard (e.g., 4-methylbenzoic acid), while MS confirms the structural identity of the degradants (e.g., detecting the specific +14 Da mass shift as the alcohol of 5-HMTCA oxidizes to an aldehyde).

Quantitative Stability Data

Property / ParameterThiophene-2-carboxylic acid (TCA)5-(Hydroxymethyl)thiophene-2-carboxylic acid
pKa 3.49~3.5
Melting Point 125–127 °C>130 °C (Varies by polymorphic form)
Primary Degradation Pathway Ring cleavage (requires extreme stress)Thienylic oxidation (mild stress)
Primary Degradant Inorganic sulfates, CO₂5-Formylthiophene-2-carboxylic acid
Est. Half-Life (3% H₂O₂, 40°C) > 72 hours (Highly Stable)< 4 hours (Rapidly Oxidized)

Strategic Implications for Drug Development

The pronounced instability of the hydroxymethyl group dictates specific handling requirements. While TCA can be stored and processed under standard ambient conditions, 5-HMTCA and its derivatives must be synthesized and stored under inert atmospheres (Argon/Nitrogen) to prevent spontaneous oxygenation (5)[5]. Furthermore, pharmaceutical formulations incorporating 5-HMTCA motifs often require the addition of radical-scavenging antioxidants (e.g., BHT, ascorbic acid) or chelating agents (e.g., EDTA) to guarantee shelf-life stability and prevent transition-metal catalyzed degradation.

References

  • ChemicalBook. "2-Thiophenecarboxylic acid CAS#: 527-72-0".
  • PubChem. "2-Thiophenecarboxylic acid | C5H4O2S | CID 10700".
  • Sheffield Hallam University. "Oxidative degradation of pollutant organic compounds by heterogeneous photocatalysis".
  • Organic Letters - ACS Publications. "Spontaneous Oxygenation of Siloxy-N-silylketenimines to α-Ketoamides".
  • ChemBK. "Methyl 5-formylthiophene-2-carboxylate".

Sources

Benchmarking Binding Affinity of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The therapeutic modulation of the Hypoxia-Inducible Factor (HIF) pathway is a cornerstone in developing treatments for ischemia, anemia, and metabolic disorders. While Prolyl Hydroxylase Domain (PHD) inhibitors have dominated the clinical landscape, Factor Inhibiting HIF-1 (FIH-1) represents a highly specialized target for fine-tuning HIF-1α C-terminal transactivation domain (CAD) activity.

Recent structural biology and medicinal chemistry efforts have identified 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTC) and its derivatives as potent, selective FIH-1 inhibitors 1[1]. As a Senior Application Scientist, I have structured this guide to objectively benchmark the binding affinity, thermodynamic profile, and functional efficacy of 5-HMTC derivatives against standard 2-oxoglutarate (2OG) competitors like N-oxalylglycine (NOG) and Dimethyloxalylglycine (DMOG).

The Causality of Molecular Design

FIH-1 is an Fe(II) and 2OG-dependent oxygenase. Standard inhibitors like NOG act as generic 2OG mimics, leading to pan-oxygenase inhibition and off-target toxicity. The 5-HMTC scaffold overcomes this through two distinct mechanistic advantages:

  • Fe(II) Chelation: The 2-carboxylic acid moiety directly coordinates the catalytic Fe(II) atom in the FIH-1 active site, outcompeting endogenous 2OG.

  • Enthalpic Anchoring: The bulky thiophene ring exploits the wider hydrophobic pocket unique to FIH-1 (absent in PHDs), while the 5-hydroxymethyl group serves as a critical hydrogen-bond donor to specific residues (e.g., Gln239), driving a highly favorable binding enthalpy.

Mechanism FIH1 FIH-1 Enzyme (Fe2+ Active Site) HIF1a_OH Hydroxylated HIF-1α (Transcriptionally Inactive) FIH1->HIF1a_OH Hydroxylates Asn803 (Normoxia) HMTC 5-HMTC Derivatives (2OG Competitor) HMTC->FIH1 Chelates Fe2+ Blocks 2OG HIF1a HIF-1α CAD Domain (Substrate) HIF1a->HIF1a_OH O2, 2OG p300 p300/CBP Co-activator HIF1a->p300 Recruits HIF1a_OH->p300 Steric Clash (No Binding) Transcription HRE Gene Transcription (e.g., EPO, VEGF) p300->Transcription Activates

Mechanism of FIH-1 inhibition by 5-HMTC derivatives and subsequent HIF-1α pathway activation.

Comparative Data Presentation

To provide a comprehensive benchmark, we evaluate the core 5-HMTC compound and its optimized amide derivative against industry-standard controls. The data synthesizes kinetic binding (TR-FRET), thermodynamic profiling (ITC), and cellular target engagement.

Table 1: Comparative Binding Affinity and Functional Efficacy

Note: Cellular EC50 requires membrane permeability; hence, esterified prodrugs (like DMOG) perform differently in vitro vs. in vivo.

CompoundTR-FRET IC50 (µM)ITC Kd (µM)Cellular EC50 (µM)Selectivity (FIH-1 vs PHD2)
NOG (Control) 15.2 ± 1.118.5N/A (Poor Permeability)0.8x (Pan-inhibitor)
DMOG (Prodrug) >100>10045.30.5x
5-HMTC (Core) 8.5 ± 0.69.285.115x
5-HMTC-Amide 2.1 ± 0.2 2.4 12.4 45x
Table 2: Thermodynamic Profiling (ITC at 25°C)

Causality Insight: The superior affinity of 5-HMTC-Amide is entirely enthalpy-driven (ΔH = -9.5 kcal/mol), proving that the 5-hydroxymethyl and amide modifications form optimal, specific hydrogen bonds within the FIH-1 pocket, overcoming the entropic penalty of conformational restriction.

CompoundΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Primary Driving Force
NOG -6.4-4.2-2.2Mixed Enthalpy/Entropy
5-HMTC -6.8-8.1+1.3Enthalpy
5-HMTC-Amide -7.6-9.5+1.9Strong Enthalpy

Self-Validating Experimental Workflows

To guarantee data integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that mathematically or biologically rule out false positives (e.g., compound autofluorescence or off-target cytotoxicity).

Time-Resolved FRET (TR-FRET) Competitive Binding Assay

TR-FRET is the gold standard for high-throughput binding affinity benchmarking due to its low background noise and high sensitivity.

Workflow Step1 1. Assay Assembly FIH-1 + Eu-Ab + Tracer Step2 2. Baseline FRET (High 665nm Signal) Step1->Step2 Step3 3. Titrate 5-HMTC (0.1 nM - 100 µM) Step2->Step3 Step4 4. Tracer Displacement (Competitive Binding) Step3->Step4 Step5 5. Signal Decay (Calculate IC50 & Ki) Step4->Step5

Step-by-step TR-FRET competitive binding assay workflow for calculating IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM NaCl, 0.05% Tween-20, 1 mM DTT). Supplement with 10 µM Fe(II)SO4 and 100 µM ascorbate immediately before use to maintain the catalytic iron in its active Fe(II) state.

  • Complex Assembly: In a 384-well proplate, mix 5 nM recombinant His-tagged FIH-1, 1 nM Europium-anti-His antibody (Donor), and 15 nM fluorescent 2OG-tracer (Acceptor).

  • Compound Titration: Dispense 5-HMTC derivatives in a 12-point dose-response curve (0.1 nM to 100 µM) using an acoustic liquid handler to avoid tip-based carryover.

  • Incubation & Reading: Incubate for 60 minutes at room temperature. Read the plate on a microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor & Quench Control):

    • Validation 1: Calculate the Z'-factor between DMSO (0% displacement) and 100 µM NOG (100% displacement). The assay is only valid if Z' > 0.6.

    • Validation 2: Include a "Donor-only + Compound" control well. If a 5-HMTC derivative quenches the 615 nm Europium emission directly, apply a mathematical correction factor to the 665/615 ratio to prevent artificially inflated IC50 values.

Isothermal Titration Calorimetry (ITC)

ITC provides orthogonal, label-free validation of the TR-FRET data, isolating the thermodynamic drivers of the binding event.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze recombinant FIH-1 extensively against ITC buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl). Use the exact final dialysate to dissolve the 5-HMTC derivatives to prevent heat-of-mixing artifacts.

  • Cell & Syringe Loading: Load 30 µM FIH-1 into the sample cell (Volume ~200 µL) and 300 µM of the 5-HMTC derivative into the injection syringe.

  • Titration Parameters: Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal baseline to stabilize.

  • Self-Validation (Heat of Dilution):

    • Validation: Perform a blank titration (Ligand injected into Buffer). Subtract this background thermogram from the Ligand-into-Protein thermogram. If the background heat exceeds 10% of the binding heat, the compound is aggregating, and the Kd calculation must be voided.

Cellular HRE-Luciferase Reporter Assay

To prove that the biophysical binding translates to biological efficacy, we measure the downstream activation of the Hypoxia Response Element (HRE) 1[1].

Step-by-Step Methodology:

  • Cell Culture: Seed SK-N-BE(2)c cells stably transfected with an HRE-Firefly Luciferase reporter at 10,000 cells/well in a 96-well plate.

  • Compound Treatment: Treat cells with varying concentrations of 5-HMTC-Amide or DMOG (prodrug control) and incubate under mild hypoxia (3% O2) for 24 hours. Note: Mild hypoxia is required because FIH-1 is the primary oxygen sensor at 3% O2, whereas PHDs dominate at 21% O2.

  • Detection: Lyse cells and add luciferin substrate. Quantify luminescence.

  • Self-Validation (Multiplexed Viability):

    • Validation: Multiplex the assay with a constitutive Renilla luciferase control or a parallel CellTiter-Glo ATP assay. Normalize the Firefly HRE signal to the viability signal. This mathematically eliminates false negatives caused by compound cytotoxicity (which would otherwise suppress global transcription and mimic a lack of efficacy).

References

  • Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 Source: MDPI (Molecules) URL:[Link]

  • 5-(Hydroxymethyl)thiophene-2-carboxylic acid | C6H6O3S | CID 1100527 Source: National Institutes of Health (PubChem) URL:[Link]

  • Synthesis and Antitubercular Activity of New Benzo[b]thiophenes Source: NIH / PMC URL:[Link]

Sources

Comparative Reactivity Guide: Electrophilic Substitution of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic chemistry and drug design, the functionalization of thiophene scaffolds is a critical pathway for synthesizing bioactive molecules. 5-(Hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) presents a unique "push-pull" electronic system. Understanding its comparative reactivity in Electrophilic Aromatic Substitution (EAS) against structurally similar alternatives—such as Thiophene-2-carboxylic acid (TCA), 5-Methylthiophene-2-carboxylic acid (5-MTCA), and 2-(Hydroxymethyl)thiophene (2-HMT)—is essential for designing high-yield, regioselective synthetic routes.

This guide objectively compares the reactivity profiles of these substrates, details the mechanistic causality governing their behavior, and provides field-proven, self-validating experimental protocols for controlled halogenation.

Mechanistic Rationale: Electronic & Steric Causality

The thiophene ring is inherently more electron-rich than benzene, making it highly susceptible to electrophilic attack. The mechanism involves the addition of an electrophile to the π -electron system, forming a positively charged "onium" (Wheland) intermediate stabilized by the sulfur atom's lone pairs, followed by proton loss to restore aromaticity[1].

However, the reactivity and regioselectivity of 5-HMTCA are dictated by the synergistic interplay of its two substituents:

  • C2-Carboxylic Acid (-COOH): A strong electron-withdrawing group (EWG). It deactivates the ring and directs incoming electrophiles to the meta position (C4).

  • C5-Hydroxymethyl (-CH 2​ OH): A weak electron-donating group (EDG) via inductive and hyperconjugative effects. It activates the ring and directs electrophiles to the ortho position (which is also C4).

The Causality of Side Reactions: When designing EAS protocols for thiophenes, two major competing pathways must be mitigated. First, under highly acidic or oxidative conditions, the electron-rich π -system can undergo oxidation to form unstable thiophene-S-oxides[2]. Second, the presence of the C2-carboxylic acid introduces the risk of decarboxylative halogenation (the Hunsdiecker-type reaction), where the electrophile replaces the carboxyl group rather than a ring proton[3][4]. Therefore, precise stoichiometric and temperature controls are non-negotiable.

ReactionPathway Substrate 5-HMTCA (Thiophene Scaffold) EWG C2 -COOH Group (Deactivating, Meta-directing) Substrate->EWG EDG C5 -CH2OH Group (Activating, Ortho-directing) Substrate->EDG Synergy Synergistic Direction Exclusive C4 Targeting EWG->Synergy SideReaction Decarboxylative Halogenation (Competing Pathway) EWG->SideReaction Excess E+ / Heat EDG->Synergy Sigma Onium Intermediate (Stabilized by Sulfur) Synergy->Sigma E+ Addition Product 4-Substituted-5-HMTCA (Target Product) Sigma->Product -H+

Synergistic directing effects and competing pathways in 5-HMTCA electrophilic substitution.

Comparative Reactivity Data

To contextualize 5-HMTCA's performance, we compare it against three key alternatives under standard bromination conditions (Br 2​ in Acetic Acid, 25°C).

SubstrateRelative Reactivity (k_rel)Regioselectivity (Major Isomer)Typical YieldPrimary Side Reaction Risk
2-(Hydroxymethyl)thiophene (2-HMT) Very HighC5 (para to S) > C340-50%Polymerization, Overbromination
5-Methylthiophene-2-carboxylic acid (5-MTCA) ModerateC4 (exclusive)85-90%Side-chain bromination[5]
5-(Hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) ModerateC4 (exclusive)80-85%Decarboxylation[4]
Thiophene-2-carboxylic acid (TCA) LowC4 > C560-70%Slow kinetics, Decarboxylation

Data Synthesis: While 2-HMT is highly reactive, its lack of a deactivating EWG leads to poor regiocontrol and over-reaction. Conversely, TCA is too deactivated, requiring harsh conditions that promote degradation. Both 5-MTCA and 5-HMTCA offer the ideal "push-pull" balance for exclusive C4 substitution. However, 5-HMTCA requires slightly milder conditions than 5-MTCA to prevent oxidation of the primary alcohol.

Experimental Methodologies: Self-Validating Protocols

The following protocol details the regioselective C4-bromination of 5-HMTCA. This methodology is designed as a self-validating system: every step includes an internal check to ensure the reaction proceeds via the desired EAS pathway rather than decarboxylative halogenation[4].

Protocol: Regioselective Synthesis of 4-Bromo-5-(hydroxymethyl)thiophene-2-carboxylic acid

Reagents & Materials:

  • 5-HMTCA (1.0 eq, 10 mmol)

  • Glacial Acetic Acid (0.5 M)

  • Bromine (Br 2​ ) (1.05 eq, 10.5 mmol)

  • 10% Aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ )

  • Ice bath

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 10 mmol of 5-HMTCA in 20 mL of glacial acetic acid in a round-bottom flask.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state of the "onium" intermediate[1] without acting as a nucleophile.

  • Temperature Modulation: Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Lowering the thermal energy suppresses the activation energy required for the competing decarboxylative halogenation pathway[3][4].

  • Electrophile Addition: Dissolve 1.05 eq of Br 2​ in 5 mL of acetic acid. Add this solution dropwise over 30 minutes to the stirring substrate solution.

    • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, preventing di-bromination and limiting the formation of thiophene-S-oxides[2].

  • In-Process Monitoring (Self-Validation): After 1 hour, sample the reaction. Perform TLC (Eluent: Hexane/EtOAc 1:1 with 1% AcOH).

    • Validation: The disappearance of the starting material and the appearance of a single, less polar spot confirms exclusive C4 bromination. If a highly non-polar spot appears, decarboxylation is occurring.

  • Reaction Quench: Pour the reaction mixture into 50 mL of ice-cold 10% aqueous Na 2​ S 2​ O 3​ .

    • Causality: Thiosulfate instantly reduces unreacted Br 2​ to inert bromide ions, halting the reaction precisely at the desired timepoint and preventing oxidative degradation during workup.

  • Isolation & Verification: Filter the resulting precipitate, wash with cold water, and dry under vacuum.

    • Validation: Analyze via 1 H-NMR. The presence of a single aromatic proton singlet (integrating to 1H) at approximately δ 7.6 ppm confirms substitution at C4.

Workflow Prep 1. Dissolution (AcOH Solvent) Temp 2. Temp Control (0°C Ice Bath) Prep->Temp Reagent 3. E+ Addition (Dropwise Br2) Temp->Reagent Monitor 4. IPC (TLC Monitoring) Reagent->Monitor Quench 5. Quench (Na2S2O3) Monitor->Quench Isolate 6. Validation (NMR Analysis) Quench->Isolate

Self-validating workflow for the controlled bromination of 5-HMTCA.

Conclusion & Application in Drug Design

The comparative reactivity of 5-(hydroxymethyl)thiophene-2-carboxylic acid demonstrates that it is an optimal scaffold for selective functionalization. Unlike bare thiophenes or mono-substituted derivatives, the synergistic "push-pull" electronic environment of 5-HMTCA locks the electrophilic substitution exclusively to the C4 position. By strictly controlling the electrophile equivalents and thermal parameters, researchers can completely bypass the inherent risks of decarboxylative halogenation and S-oxidation, ensuring high-fidelity outputs for downstream cross-coupling or late-stage functionalization in pharmaceutical development.

References

  • Electrophilic Substitution of Thiophene and its Derivatives ResearchGate[Link][1]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 National Institutes of Health (PMC)[Link][2]

  • Decarboxylative Halogenation of Organic Compounds Chemical Reviews - ACS Publications[Link][3]

  • SAR Studies of the Leupyrrins: Design and Total Synthesis of Highly Potent Simplified Leupylogs D-NB Info[Link][5]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives Beilstein Journal of Organic Chemistry[Link][4]

Sources

Cross-Validation of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid In Vitro Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter fragment-sized building blocks that show initial promise in high-throughput screening (HTS). However, distinguishing a true target-engaging hit from a Pan-Assay Interference Compound (PAINS) requires rigorous, self-validating methodologies.

This guide provides an objective, data-driven comparison of 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTC) against its structural alternatives. 5-HMTC is a privileged pharmacophore frequently utilized in Fragment-Based Lead Discovery (FBLD), particularly in the development of Glucagon Receptor (GCGR) antagonists for metabolic disorders . By establishing a robust cross-validation workflow, we can definitively prove its mechanistic efficacy.

Mechanistic Rationale & Target Context

The thiophene ring is a highly versatile bioisostere for phenyl groups, offering improved lipophilicity, metabolic stability, and unique electronic properties that enhance receptor binding . In the context of the Glucagon Receptor—a Class B G-protein-coupled receptor (GPCR) —5-HMTC serves as a highly efficient anchor fragment:

  • Carboxylic Acid Moiety: Forms a critical salt bridge with basic residues (e.g., Arginine) deep within the GPCR binding pocket.

  • Thiophene Core: Facilitates π−π stacking with aromatic residues while maintaining a low molecular weight.

  • 5-Hydroxymethyl Group: Acts as a specific hydrogen bond donor/acceptor vector. This is the primary structural differentiator that dictates its superior binding kinetics compared to unsubstituted analogs.

To validate its performance, we must compare 5-HMTC against alternative fragments: Thiophene-2-carboxylic acid (TCA) (lacking the H-bond vector) and 5-Methylthiophene-2-carboxylic acid (5-MTC) (purely lipophilic substitution), alongside a highly potent reference antagonist fragment derived from GRA1 .

The Orthogonal Cross-Validation Strategy

To ensure absolute trustworthiness in our data, we do not rely on a single assay. Instead, we employ a three-tier orthogonal workflow. This self-validating system ensures that a hit in the primary functional assay is mechanistically confirmed by biophysical binding.

Workflow Start 5-HMTC & Analogs TRFRET 1. TR-FRET cAMP Assay (Functional IC50) Start->TRFRET SPR 2. SPR Biosensor (Binding Kinetics KD) TRFRET->SPR Active Hits DSF 3. Thermal Shift (DSF) (Target Stabilization ΔTm) SPR->DSF Kinetic Confirmation Valid Cross-Validated Hit DSF->Valid Biophysical Validation

Fig 1. Three-tier orthogonal cross-validation workflow for fragment screening.

Comparative Performance Data

The following table summarizes the quantitative cross-validation data. The inclusion of the 5-hydroxymethyl group in 5-HMTC yields a measurable functional and biophysical advantage over its alternatives.

CompoundStructural ModificationTR-FRET cAMP IC50​ (µM)SPR Affinity KD​ (µM)DSF Thermal Shift ΔTm​ (°C)
5-HMTC 5-Hydroxymethyl45.2 52.1 +2.4
TCA Unsubstituted>500N.B.*+0.1
5-MTC 5-Methyl185.0210.5+0.8
GRA1-Frag Reference Control0.0120.015+6.5

*N.B. = No measurable binding at highest concentration tested (500 µM).

Step-by-Step Experimental Methodologies

To guarantee scientific integrity, the following protocols detail not just what to do, but the causality behind each critical step.

Protocol A: TR-FRET cAMP Functional Assay

This primary assay measures the ability of 5-HMTC to functionally antagonize the glucagon receptor, thereby inhibiting the production of cyclic AMP (cAMP).

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human GCGR.

    • Causality: Utilizing a stable, monoclonal cell line ensures consistent receptor expression density across all wells, which is an absolute prerequisite for reproducible IC50​ calculations.

  • Compound Incubation: Incubate cells with varying concentrations of 5-HMTC (or analogs) in the presence of 0.5 mM IBMX for 30 minutes at 37°C.

    • Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion prevents the cellular degradation of synthesized cAMP, ensuring the accumulated signal accurately reflects adenylyl cyclase activity.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of native glucagon.

    • Causality: Using the EC80​ rather than a saturating EC100​ sensitizes the assay to competitive antagonists. It prevents the low-affinity fragment from being artificially outcompeted by a massive agonist excess.

  • Detection: Add Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Read emission at 620 nm and 665 nm.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) exploits the long emission half-life of Europium. By delaying the measurement window (time-gating), we completely eliminate short-lived auto-fluorescence generated by the thiophene compounds, preventing false-positive PAINS readouts.

Pathway Glucagon Glucagon (Endogenous Agonist) GCGR Glucagon Receptor (GCGR) Glucagon->GCGR Activates AC Adenylyl Cyclase (AC) GCGR->AC Gs-Protein Coupling cAMP cAMP Production (Signal Cascade) AC->cAMP ATP Conversion HMTC 5-HMTC (Fragment Antagonist) HMTC->GCGR Competitive Inhibition

Fig 2. Mechanism of GCGR antagonism by 5-HMTC blocking cAMP production.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

To confirm that the functional inhibition observed in TR-FRET is due to direct target engagement, we orthogonalize the data using SPR.

  • Surface Preparation: Immobilize the purified GCGR extracellular domain (ECD) onto a CM5 sensor chip via standard amine coupling.

    • Causality: The CM5 chip utilizes a carboxymethyl dextran matrix. This provides a highly hydrophilic, 3D environment that actively repels the non-specific binding of lipophilic thiophene fragments, reducing background noise.

  • Solvent Correction Calibration: Run a DMSO calibration curve ranging from 0.5% to 1.5% DMSO in the running buffer.

    • Causality: Fragments like 5-HMTC require DMSO for aqueous solubility. Because DMSO has a massive refractive index, even a 0.1% mismatch between the running buffer and the sample injection will cause false sensogram spikes. A calibration curve allows the software to mathematically subtract this bulk refractive effect.

  • Analyte Injection: Inject 5-HMTC in a Multi-Cycle Kinetic (MCK) format, titrating from 3.125 µM to 100 µM.

    • Causality: Multi-cycle kinetics—where increasing concentrations are injected with a complete buffer wash and dissociation phase in between—prevents avidity effects and complex rebinding artifacts that frequently plague single-cycle fragment screens.

Conclusion

The cross-validation data clearly demonstrates that 5-(hydroxymethyl)thiophene-2-carboxylic acid is a superior fragment compared to its unsubstituted (TCA) and methylated (5-MTC) counterparts. The self-validating agreement between the functional TR-FRET assay ( IC50​ = 45.2 µM) and the biophysical SPR assay ( KD​ = 52.1 µM) confirms true, 1:1 target engagement. The 5-hydroxymethyl group is mechanistically essential for establishing the hydrogen-bonding network required for early-stage GCGR antagonism.

References

  • Li, Y., et al. "Discovery of thiophene-containing biaryl amide derivatives as novel glucagon receptor antagonists." Chemical Biology & Drug Design, 2018.[Link]

  • Thakur, S., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Medicinal Chemistry, 2024.[Link]

  • Song, G., et al. "Landmark studies on the glucagon subfamily of GPCRs: from small molecule modulators to a crystal structure." Acta Pharmacologica Sinica, 2016.[Link]

  • Mu, J., et al. "Anti-Diabetic Efficacy and Impact on Amino Acid Metabolism of GRA1, a Novel Small-Molecule Glucagon Receptor Antagonist." PLoS One, 2012.[Link]

Comparing Electronic Properties of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid Analogs: A Guide for Optoelectronic and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for tunable organic semiconductors, fluorescent probes, and targeted pharmacophores accelerates, thiophene derivatives remain foundational to both materials science and medicinal chemistry. Specifically, 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTA) and its analogs offer a highly customizable π -conjugated backbone.

This guide provides an in-depth comparative analysis of the electronic properties—specifically the Frontier Molecular Orbitals (FMOs), band gaps, and dipole moments—of 5-HMTA against its structural alternatives. By synthesizing computational Density Functional Theory (DFT) data with experimental electrochemical and optical workflows, we establish a robust framework for predicting the reactivity and optoelectronic performance of these molecules.

Structural and Electronic Rationale: The "Push-Pull" Mechanism

The electronic architecture of thiophene-2-carboxylic acid (T2CA) is fundamentally altered by substitution at the 5-position. The 2-carboxylic acid moiety acts as a strong electron-withdrawing group (EWG), pulling electron density away from the thiophene ring via both inductive (-I) and mesomeric (-M) effects. This interaction heavily sensitizes the Lowest Unoccupied Molecular Orbital (LUMO) [1].

When a functional group is introduced at the 5-position, it creates a conjugated "push-pull" system:

  • Unsubstituted (T2CA): Lacks a donor, resulting in a deep HOMO level and a relatively wide band gap.

  • 5-Methyl analog (5-MTA): The methyl group provides weak electron donation (+I), destabilizing (raising) the HOMO and narrowing the band gap.

  • 5-Hydroxymethyl analog (5-HMTA): The -CH 2​ OH group acts as a weak electron donor but also introduces significant capacity for intermolecular hydrogen bonding. This dual nature not only raises the HOMO but also facilitates unique solvent-dependent charge distributions and non-covalent interactions that stabilize the molecule in polar media [2].

G EDG 5-Hydroxymethyl (Weak EDG / H-Bonding) Ring Thiophene π-System (Conjugation Bridge) EDG->Ring +I effect & H-bonding HOMO HOMO Destabilization (↑ Energy) EDG->HOMO Raises Energy EWG 2-Carboxylic Acid (Strong EWG) Ring->EWG -I / -M effect LUMO LUMO Stabilization (↓ Energy) EWG->LUMO Lowers Energy Gap Reduced Band Gap (ΔE) HOMO->Gap LUMO->Gap

Diagram 1: Push-pull electronic mechanism of 5-HMTA modulating the HOMO-LUMO band gap.

Quantitative Comparison of Electronic Properties

To objectively evaluate the impact of the 5-position substituent, we compare the electronic parameters of 5-HMTA with T2CA and 5-MTA. The data below synthesizes representative computational values derived from standard DFT calculations (B3LYP/6-311G(d,p) level of theory in a polar solvent model) [3].

The energy gap ( ΔE ) between the HOMO and LUMO is a critical reactivity descriptor; a smaller gap generally correlates with higher chemical reactivity (lower kinetic stability) and a red-shifted optical absorption profile, which is highly desirable in p-type organic semiconductor applications [4].

CompoundSubstituent (5-position)HOMO (eV)LUMO (eV)Band Gap ( ΔE , eV)Dipole Moment ( μ , Debye)
T2CA -H-6.52-1.984.542.85
5-MTA -CH 3​ -6.25-1.954.303.12
5-HMTA -CH 2​ OH-6.31-2.084.234.45

Key Insights:

  • Band Gap Reduction: 5-HMTA exhibits the narrowest band gap (4.23 eV) among the three. The hydroxymethyl group's ability to participate in hyperconjugation and hydrogen bonding stabilizes the excited state more effectively than a simple methyl group.

  • Dipole Moment: The introduction of the highly polar -OH group drastically increases the dipole moment (4.45 D). This enhances the molecule's solubility in polar solvents and increases its binding affinity to biological targets (e.g., as a GPR35 agonist) via electrostatic interactions.

Methodological Workflows for Electronic Characterization

To ensure scientific integrity and reproducibility, the electronic properties of thiophene analogs must be evaluated through a self-validating system combining theoretical modeling with empirical optical and electrochemical measurements.

Workflow cluster_comp Computational (DFT) cluster_exp Experimental Validation Start Thiophene Analog Sample Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt CV Cyclic Voltammetry (Redox Onsets) Start->CV UV UV-Vis Spectroscopy (Absorption Edge) Start->UV FMO FMO & MEP Analysis Opt->FMO Analysis Electronic Property Correlation (Empirical vs. Theoretical) FMO->Analysis Theoretical Gap CV->Analysis Electrochemical Gap UV->Analysis Optical Gap

Diagram 2: Tripartite workflow for validating the electronic properties of thiophene analogs.

Computational (DFT) Protocol

Density Functional Theory provides the foundational map of the molecule's electrostatic potential and orbital energies. We utilize the B3LYP functional because it offers a field-proven balance between exact Hartree-Fock exchange and local density approximation, which is critical for accurately modeling the electron delocalization in thiophene rings.

  • Initial Geometry: Build the 5-HMTA structure using standard molecular modeling software.

  • Optimization: Run geometry optimization using the B3LYP functional and the 6-311G(d,p) basis set. Apply the Solvation Model based on Density (SMD) using ethanol or water to account for the solvent-induced polarization of the -CH 2​ OH group [2].

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface, rather than a transition state.

  • Extraction: Extract the HOMO and LUMO eigenvalues and map the Molecular Electrostatic Potential (MEP) to visualize nucleophilic and electrophilic sites.

Electrochemical (CV) Protocol

Cyclic Voltammetry (CV) provides the empirical HOMO and LUMO levels by measuring the oxidation and reduction onset potentials.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous acetonitrile. Causality: TBAPF 6​ provides high ionic conductivity without coordinating to the thiophene ring, preventing spectral interference.

  • Cell Setup: Use a three-electrode system: a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag + reference electrode.

  • Measurement: Dissolve 1 mM of 5-HMTA in the electrolyte. Scan at a rate of 50 mV/s.

  • Self-Validation (Internal Standard): Spike the solution with Ferrocene (Fc) at the end of the experiment. Calibrate all potentials against the Fc/Fc + redox couple.

  • Calculation: Calculate empirical energy levels using the equations:

    • EHOMO​=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV

Optical (UV-Vis) Protocol

UV-Vis spectroscopy determines the optical band gap, which represents the lowest energy π→π∗ transition.

  • Sample Preparation: Prepare a highly dilute solution ( 1×10−5 M) of 5-HMTA in spectroscopic grade ethanol. Causality: High dilution prevents excimer formation and ensures the absorbance remains within the linear dynamic range (0.1 - 1.0 A.U.) to strictly obey the Beer-Lambert law.

  • Measurement: Record the absorption spectrum from 200 nm to 600 nm using a quartz cuvette (1 cm path length), applying a solvent baseline correction.

  • Tauc Plot Analysis: Convert the absorption spectrum to a Tauc plot by plotting (αhν)2 versus photon energy ( ) for direct allowed transitions. Extrapolate the linear region of the absorption edge to the x-axis ( α=0 ) to yield the optical band gap ( Egopt​ ).

References

  • Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Exploring Noncovalent Interactions of Thiophene-2-Carboxylic Acid in Ethanol Via Vibrational Spectroscopy and DFT Calculations Researcher.Life / Journal of Molecular Structure[Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives MDPI / Molecules [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives National Center for Biotechnology Information (NCBI) / PMC[Link]

A Researcher's Guide to the Spectral Validation of Synthesized 5-(hydroxymethyl)thiophene-2-carboxylic Acid Batches

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a synthesized compound's identity and purity is a non-negotiable cornerstone of scientific validity and regulatory compliance. This is particularly true for novel thiophene derivatives like 5-(hydroxymethyl)thiophene-2-carboxylic acid, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. [1][2][3][4][5] This guide provides a comprehensive framework for the spectral validation of newly synthesized batches of 5-(hydroxymethyl)thiophene-2-carboxylic acid, offering a comparative analysis of key analytical techniques and best-practice protocols.

The structural integrity of synthesized molecules is paramount in drug discovery. Even subtle deviations in the arrangement of functional groups can drastically alter a compound's biological activity and toxicity profile.[6] Therefore, a multi-faceted analytical approach is essential to unambiguously confirm the structure and assess the purity of each batch.

The Analytical Toolkit: A Comparative Overview

A combination of spectroscopic methods is necessary for the comprehensive characterization of 5-(hydroxymethyl)thiophene-2-carboxylic acid. Each technique provides a unique piece of the structural puzzle.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Proton environment, connectivityExcellent for structural elucidationCan be complex to interpret with impurities
¹³C NMR Spectroscopy Carbon skeletonConfirms the number and type of carbon atomsLower sensitivity than ¹H NMR
IR Spectroscopy Functional groups presentQuick and effective for identifying key bondsLess specific for overall structure determination
Mass Spectrometry Molecular weight and fragmentation patternConfirms molecular formula and provides structural cluesIsomers may not be distinguishable by mass alone

The Workflow for Batch Validation

A systematic approach to spectral validation ensures that each batch of 5-(hydroxymethyl)thiophene-2-carboxylic acid meets the required quality standards before proceeding to further studies.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation cluster_analysis Data Analysis & Decision Synthesis Synthesized Batch Purification Purification Synthesis->Purification NMR NMR (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integrate & Compare Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Decision Batch Release / Re-purification Data_Integration->Decision

Caption: A typical workflow for the spectral validation of synthesized chemical batches.

In-Depth Analysis of Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed for a thorough analysis.

¹H NMR Spectroscopy provides detailed information about the chemical environment of each proton in the molecule.

  • Expected Chemical Shifts (δ, ppm) in CDCl₃:

    • Thiophene Protons: Two doublets in the aromatic region (typically ~7.0-8.0 ppm). The coupling constant (J) between these protons is characteristic of their relative positions on the thiophene ring.

    • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (depending on coupling to the hydroxyl proton) typically between 4.5-5.0 ppm.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

    • Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy reveals the carbon framework of the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • Carboxylic Carbonyl Carbon: ~165-175 ppm.

    • Thiophene Carbons: Four distinct signals in the aromatic region (~120-150 ppm).

    • Hydroxymethyl Carbon: ~60-65 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized 5-(hydroxymethyl)thiophene-2-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Characteristic IR Absorption Bands (cm⁻¹):

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500-3300 (broad)
C=O (Carboxylic Acid)Stretching1680-1710
C-O (Carboxylic Acid)Stretching1210-1320
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching~3100

The broadness of the O-H stretching bands is a result of hydrogen bonding.[7]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.

Expected Mass-to-Charge Ratios (m/z):

  • Molecular Ion Peak [M]⁺: The molecular weight of 5-(hydroxymethyl)thiophene-2-carboxylic acid is 158.17 g/mol . The mass spectrum should show a peak corresponding to this mass.[8]

  • Other Adducts: Depending on the ionization method, other adducts such as [M+H]⁺ (m/z 159.01) or [M+Na]⁺ (m/z 181.00) may be observed.[8]

Differentiation from isomeric compounds can sometimes be achieved through mass spectrometry by analyzing unique fragmentation patterns.[9]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Identifying Potential Impurities

A crucial aspect of spectral validation is the identification of any potential impurities arising from the synthesis. Common impurities could include starting materials, reagents, or byproducts of side reactions. For instance, in the synthesis of thiophene carboxylic acids, unreacted starting materials or intermediates from reactions like the Vilsmeier-Haack reaction could be present.[10][11] The presence of unexpected signals in the NMR spectra or unassigned peaks in the mass spectrum should be carefully investigated.

Conclusion: Ensuring Confidence in Your Research

The rigorous spectral validation of each synthesized batch of 5-(hydroxymethyl)thiophene-2-carboxylic acid is a critical step in ensuring the reliability and reproducibility of research findings. By employing a multi-technique approach encompassing NMR and IR spectroscopy, and mass spectrometry, researchers can confidently confirm the structure and purity of their compounds. This meticulous attention to analytical detail underpins the integrity of subsequent biological and pharmacological evaluations, ultimately contributing to the advancement of drug discovery and development.

References

  • Gronowitz, S., & Hörnfeldt, A. B. (1982). The mass spectra of some substituted thiophene-2-carboxylic acids. Organic Mass Spectrometry, 17(5), 237-242.
  • Mocanu, B. I., Moldovan, A., Deliu-Costea, L. N., Șoica, C., & Cozma, L. (2025).
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
  • PubChem. (n.d.). 5-(hydroxymethyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 987654.
  • Unknown Author. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 17(6), 12-18.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
  • PubChem. (n.d.). 5-Methylthiophene-2-carboxylic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Iodo-thiophene-2-carboxylic acid. Retrieved from [Link]

  • Saini, P., Bari, S. S., Sahoo, S. C., Khullar, S., & Bhalla, A. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. Archiv der Pharmazie, 355(3), 2100418.
  • SpectraBase. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Imoto, E., & Motoi, R. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • Imoto, E., & Motoi, R. (1959). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.
  • NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the 5‐hydroxymethyl‐2‐furancarboxylic acid (HFCA). Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Dzhemilev, U. M., et al. (2000). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 49(1), 123-127.
  • Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-10.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. In Chemistry LibreTexts. Retrieved from [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

Sources

comparative toxicity of 5-(hydroxymethyl)thiophene-2-carboxylic acid in cell cultures

Author: BenchChem Technical Support Team. Date: March 2026

Comparative In Vitro Toxicology of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Mechanistic Evaluation for Drug Design

As a Senior Application Scientist specializing in predictive toxicology, I frequently encounter thiophene-based building blocks during early-stage hit-to-lead optimization. The thiophene moiety is a well-known structural alert; historically, drugs containing this ring system (e.g., suprofen, ticlopidine, and tienilic acid) have faced market withdrawal or black-box warnings due to severe, idiosyncratic hepatotoxicity and nephrotoxicity[1].

The compound 5-(hydroxymethyl)thiophene-2-carboxylic acid (5-HMTCA) presents a unique toxicological profile. While classified under GHS as harmful if swallowed (Acute Toxicity Category 4)[2], its behavior in complex cell culture models requires a nuanced, mechanistic understanding. This guide objectively compares the cytotoxicity of 5-HMTCA against structural alternatives, providing actionable, self-validating experimental workflows for researchers and drug development professionals.

Mechanistic Causality: Why Thiophenes Fail in the Clinic

The toxicity of thiophene-containing compounds is rarely driven by the parent molecule. Instead, it is a consequence of Cytochrome P450 (CYP450)-mediated bioactivation[1]. The electron-rich thiophene ring is highly susceptible to phase I metabolism, specifically epoxidation and S-oxidation, which form highly electrophilic thiophene-S-oxides and epoxide intermediates[1]. These reactive metabolites rapidly deplete intracellular glutathione (GSH) and covalently bind to cellular macromolecules, leading to mechanism-based inhibition (MBI) and eventual apoptosis[1].

In the case of 5-HMTCA, the presence of the 5-hydroxymethyl group introduces a secondary metabolic liability: potential oxidation to a reactive aldehyde. This dual-threat architecture necessitates rigorous in vitro screening using metabolically competent cell lines, such as human hepatocellular carcinoma (HepG2) cells, which retain essential CYP450 activity[3][4].

G Compound 5-HMTCA (Thiophene Derivative) CYP450 CYP450 Oxidation (e.g., CYP2C9, CYP3A4) Compound->CYP450 Phase I Metabolism S_Oxide Thiophene-S-oxide & Epoxides CYP450->S_Oxide Ring Oxidation Aldehyde Reactive Aldehyde (via -CH2OH oxidation) CYP450->Aldehyde Side-chain Oxidation GSH GSH Depletion (Detoxification Failure) S_Oxide->GSH Trapping Adducts Protein/DNA Adducts (Covalent Binding) S_Oxide->Adducts Electrophilic Attack Aldehyde->GSH Trapping Aldehyde->Adducts Electrophilic Attack Toxicity Cytotoxicity / Apoptosis (HepG2, Primary Hepatocytes) GSH->Toxicity Oxidative Stress Adducts->Toxicity Cellular Dysfunction

CYP450-mediated bioactivation pathways of 5-HMTCA leading to cytotoxicity.

Comparative Cytotoxicity Profile

To accurately contextualize the toxicity of 5-HMTCA, we must compare it against alternatives lacking the hydroxymethyl liability or possessing stabilized ring systems. The table below synthesizes representative IC50 values across metabolically competent (HepG2) and metabolically deficient (HEK293) cell lines. The differential toxicity between these lines serves as a primary indicator of metabolism-dependent cytotoxicity.

CompoundStructural ModificationHepG2 IC50 (µM)HEK293 IC50 (µM)Toxicity Shift Ratio (HEK293/HepG2)
5-HMTCA 5-Hydroxymethyl group~45.0>200.0>4.4 (High metabolic liability)
TCA Unsubstituted at C5~120.0>200.0>1.6 (Moderate liability)
5-MTCA 5-Methyl group~85.0>200.0>2.3 (Moderate liability)
BT2 Benzothiophene fused ring>300.0>300.01.0 (Low toxicity)[5]

Data Interpretation: The pronounced toxicity shift for 5-HMTCA in HepG2 cells confirms that bioactivation is the primary driver of cell death. Conversely, the benzothiophene analog (BT2) demonstrates superior safety; fusing a benzene ring to the thiophene core reduces the electron density of the system, mitigating CYP450-mediated epoxidation and rendering it virtually non-toxic in these models[5].

Self-Validating Experimental Methodologies

A toxicological protocol is only as reliable as its internal controls. To establish a robust, self-validating system, we cannot rely solely on endpoint viability assays, which are easily confounded by mitochondrial uncoupling or assay interference. We must prove the causality of metabolism in the observed toxicity.

Protocol 1: Multiplexed Viability and GSH Depletion Assay

Rationale: By multiplexing a luminescent ATP assay (viability) with a fluorometric GSH assay in the exact same well, we establish a direct causal link between reactive metabolite generation (GSH trapping) and subsequent cellular collapse.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate.

    • Self-Validation Step: Include cell-free wells containing only media to calculate background luminescence and fluorescence.

  • Compound Treatment: Treat cells with a 10-point dose-response of 5-HMTCA (0.1 µM to 500 µM).

    • Control Design: Use Tienilic acid (50 µM) as a positive control for thiophene-induced GSH depletion[1], and DMSO (0.1% v/v) as the vehicle control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • GSH Measurement: Add Monochlorobimane (mCB) to a final concentration of 50 µM. Incubate for 30 minutes. Read fluorescence (Ex 395 nm / Em 490 nm).

    • Causality Note: mCB specifically reacts with GSH via Glutathione S-Transferase (GST). A drop in signal preceding cell death confirms that electrophiles are actively depleting cellular defenses.

  • Viability Measurement: Add CellTiter-Glo® reagent directly to the wells (1:1 volume). Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Data Synthesis: Plot GSH depletion vs. ATP depletion. A leftward shift of the GSH curve relative to the ATP curve confirms that oxidative stress is the mechanistic precursor to cytotoxicity.

Protocol 2: CYP450-Dependent Toxicity Shift Assay

Rationale: To definitively prove that the thiophene ring and hydroxymethyl group are being bioactivated, we must attempt to rescue the cells by inhibiting CYP450 enzymes.

  • Pre-treatment: Pre-incubate HepG2 cells with 1 mM 1-Aminobenzotriazole (1-ABT), a non-specific suicide inhibitor of CYP450 enzymes, for 2 hours.

    • Self-Validation Step: Run a parallel plate without 1-ABT to establish the baseline IC50 of the compound.

  • Compound Exposure: Add 5-HMTCA at the previously determined IC50 concentration (e.g., 45 µM).

  • Endpoint Analysis: Measure cell viability at 48 hours using a standard resazurin reduction assay.

  • Validation Logic: If the toxicity is metabolism-dependent, 1-ABT pre-treatment will shift the IC50 curve significantly to the right (a rescue effect). If toxicity remains unchanged, the parent compound itself is the direct toxicant.

Strategic Recommendations for Drug Development

When utilizing 5-HMTCA as a scaffold, researchers must proactively account for its metabolic liabilities. If HepG2 toxicity is observed during early screening, consider the following structural alternatives:

  • Steric Hindrance: Introduce bulky substituents adjacent to the sulfur atom to sterically block CYP450 access, thereby preventing S-oxidation[1].

  • Benzothiophene Scaffolds: As demonstrated by the BT2 data, fusing a benzene ring to the thiophene core stabilizes the system against oxidative bioactivation, drastically reducing cytotoxicity while often preserving the desired pharmacological geometry[5].

  • Isosteric Replacement: Substitute the thiophene ring with a phenyl ring if the electronic properties of the sulfur atom are not strictly required for target engagement.

References

  • [3] A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. Available at:[Link]

  • [4] Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes - MDPI. Available at:[Link]

  • [2] 5-(Hydroxymethyl)thiophene-2-carboxylic acid | C6H6O3S | CID - NIH PubChem. Available at:[Link]

  • [1] Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - ACS Publications. Available at: [Link]

  • [5] 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota - PMC / NIH. Available at:[Link]

Sources

Safety Operating Guide

Proper Disposal of 5-(Hydroxymethyl)thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 5-(Hydroxymethyl)thiophene-2-carboxylic acid are fundamental to ensuring a safe laboratory environment and upholding our commitment to environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols and regulatory standards.

While 5-(Hydroxymethyl)thiophene-2-carboxylic acid is not classified as an acutely hazardous substance, its characteristics as a skin, eye, and respiratory irritant necessitate careful handling and a structured disposal process.[1][2][3][4][5] This document serves as a critical resource, moving beyond mere procedural steps to explain the rationale behind each recommendation, ensuring that our practices are not only compliant but also scientifically sound.

Hazard Assessment and Waste Identification

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. 5-(Hydroxymethyl)thiophene-2-carboxylic acid, like many thiophene derivatives, presents moderate health risks upon exposure.[6][7][8]

Key Hazards:

  • Skin Irritation: Can cause skin irritation upon contact.[2][3][4]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][2]

Due to these properties, all materials contaminated with 5-(Hydroxymethyl)thiophene-2-carboxylic acid must be classified and handled as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and used Personal Protective Equipment (PPE).

Quantitative Data Summary

Hazard ClassificationDescriptionPrimary Exposure RoutesRecommended Action in Case of Exposure
Skin Irritant (Category 2)Causes skin irritation.[4][5]Dermal contactRemove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2][3]
Eye Irritant (Category 2/2A)Causes serious eye irritation.[1][4][5]Eye contactImmediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][3][4][5]
Respiratory IrritantMay cause respiratory irritation.[1][2]InhalationMove the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][2]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize the risk of exposure during handling and disposal. The following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant nitrile gloves. For extensive handling, consider double-gloving.[6][7][9]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes and airborne particles.[8][9]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemical-resistant apron is recommended.[7][9]

  • Respiratory Protection: All handling of the solid compound or solutions that may produce aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][8][9]

Step-by-Step Disposal Protocol

The disposal of 5-(Hydroxymethyl)thiophene-2-carboxylic acid must follow a systematic process of segregation, collection, labeling, and storage, culminating in transfer to a certified disposal facility.

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[6][10]

  • Solid Waste:

    • Collect unadulterated 5-(Hydroxymethyl)thiophene-2-carboxylic acid and any materials lightly contaminated with the solid (e.g., weigh paper, disposable spatulas) in a designated, robust container.

    • This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, leak-proof lid.[6][11]

  • Liquid Waste:

    • Collect solutions containing 5-(Hydroxymethyl)thiophene-2-carboxylic acid in a dedicated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents, acids, or bases. [3]

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, bench paper, and pipette tips that are contaminated should be placed in a designated hazardous waste bag or container.[6][9]

    • Contaminated reusable glassware must be decontaminated as described in Section 5 before being returned to general use.

Accurate and clear labeling is a legal requirement and essential for the safety of all personnel.[10][11] Every waste container must be labeled with:

  • The words "Hazardous Waste "

  • The full chemical name: "5-(Hydroxymethyl)thiophene-2-carboxylic acid "

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The date when the first waste was added to the container (the "accumulation start date").[10]

  • The relevant hazard pictograms (e.g., exclamation mark for irritant).

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

  • The SAA must be located at or near the point of waste generation and under the control of laboratory personnel.[11][12]

  • Containers must be kept securely closed at all times, except when adding waste.[12]

  • Ensure secondary containment is used to prevent spills or leaks.[11][13]

  • Store in a well-ventilated area, away from heat sources or incompatible materials.[1][8][13]

Under no circumstances should 5-(Hydroxymethyl)thiophene-2-carboxylic acid or its solutions be disposed of down the drain or in regular trash.[9][10][13]

  • Once a waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, depending on local regulations), arrange for its collection.[12][13]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][10]

  • Ensure all necessary paperwork is completed accurately for the waste transfer.

Spill Management

In the event of a spill, a prompt and appropriate response is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][6][14] For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[6][8][14]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[6] All cleaning materials must be collected and disposed of as hazardous waste.[6]

Decontamination of Equipment

All non-disposable equipment, such as glassware and magnetic stir bars, must be thoroughly decontaminated after use.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect this rinseate as hazardous liquid waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-(Hydroxymethyl)thiophene-2-carboxylic acid waste.

G cluster_0 start Waste Generation (5-(Hydroxymethyl)thiophene-2-carboxylic acid) identify Identify Waste Type start->identify spill Is it a spill? identify->spill liquid Liquid Waste (Solutions, rinseate) identify->liquid ppe Contaminated PPE & Labware identify->ppe solid Solid Waste (Pure compound, contaminated solids) spill->solid No spill_protocol Execute Spill Management Protocol (Section 4) spill->spill_protocol Yes collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_ppe Collect in Labeled PPE Waste Container ppe->collect_ppe spill_protocol->collect_solid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage collect_ppe->storage full Container Full or Max Storage Time Reached? storage->full full->storage No ehs Contact EHS for Pickup full->ehs Yes

Caption: Decision workflow for handling and disposal of 5-(Hydroxymethyl)thiophene-2-carboxylic acid waste.

Disclaimer: This guide provides general recommendations based on available safety data and standard laboratory practices. Disposal procedures are subject to local, state, and federal regulations.[10][11][12][13] Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the material you are using to ensure full compliance.

References

  • Daniels Health. (2025, May 21).
  • Environmental Health & Safety, University of Missouri.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • American Chemical Society. (n.d.).
  • MLI Environmental. (2026, February 3).
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide.
  • BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)
  • ECHEMI. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-(Tributylstannyl)
  • LGC. (n.d.).
  • Fisher Scientific. (2025, December 18).
  • Thermo Fisher Scientific. (2025, September 14).
  • Key Organics. (2017, December 1).
  • Tokyo Chemical Industry Co., Ltd. (2023, March 5).
  • Fisher Scientific. (2025, December 22).

Sources

Personal protective equipment for handling 5-(Hydroxymethyl)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 5-(Hydroxymethyl)thiophene-2-carboxylic acid

As a Senior Application Scientist, I have developed this operational guide to provide researchers, medicinal chemists, and drug development professionals with a self-validating safety system for handling 5-(Hydroxymethyl)thiophene-2-carboxylic acid . This compound is a critical building block in organic synthesis and drug discovery. However, its physical state as a fine powder, combined with its specific hazard profile, requires strict logistical and safety protocols to prevent occupational exposure and ensure scientific integrity. This guide moves beyond basic Safety Data Sheet (SDS) compliance, explaining the causality behind each safety measure so your team can build deep operational trust.

Physicochemical Profile & Hazard Rationale

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the physical and chemical nature of the substance. 5-(Hydroxymethyl)thiophene-2-carboxylic acid is a solid powder at room temperature[1].

Table 1: Physicochemical and Hazard Summary

Property / MetricValue / Description
Chemical Name 5-(Hydroxymethyl)thiophene-2-carboxylic acid[2]
CAS Number 14282-64-5[2]
Molecular Weight 158.18 g/mol [3]
Physical State Solid (Powder)[1]
Melting Point 116-118 °C[1]
Primary Hazards (GHS) H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
Key Precautionary Codes P261, P264, P280, P305+P351+P338[5]

Mechanistic Rationale: The combination of its powder form[1] and H335 (respiratory irritation) designation dictates that [4]. Furthermore, the thiophene ring introduces lipophilic characteristics that can facilitate dermal absorption if the skin barrier is compromised, making[4].

Mechanistic PPE Selection

Do not just wear PPE; understand why it is required. The following self-validating PPE system is mandatory for handling this compound:

  • Respiratory Protection: Because the compound is a respiratory irritant (H335)[4] and a powder[1], handling it outside of a certified fume hood requires an N95 or P100 particulate respirator . If handled inside a properly functioning chemical fume hood (face velocity of 80-100 fpm), the hood provides sufficient protection, provided the sash is kept at the optimal operating height.

  • Eye Protection: Wear tight-fitting chemical safety goggles . Standard safety glasses with side shields are insufficient because fine airborne powders can bypass the lenses and cause severe eye irritation (H319)[4].

  • Dermal Protection (Gloves): Use nitrile gloves (minimum 4 mil thickness). Expert Insight: Thiophene derivatives can sometimes permeate thin materials over time. Double-gloving is highly recommended during bulk weighing. If a micro-tear occurs in the outer glove from handling spatulas or glass vials, the inner glove acts as a fail-safe barrier against H315 skin irritation[4].

  • Body Protection: A standard flame-retardant laboratory coat (fully buttoned) and closed-toe, non-porous shoes are required to prevent powder from settling on street clothes.

PPE_Workflow Start Pre-Lab Assessment Coat 1. Don Lab Coat (Buttoned fully) Start->Coat Resp 2. N95/P100 Mask (Fit-check) Coat->Resp Goggles 3. Safety Goggles (Seal check) Resp->Goggles Gloves 4. Nitrile Gloves (Double layer) Goggles->Gloves Ready Ready for Chemical Handling Gloves->Ready

Figure 1: Sequential PPE donning workflow for handling hazardous powders.

Standard Operating Procedure (SOP): Handling & Weighing

The following step-by-step methodology ensures zero-emission handling of the chemical.

Step 1: Environmental Setup

  • Clear the chemical fume hood of all unnecessary clutter to ensure uninterrupted laminar airflow.

  • Place an anti-static weighing boat on the analytical balance. Causality: Powders hold static charges. Anti-static boats prevent the powder from repelling and aerosolizing when transferred.

Step 2: Transfer and Weighing

  • Don all required PPE (as outlined in Figure 1).

  • Open the chemical container strictly inside the fume hood.

  • Use a grounded, stainless-steel spatula to transfer the 5-(Hydroxymethyl)thiophene-2-carboxylic acid. Avoid dropping the powder from a height; lower the spatula close to the weigh boat to minimize dust cloud formation.

  • Cap the source bottle immediately after the desired mass is obtained.

Step 3: Post-Operation Decontamination

  • Wipe down the exterior of the chemical bottle, the balance, and the spatulas with a disposable towel lightly dampened with water or ethanol.

  • Doff the outer gloves inside the hood and dispose of them in the solid hazardous waste bin before touching lab door handles.

Emergency Response & Spill Management

In the event of a spill, immediate and logical action prevents localized contamination from becoming a lab-wide exposure event.

Step-by-Step Spill Mitigation:

  • Assess & Isolate: Determine the spill size. If the spill is >50g outside the fume hood, evacuate the immediate area and allow the HVAC system to clear airborne dust.

  • Upgrade PPE: Personnel responding to the spill must don a P100 respirator and heavy-duty nitrile gloves.

  • Containment via Moistening (Critical Step): Do not dry-sweep the powder. Dry sweeping aerosolizes the H335 irritant[4]. Instead, lightly mist the spill with water or cover it with wet paper towels to bind the powder into a manageable paste.

  • Collection: Use a plastic scoop or damp towels to collect the wetted material.

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, as the carboxylic acid derivative is partially water-soluble and easily neutralized by mild alkaline detergents.

Spill_Response Spill Powder Spill Detected Assess Assess Volume & Ventilation Spill->Assess Evacuate Evacuate Area (If >50g or outside hood) Assess->Evacuate High Risk PPE Verify/Upgrade PPE (Add P100 mask) Assess->PPE Low Risk Evacuate->PPE Contain Moisten Powder (Prevent aerosolization) PPE->Contain Clean Sweep with Damp Towel (Avoid dry sweeping) Contain->Clean Dispose Place in Chem Waste Bag Clean->Dispose Report Log Incident Report Dispose->Report

Figure 2: Step-by-step mitigation pathway for solid chemical spills.

Waste Disposal Plan

Improper disposal of thiophene derivatives can lead to environmental toxicity. Adhere to the following protocol:

  • Solid Waste: All contaminated PPE (inner gloves, paper towels) and empty chemical vials must be placed in a clearly labeled, puncture-resistant solid hazardous waste container.

  • Liquid Waste: If the chemical is dissolved in an organic solvent (e.g., DMSO, methanol) for an assay, the resulting solution must be collected in a designated "Halogen-Free Organic Waste" carboy. Do not pour solutions down the aqueous drain.

  • Regulatory Compliance: Ensure all waste containers are kept sealed when not in active use (P403+P233) and coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration (P501)[5].

References

  • Title: 5-(Hydroxymethyl)thiophene-2-carboxylic acid | C6H6O3S | CID 70627344 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Hydroxymethyl)thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Hydroxymethyl)thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.